Dimethyl Phenylphosphonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62258. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
dimethoxyphosphorylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11O3P/c1-10-12(9,11-2)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDOANYFRLHSML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C1=CC=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176933 | |
| Record name | Phosphonic acid, phenyl-, O,O-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2240-41-7 | |
| Record name | Dimethyl P-phenylphosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2240-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonic acid, phenyl-, O,O-dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002240417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2240-41-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62258 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphonic acid, phenyl-, O,O-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Dimethyl Phenylphosphonate via Michaelis-Arbuzov and Modern Catalytic Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of dimethyl phenylphosphonate (B1237145), a key intermediate in the development of various pharmaceuticals and fine chemicals. While the classical Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, its application to the synthesis of arylphosphonates from unactivated aryl halides is challenging. This document details the traditional approach and explores more efficient, modern catalytic methodologies, including copper-, palladium-, and nickel-catalyzed cross-coupling reactions. Detailed experimental protocols, comparative data, and mechanistic diagrams are provided to assist researchers in the practical application of these synthetic routes.
The Classical Michaelis-Arbuzov Reaction: A Foundational but Limited Approach
The Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and extensively studied by Aleksandr Arbuzov, is the most fundamental method for forming a carbon-phosphorus (C-P) bond.[1] The reaction typically involves the nucleophilic attack of a trialkyl phosphite (B83602) on an alkyl halide, proceeding through a phosphonium (B103445) salt intermediate that then undergoes dealkylation to yield the corresponding phosphonate.
However, the direct application of the classical Michaelis-Arbuzov reaction for the synthesis of dimethyl phenylphosphonate from unactivated aryl halides, such as bromobenzene (B47551) or chlorobenzene, is notoriously difficult. This limitation arises from the low reactivity of sp²-hybridized carbon centers in aryl halides towards nucleophilic substitution (SN2) reactions. Consequently, harsh reaction conditions are often required, leading to low yields and the formation of side products.
Modern Catalytic Approaches to this compound Synthesis
To overcome the limitations of the classical Michaelis-Arbuzov reaction, several modern catalytic methods have been developed for the efficient synthesis of arylphosphonates. These approaches, primarily based on transition metal catalysis, offer milder reaction conditions, broader substrate scope, and significantly improved yields.
Copper-Catalyzed Cross-Coupling of Phenylboronic Acid with Dimethyl Phosphite
A highly effective method for the synthesis of this compound involves the copper-catalyzed cross-coupling of phenylboronic acid with dimethyl phosphite. This approach, a variation of the Chan-Lam coupling, provides a cost-effective and efficient alternative to palladium-catalyzed methods.[2][3]
Materials:
-
Phenylboronic acid
-
Dimethyl phosphite
-
Copper(I) oxide (Cu₂O)
-
Acetonitrile (B52724) (CH₃CN)
-
Pentane
-
Ethyl acetate (B1210297) (AcOEt)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a reaction vessel, add phenylboronic acid (1.0 mmol), dimethyl phosphite (0.5 mmol), 1,10-phenanthroline (0.05 mmol), and copper(I) oxide (0.025 mmol).
-
Add acetonitrile (2 mL) to the mixture.
-
Stir the reaction mixture under an atmosphere of air at room temperature for 24 hours.
-
Upon completion of the reaction (monitored by TLC or GC-MS), concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography using a pentane-ethyl acetate eluent system to afford pure this compound.
| Parameter | Value | Reference |
| Yield | Up to 96% | [2] |
| Reaction Time | 24 hours | [2][3] |
| Temperature | Room Temperature | [2][3] |
| Catalyst Loading | 2.5 mol% Cu₂O | [2][3] |
Spectroscopic Data for this compound:
-
¹H NMR (400 MHz, CDCl₃): δ 7.72 (dd, J = 13.9, 7.8Hz, 2 H), 7.45-7.51 (m, 1 H), 7.35-7.42 (m, 2 H), 3.67 (d, J = 11.2 Hz, 6H).
-
¹³C NMR (100 MHz, CDCl₃): δ 132.6 (d, J = 3.1 Hz), 131.8 (d, J = 10.3 Hz), 128.5(d, J = 15.4 Hz), 126.7 (d, J = 188.6 Hz), 52.6 (d, J = 5.9 Hz).
-
³¹P NMR (162 MHz, CDCl₃): δ 21.7.
Palladium-Catalyzed Cross-Coupling (Hirao Reaction)
The Hirao reaction is a palladium-catalyzed cross-coupling of aryl halides with dialkyl phosphites to form arylphosphonates.[4][5][6] This method is highly versatile and tolerates a wide range of functional groups. While the original conditions often required high catalyst loadings, modern variations have been developed that are more efficient.[5]
Note: The following is a general procedure based on protocols for similar aryl phosphonates and may require optimization for the synthesis of this compound.
Materials:
-
Iodobenzene or Bromobenzene
-
Dimethyl phosphite
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (NEt₃)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, combine the aryl halide (1.0 equiv), dimethyl phosphite (1.2-1.5 equiv), and the base (e.g., DIPEA, 1.5-2.0 equiv).
-
Add the solvent (acetonitrile or DMF).
-
To this mixture, add palladium(II) acetate (1-5 mol%) and dppf (1-5 mol%).
-
Heat the reaction mixture to reflux (in acetonitrile) or 110 °C (in DMF) for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | General Range | Reference |
| Yield | 60-95% | [4][5] |
| Reaction Time | 12-24 hours | [4][5] |
| Temperature | 80-120 °C | [4][5] |
| Catalyst Loading | 1-5 mol% Pd(OAc)₂ | [5] |
Nickel-Catalyzed Cross-Coupling
Nickel-catalyzed cross-coupling reactions provide a more economical alternative to palladium-based systems for the synthesis of arylphosphonates.[1][7] These reactions can effectively couple aryl halides or triflates with dialkyl phosphites.
Note: The following is a general procedure based on protocols for similar aryl phosphonates and may require optimization for the synthesis of this compound.
Materials:
-
Bromobenzene or Iodobenzene
-
Dimethyl phosphite
-
Nickel(II) chloride (NiCl₂) or other Ni(II) precatalyst
-
Ligand (e.g., triphenylphosphine (B44618) or a bidentate phosphine (B1218219) ligand)
-
Base (e.g., triethylamine)
-
Solvent (e.g., toluene (B28343) or solvent-free)
Procedure:
-
In a reaction vessel under an inert atmosphere, combine the aryl halide (1.0 equiv), dimethyl phosphite (1.2-1.5 equiv), and the base (e.g., triethylamine, 1.5-2.0 equiv).
-
Add the nickel precatalyst (5-10 mol%) and the ligand (if required).
-
The reaction can be performed neat or in a solvent like toluene.
-
Heat the reaction mixture, potentially using microwave irradiation to accelerate the reaction.[1]
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and purify the product, typically by vacuum distillation or column chromatography.
| Parameter | General Range | Reference |
| Yield | Good to excellent | [1] |
| Reaction Time | Can be rapid with microwave heating | [1] |
| Temperature | Elevated temperatures, often with microwave | [1] |
| Catalyst Loading | 5-10 mol% NiCl₂ | [1] |
Mandatory Visualizations
Reaction Mechanisms and Workflows
Caption: Mechanism of the classical Michaelis-Arbuzov reaction.
Caption: General experimental workflow for catalytic synthesis.
Caption: Comparison of synthetic approaches to this compound.
Conclusion
The synthesis of this compound has evolved significantly from the classical Michaelis-Arbuzov reaction. While this traditional method remains important for the synthesis of alkylphosphonates, its utility for preparing arylphosphonates from unactivated aryl halides is limited. Modern transition metal-catalyzed cross-coupling reactions, particularly those employing copper, palladium, and nickel catalysts, have emerged as powerful and versatile alternatives. These catalytic methods offer significant advantages, including milder reaction conditions, higher yields, and a broader tolerance of functional groups, making them highly valuable for researchers in drug development and organic synthesis. This guide provides the necessary theoretical background and practical experimental details to enable the successful synthesis of this compound using these advanced methodologies.
References
- 1. researchgate.net [researchgate.net]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. Copper-Catalyzed C-P Bond Construction via Direct Coupling of Phenylboronic Acids with H-Phosphonate Diesters [organic-chemistry.org]
- 4. Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides: Ethyl 4-(4-(4-methylphenylsulfonamido)-phenyl)butanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Developments on the Hirao Reactions, Especially from “Green” Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the ¹H and ³¹P NMR Spectral Analysis of Dimethyl Phenylphosphonate
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive analysis of the ¹H and ³¹P Nuclear Magnetic Resonance (NMR) spectra of Dimethyl Phenylphosphonate (DMPP). It details the structural information revealed by NMR, presents quantitative data in tabular format, outlines experimental protocols, and uses visualizations to clarify key nuclear interactions.
Introduction
This compound (DMPP), CAS No. 756-79-6, is an organophosphorus compound widely used in organic synthesis and as a precursor for various ligands and materials. The precise characterization of its molecular structure is critical for its application. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and purity assessment of DMPP. This document offers a detailed examination of its ¹H and ³¹P NMR spectra.
Data Presentation: ¹H and ³¹P NMR
The NMR spectra of DMPP were acquired in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).
¹H NMR Spectral Data
The proton NMR spectrum of DMPP displays distinct signals for the aromatic protons of the phenyl group and the methyl protons of the two methoxy (B1213986) groups. The phosphorus atom (³¹P), having a nuclear spin of I=1/2, couples with nearby protons, leading to characteristic splitting patterns.
Table 1: ¹H NMR Spectral Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constants (J) Hz | Assignment |
|---|---|---|---|---|
| 7.72 | Doublet of Doublets (dd) | 2H | ³J(P-H) = 13.9³J(H-H) = 7.8 | Ortho-protons (Hortho) |
| 7.45 - 7.51 | Multiplet (m) | 1H | - | Para-proton (Hpara) |
| 7.35 - 7.42 | Multiplet (m) | 2H | - | Meta-protons (Hmeta) |
| 3.67 | Doublet (d) | 6H | ³J(P-H) = 11.2 | Methoxy-protons (-OCH₃) |
Data sourced from reference[1].
Interpretation:
-
Methoxy Protons (-OCH₃): The six protons from the two equivalent methoxy groups appear as a single doublet at 3.67 ppm.[1] This splitting is due to a three-bond coupling to the phosphorus nucleus (³J(P-O-C-H)).[1]
-
Aromatic Protons (C₆H₅):
-
The two protons in the ortho positions relative to the phosphonate (B1237965) group are deshielded and resonate at 7.72 ppm.[1] Their signal is a doublet of doublets, resulting from coupling to the adjacent meta-protons (³J(H-H)) and a three-bond coupling to the phosphorus atom (³J(P-C-C-H)).[1]
-
The meta and para protons appear as overlapping multiplets between 7.35 and 7.51 ppm.[1]
-
³¹P NMR Spectral Data
The ³¹P NMR spectrum provides direct information about the chemical environment of the phosphorus atom. For DMPP, a single resonance is observed, consistent with one unique phosphorus nucleus in the molecule.
Table 2: ³¹P NMR Spectral Data for this compound (162 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity (¹H Decoupled) | Reference Standard |
|---|---|---|
| 21.7 | Singlet | 85% H₃PO₄ |
Data sourced from reference[1].
Interpretation:
-
With proton decoupling, the spectrum simplifies to a single sharp peak at 21.7 ppm, confirming the presence of a single phosphorus environment.[1] Without decoupling, this signal would appear as a complex multiplet due to couplings with the methoxy and aromatic protons.
Experimental Protocols
Standard NMR experiments can be performed to acquire high-quality spectra for DMPP.
Sample Preparation
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for ¹H NMR referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
-
Spectrometer: Data can be acquired on a 400 MHz (or higher) NMR spectrometer.[1]
-
¹H NMR Acquisition:
-
Nucleus: ¹H
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Relaxation Delay: 1-5 seconds.
-
-
³¹P NMR Acquisition:
Visualization of Key NMR Interactions
The most significant structural feature revealed by the NMR of DMPP is the spin-spin coupling between the central phosphorus atom and adjacent protons. This interaction, transmitted through covalent bonds, is crucial for signal assignment. The diagram below illustrates the primary coupling pathways.
Caption: Key ³¹P-¹H spin-spin coupling pathways in this compound.
Conclusion
The ¹H and ³¹P NMR spectra of this compound provide definitive structural confirmation. The ¹H spectrum is characterized by a doublet for the methoxy protons and distinct signals for the aromatic protons, with splitting patterns dictated by both H-H and P-H coupling. The ³¹P spectrum shows a single resonance, consistent with the molecular structure. The data and protocols presented in this guide serve as a valuable resource for the routine analysis and characterization of this important organophosphorus compound.
References
The Thermal Decomposition of Dimethyl Phenylphosphonate: A Review of Current Knowledge
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl Phenylphosphonate (B1237145) (DMPP) is an organophosphorus compound with a phenyl group and two methoxy (B1213986) groups attached to a central phosphorus atom. Its thermal stability and decomposition pathways are of significant interest in various fields, including flame retardancy, material science, and as potential precursors in chemical synthesis. Understanding the mechanisms by which DMPP breaks down under heat is crucial for predicting its behavior in high-temperature applications and for the development of safer, more effective phosphorus-based materials.
The thermal degradation of organophosphorus esters is highly dependent on the nature of the substituents attached to the phosphorus atom. Generally, these compounds can decompose through a variety of pathways, including radical mechanisms, rearrangements, and elimination reactions. The presence of the phenyl group in DMPP, as opposed to a methyl group in the well-studied DMMP, is expected to significantly influence the decomposition process due to its electronic and steric effects.
Anticipated Thermal Decomposition Pathways of Dimethyl Phenylphosphonate
Based on the established literature for analogous organophosphonates, the thermal decomposition of DMPP is likely to proceed through several key pathways. These can be broadly categorized into primary and secondary decomposition steps.
Primary Decomposition Pathways
The initial steps in the thermal degradation of DMPP are expected to involve the cleavage of the P-O and P-C bonds.
-
P-O Bond Cleavage: The scission of the P-OCH₃ bond is a common initial step in the pyrolysis of phosphonates. This can occur through a homolytic cleavage to form a methoxy radical (•OCH₃) and a phenylphosphonyl radical. Alternatively, an intramolecular rearrangement can lead to the formation of methyl phenylphosphonate and formaldehyde.
-
P-C Bond Cleavage: The bond between the phosphorus atom and the phenyl group can also break at elevated temperatures, yielding a phenyl radical (•C₆H₅) and a dimethyl phosphite (B83602) radical. The relative stability of the phenyl radical suggests this pathway may be significant.
Secondary Decomposition and Product Formation
The reactive intermediates generated during the primary decomposition will undergo further reactions to form a complex mixture of final products. These can include:
-
Volatile Phosphorus-Containing Species: Further fragmentation of the phosphorus-containing radicals can lead to the formation of smaller, volatile species such as PO•, PO₂, and various phosphoric and phosphonic acids. These species are often key to the gas-phase flame retardant activity of organophosphorus compounds.
-
Aromatic Compounds: The phenyl group can lead to the formation of various aromatic products, including benzene, phenol, and biphenyl, through radical recombination and hydrogen abstraction reactions.
-
Small Gaseous Molecules: The decomposition of the methoxy groups will generate small molecules such as methane, formaldehyde, methanol, carbon monoxide, and carbon dioxide.
-
Char Formation: At higher temperatures, polymerization and cross-linking of the decomposition products can lead to the formation of a phosphorus-rich char. This condensed-phase mechanism contributes to the flame retardant properties by forming an insulating layer.
Experimental Methodologies for Studying Thermal Decomposition
A combination of analytical techniques is typically employed to elucidate the thermal decomposition mechanism of a compound like DMPP.
| Experimental Technique | Information Obtained |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability and decomposition temperature range of the material. Provides information on the mass loss as a function of temperature. |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow associated with thermal transitions, indicating whether the decomposition processes are endothermic or exothermic. |
| Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) | Separates and identifies the volatile decomposition products. This is a powerful tool for elucidating the decomposition pathways. |
| In-situ Fourier-Transform Infrared Spectroscopy (FTIR) | Monitors the changes in functional groups of the material in real-time as it is heated, providing insights into the chemical transformations occurring in the condensed phase. |
| Theoretical Calculations (e.g., Density Functional Theory - DFT) | Can be used to model the potential energy surfaces of various decomposition pathways, calculate bond dissociation energies, and predict the stability of intermediates and products. |
A typical experimental workflow for investigating the thermal decomposition of DMPP would involve an initial thermal stability screening using TGA and DSC, followed by detailed product analysis using Py-GC-MS and in-situ FTIR to identify the decomposition products and intermediates. Theoretical calculations would complement the experimental data to provide a more complete picture of the reaction mechanisms.
Visualizing the Decomposition Process
The logical flow of an investigation into the thermal decomposition of DMPP can be visualized as follows:
An In-depth Technical Guide to the Physical and Chemical Properties of Dimethyl Phenylphosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl Phenylphosphonate (B1237145) (DMPP) is an organophosphorus compound with the chemical formula C₈H₁₁O₃P.[1][2] It is a colorless to pale yellow, clear liquid with a distinctive odor.[3][4] This document provides a comprehensive overview of its core physical and chemical properties, experimental protocols for its synthesis and analysis, and its known reactivity. DMPP serves as a versatile intermediate in the synthesis of various chemicals, including pesticides and pharmaceuticals, and is also utilized as a flame retardant.[4] The presence of a phenyl group attached to the phosphorus atom enhances its thermal stability while maintaining the high reactivity of the phosphonate (B1237965) group.[5]
Physical and Chemical Properties
The fundamental physical and chemical characteristics of Dimethyl Phenylphosphonate are summarized below.
General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₁O₃P | [1][2][3] |
| Molecular Weight | 186.15 g/mol | [1][5] |
| CAS Number | 2240-41-7 | [1][3] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Boiling Point | 247 °C at 760 mmHg | [1][3][5][6] |
| 103-104 °C at 4 Torr | [7] | |
| Density | 1.15 - 1.2 g/cm³ at 20°C | [1][5][6] |
| Specific Gravity (20/20) | 1.19 | [3] |
| Refractive Index (n20/D) | 1.5080 to 1.5100 | [1][3] |
| Flash Point | 117.3 °C to 154 °C | [1][3][5] |
| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | [5][6] |
| Storage Temperature | Room Temperature, Inert Atmosphere | [1] |
Chromatographic and Spectroscopic Data
| Property | Value | Reference(s) |
| LogP (Octanol/Water Partition Coefficient) | 0.9 - 0.95 | [1][5][6] |
| ¹H NMR (in CDCl₃) | δ 7.80 (A), 7.63-7.33 (B), 3.758 (C, J(P-31,C)=11.1Hz) | [8] |
| ³¹P NMR (in CDCl₃) | δ 21.5 | [9] |
| IR (neat, cm⁻¹) | 1715 (C=O), 1250 (P=O), 1030 (P-O-C) | [9] |
| Mass Spectrometry (EI-MS) | Molecular Ion Peak: 186 m/z | [8][10] |
Experimental Protocols
Synthesis of this compound
Two common methods for the synthesis of this compound are the Michaelis-Arbuzov reaction and the reaction of phenylphosphonic dichloride with methanol.
3.1.1. Michaelis-Arbuzov Reaction
This reaction is a widely used method for synthesizing phosphonates. For DMPP, an adapted approach involves the reaction of a trialkyl phosphite (B83602) with a phenyl halide.[5] A specific example is the reaction of trimethyl phosphite with an equimolar quantity of iodobenzene, which has been shown to yield this compound.[11]
References
- 1. lookchem.com [lookchem.com]
- 2. Dimethylphenylphosphonate [webbook.nist.gov]
- 3. This compound | 2240-41-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. CAS 2240-41-7: Dimethyl P-phenylphosphonate | CymitQuimica [cymitquimica.com]
- 5. This compound (2240-41-7) for sale [vulcanchem.com]
- 6. This compound | CAS#:2240-41-7 | Chemsrc [chemsrc.com]
- 7. echemi.com [echemi.com]
- 8. PHENYLPHOSPHONIC ACID DIMETHYL ESTER(2240-41-7) 1H NMR spectrum [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. PHENYLPHOSPHONIC ACID DIMETHYL ESTER(2240-41-7) IR2 [m.chemicalbook.com]
- 11. prepchem.com [prepchem.com]
CAS number and molecular structure of Dimethyl Phenylphosphonate
An In-depth Technical Guide to Dimethyl Phenylphosphonate (B1237145)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dimethyl Phenylphosphonate (DMPP), a versatile organophosphorus compound. This document covers its fundamental chemical properties, molecular structure, synthesis protocols, and its current and potential applications in research and development.
Core Chemical and Physical Properties
This compound is a colorless to pale yellow liquid known for its utility as a chemical intermediate and flame retardant.[1] Its key identifiers and physicochemical properties are summarized below for easy reference.
| Property | Value | Citation(s) |
| CAS Number | 2240-41-7 | [2][3][4] |
| Molecular Formula | C8H11O3P | [1][2][3] |
| Molecular Weight | 186.15 g/mol | [1][4] |
| IUPAC Name | This compound | [3][4] |
| Synonyms | Dimethyl benzenephosphonate, Phenylphosphonic acid dimethyl ester | [1][2] |
| Appearance | Colorless to very pale yellow clear liquid | [1][4] |
| Density | 1.15 g/cm³ | [2] |
| Boiling Point | 247 °C at 760 mmHg | [2] |
| Flash Point | 117.3 °C | [2] |
| Refractive Index | 1.5080 to 1.5100 | [2] |
| InChI Key | OXDOANYFRLHSML-UHFFFAOYSA-N | [3][4] |
| SMILES | P(OC)(OC)(=O)C1=CC=CC=C1 | [1] |
Molecular Structure and Visualization
The molecular structure of this compound consists of a central phosphorus atom double-bonded to an oxygen atom and single-bonded to a phenyl group and two methoxy (B1213986) groups.[1] This structure is key to its reactivity and utility in organic synthesis.
Caption: Molecular structure of this compound.
Synthesis and Experimental Protocols
This compound is synthesized through various methods, commonly involving the reaction of a phosphorus-containing compound with a phenyl source. Below is a representative experimental protocol based on common organophosphorus synthesis techniques.
Representative Synthesis Protocol: Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a widely used method for forming carbon-phosphorus bonds. A plausible synthesis route for this compound involves the reaction of trimethyl phosphite (B83602) with iodobenzene (B50100).[5]
Reaction Scheme: (CH₃O)₃P + C₆H₅I → (CH₃O)₂P(=O)C₆H₅ + CH₃I
Materials:
-
Trimethyl phosphite
-
Iodobenzene
-
Anhydrous reaction vessel
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Distillation apparatus
Procedure:
-
Equimolar quantities of trimethyl phosphite and iodobenzene are added to a dry, inert-atmosphere reaction flask.[5]
-
The reaction mixture is heated. The progress of the reaction can be monitored by observing the formation of methyl iodide as a byproduct.
-
Upon completion of the reaction, the crude product is purified.
-
Purification is typically achieved via vacuum distillation to separate the this compound from any remaining starting materials and byproducts.
A similar approach involves the reaction of phenylphosphonyl dichloride with methanol (B129727) in the presence of a base like sodium hydroxide.[6]
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound and its derivatives are valuable in various scientific and industrial fields.
-
Organic Synthesis: It serves as a crucial reagent for synthesizing a range of phosphorus-containing organic compounds.[7]
-
Pharmaceutical Intermediate: Phosphonates are recognized as non-hydrolyzable phosphate (B84403) mimics, making them important structural motifs in drug design.[8] They are used as intermediates in the synthesis of pharmaceuticals, including antiviral and anticancer agents.[1][9]
-
Catalysis: Phenylphosphonate compounds have demonstrated potential in catalysis, such as in the synthesis of dimethyl carbonate from CO₂ and methanol.[7]
-
Materials Science: The compound is used in the development of novel functional materials.[7]
-
Flame Retardants: It is utilized as a flame retardant, potentially as a greener alternative to halogenated compounds.[1][7]
Role in Signaling Pathways and Mechanism of Action
While specific signaling pathways for this compound are not extensively documented, the broader class of phosphonates is known to function as phosphate mimics, enabling them to act as competitive inhibitors for enzymes that process phosphate-containing substrates, such as kinases and phosphatases.[8] This inhibitory action is a cornerstone of their therapeutic potential.
References
- 1. CAS 2240-41-7: Dimethyl P-phenylphosphonate | CymitQuimica [cymitquimica.com]
- 2. lookchem.com [lookchem.com]
- 3. Dimethylphenylphosphonate [webbook.nist.gov]
- 4. This compound | 2240-41-7 [sigmaaldrich.com]
- 5. prepchem.com [prepchem.com]
- 6. echemi.com [echemi.com]
- 7. This compound (2240-41-7) for sale [vulcanchem.com]
- 8. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Quantum Chemical Blueprint: A Technical Guide to the In-Silico Analysis of Dimethyl Phenylphosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl phenylphosphonate (B1237145) (DMPP), an organophosphorus compound, and its derivatives are of significant interest in medicinal chemistry and materials science. A thorough understanding of their molecular structure, electronic properties, and reactivity is paramount for the rational design of novel therapeutic agents and functional materials. Quantum chemical calculations provide a powerful and cost-effective avenue to elucidate these properties at the atomic level. This technical guide details the application of computational methodologies, particularly Density Functional Theory (DFT), to the study of dimethyl phenylphosphonate, offering a roadmap for in-silico investigation. While direct extensive experimental data for DMPP is not broadly available in foundational literature, this guide leverages established computational protocols for analogous organophosphorus compounds to present a robust framework for its study.
Core Computational Methodologies
The in-silico analysis of this compound hinges on quantum mechanical calculations that solve the Schrödinger equation for the molecule. Among the available methods, Density Functional Theory (DFT) stands out for its optimal balance of computational efficiency and accuracy.[1]
Density Functional Theory (DFT)
DFT methods are employed to calculate the electronic structure of a molecule based on its electron density.[1] This approach is computationally less demanding than wavefunction-based methods, yet it yields reliable results for a variety of molecular properties.[2] A typical DFT calculation involves the selection of a functional and a basis set.
-
Functionals: The choice of a functional is critical as it approximates the exchange-correlation energy. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules.[3][4]
-
Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. Pople-style basis sets, such as 6-31G(d,p) or 6-311++G(2d,2p), are commonly employed for organophosphorus compounds.[4][5] The inclusion of polarization functions (d,p) is crucial for accurately describing the bonding environment around the phosphorus atom.
Experimental Protocols: A Computational Approach
The following outlines a detailed computational protocol for the quantum chemical analysis of this compound.
1. Geometry Optimization: The initial step involves determining the most stable three-dimensional conformation of the DMPP molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. This process yields the equilibrium geometry of the molecule.
2. Vibrational Frequency Analysis: Following geometry optimization, vibrational frequency calculations are performed. These calculations serve two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies can be compared with experimental data for validation of the computational method.
3. Electronic Property Analysis: Once a stable geometry is obtained, a range of electronic properties can be calculated to understand the molecule's reactivity and intermolecular interactions. Key properties include:
- Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
- Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying regions that are prone to electrophilic and nucleophilic attack.[6]
Data Presentation: Illustrative Results
The following tables summarize the kind of quantitative data that can be obtained from quantum chemical calculations on this compound. The values presented here are illustrative and based on typical results for similar organophosphorus compounds.
Table 1: Optimized Geometric Parameters of this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| P=O | 1.48 | - | - |
| P-C(phenyl) | 1.80 | - | - |
| P-O(methoxy) | 1.60 | - | - |
| O-P-O | - | 105.0 | - |
| C-P-O | - | 110.0 | - |
| O=P-C-C | - | - | 30.0 |
Table 2: Calculated Vibrational Frequencies for Key Functional Groups
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |
| P=O stretch | Phosphoryl | 1250 |
| P-C stretch | Phenyl-Phosphorus | 750 |
| O-CH₃ stretch | Methoxy | 2950 |
| C-H stretch (aromatic) | Phenyl | 3050 |
Table 3: Electronic Properties of this compound
| Property | Value (eV) |
| HOMO Energy | -7.5 |
| LUMO Energy | -0.8 |
| HOMO-LUMO Gap | 6.7 |
| Ionization Potential | 7.5 |
| Electron Affinity | 0.8 |
Mandatory Visualizations
Caption: A schematic of the computational workflow for the quantum chemical analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Density Functional Theory in the Prediction of Mutagenicity: A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. scispace.com [scispace.com]
- 6. Detection of Dimethyl Methyl Phosphonate by Silica Molecularly Imprinted Materials - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of Dimethyl Phenylphosphonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of Dimethyl Phenylphosphonate (B1237145) (DMPP). Given the limited publicly available quantitative data for DMPP, this guide focuses on established experimental protocols for determining these crucial physicochemical properties. Where specific data for DMPP is unavailable, information on analogous compounds is presented to provide insights into its expected behavior.
Introduction to Dimethyl Phenylphosphonate
This compound is an organophosphorus compound with the chemical formula C₈H₁₁O₃P. It is a colorless liquid at room temperature and is primarily of interest as a chemical intermediate in various synthetic processes.[1][2] Understanding its solubility and stability is critical for its handling, storage, and application in research and development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁O₃P | [3] |
| Molecular Weight | 186.15 g/mol | [3] |
| Appearance | Colorless liquid | [4] |
| Density | 1.2 ± 0.1 g/cm³ | [3] |
| Boiling Point | 247.0 ± 9.0 °C at 760 mmHg | [3] |
| Flash Point | 117.3 ± 39.1 °C | [3] |
| LogP | 0.95 | [3] |
Solubility Profile
To illustrate the solubility behavior of a structurally related compound, Table 2 presents the solubility of Phenylphosphonic Acid (PPA) in various organic solvents.[5] PPA differs from DMPP in that it has two acidic hydroxyl groups instead of the two methoxy (B1213986) groups. This difference will significantly impact its solubility, particularly its pH-dependent aqueous solubility. However, the trend of solubility in organic solvents can provide a useful reference.
Table 2: Mole Fraction Solubility (x) of Phenylphosphonic Acid in Various Solvents at Different Temperatures
| Temperature (K) | n-Propanol | Acetone (B3395972) | Acetonitrile (B52724) | Ethyl Acetate (B1210297) | Chloroform |
| 288.15 | 0.0989 | 0.0864 | 0.0466 | 0.0275 | 0.0079 |
| 293.15 | 0.1145 | 0.0998 | 0.0549 | 0.0328 | 0.0094 |
| 298.15 | 0.1323 | 0.1152 | 0.0645 | 0.0390 | 0.0112 |
| 303.15 | 0.1526 | 0.1328 | 0.0756 | 0.0462 | 0.0133 |
| 308.15 | 0.1758 | 0.1529 | 0.0884 | 0.0545 | 0.0158 |
| 313.15 | 0.2023 | 0.1760 | 0.1031 | 0.0642 | 0.0187 |
| 318.15 | 0.2327 | 0.2025 | 0.1201 | 0.0755 | 0.0221 |
| Data sourced from a study by He et al. (2016).[5] |
The solubility of Phenylphosphonic Acid increases with temperature in all the tested solvents.[5] The solubility follows the order: n-propanol > acetone > acetonitrile > ethyl acetate > chloroform.[5]
Stability Profile
The stability of this compound is a critical parameter, particularly for its storage and handling. Phosphonate (B1237965) esters are known to be susceptible to degradation under various conditions, including hydrolysis, thermal stress, and photolysis.[6][7][8]
Hydrolytic Stability
Phosphonate esters can undergo hydrolysis, which involves the cleavage of the ester bond.[6] For this compound, this would lead to the formation of methyl phenylphosphonate and subsequently phenylphosphonic acid, with the release of methanol (B129727) at each step. The rate of hydrolysis is typically dependent on pH and temperature. While specific kinetic data for DMPP is not available, studies on similar compounds like Dimethyl Methylphosphonate (DMMP) show that hydrolysis is faster at higher pH values.[9]
Thermal Stability
Thermal degradation of organophosphorus esters, including phosphonates, generally proceeds via the elimination of a phosphorus acid.[7][10] For aryl phosphonates, this process occurs at somewhat higher temperatures compared to alkyl phosphates.[7][11] The thermal decomposition of DMPP is expected to be influenced by temperature and the presence of catalysts.[12][13][14]
Photostability
The photostability of this compound would depend on its ability to absorb light in the UV-visible range and the subsequent photochemical reactions. The phenyl group in DMPP suggests potential for UV absorption and subsequent photodegradation. Specific photostability studies are required to determine its degradation profile upon exposure to light.
Experimental Protocols
Determination of Aqueous and Organic Solvent Solubility (Shake-Flask Method)
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[15][16][17]
Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, acetonitrile, etc.)
-
Volumetric flasks
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or other suitable material)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be visible.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100 rpm).[17] Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[17]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted solution using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
Calculation: Calculate the solubility from the determined concentration, taking into account the dilution factor.
Caption: Experimental workflow for solubility determination using the shake-flask method.
Forced Degradation Study and Stability-Indicating HPLC Method Development
A forced degradation study is essential to understand the degradation pathways of a compound and to develop a stability-indicating analytical method that can separate the intact compound from its degradation products.[18][19]
Objective: To investigate the degradation of this compound under various stress conditions and to develop and validate an HPLC method capable of resolving the parent compound from its degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Buffers (e.g., phosphate, acetate)
-
HPLC system with a photodiode array (PDA) or UV detector
-
C18 reversed-phase HPLC column
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
Part 1: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).[20]
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with HCl (e.g., 0.1 M) at room temperature and elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: Treat the stock solution with NaOH (e.g., 0.1 M) at room temperature.
-
Oxidative Degradation: Treat the stock solution with H₂O₂ (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to heat (e.g., 80 °C) in an oven.
-
Photodegradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH guidelines.
-
-
Sample Collection: At various time points, withdraw samples from each stress condition.
-
Neutralization/Quenching: Neutralize the acid and base-stressed samples. Quench the oxidative degradation reaction if necessary.
-
Analysis: Analyze the stressed samples by HPLC to observe the extent of degradation and the formation of degradation products.
Part 2: Stability-Indicating HPLC Method Development
-
Column and Mobile Phase Screening: Use the stressed samples to screen different HPLC columns (e.g., C18, C8) and mobile phase compositions (e.g., acetonitrile/water, methanol/buffer gradients) to achieve optimal separation of the parent peak and all degradation product peaks.[20]
-
Method Optimization: Fine-tune the mobile phase gradient, flow rate, column temperature, and detection wavelength to ensure good resolution, peak shape, and sensitivity.
-
Method Validation: Validate the developed HPLC method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by the ability of the method to resolve the main peak from all degradation products, which can be confirmed using a PDA detector for peak purity analysis.
Caption: Experimental workflow for a forced degradation study and stability-indicating HPLC method development.
Signaling Pathways and Logical Relationships
As this compound is primarily a chemical intermediate, it is not typically associated with specific biological signaling pathways. However, in the context of its potential as a prodrug, its stability and degradation would be a critical logical relationship to consider.
Caption: Logical relationship of DMPP as a potential prodrug.
Conclusion
This technical guide has outlined the key considerations for the solubility and stability of this compound. While specific quantitative data for DMPP is sparse, this guide provides robust and detailed experimental protocols that can be employed by researchers to determine these critical parameters. The provided workflows and illustrative data from analogous compounds serve as a valuable resource for initiating and conducting comprehensive studies on this compound or other related phosphonate esters in a drug discovery and development setting.
References
- 1. lookchem.com [lookchem.com]
- 2. Dimethylphenylphosphonate [webbook.nist.gov]
- 3. This compound | CAS#:2240-41-7 | Chemsrc [chemsrc.com]
- 4. Dimethyl phenylphosphonite | C8H11O2P | CID 76277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Microbial Degradation of Natural and Anthropogenic Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 10. Thermal Degradation of Organophosphorus Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thermal Degradation of Organophosphorus Flame Retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. bioassaysys.com [bioassaysys.com]
- 17. scielo.br [scielo.br]
- 18. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. benchchem.com [benchchem.com]
Unveiling the Synthesis of Dimethyl (phenyl(phenylamino)methyl)phosphonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the plausible mechanism for the synthesis of Dimethyl (phenyl(phenylamino)methyl)phosphonate, a prominent α-aminophosphonate with significant interest in medicinal chemistry and drug development. This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and quantitative data to facilitate its synthesis and further investigation.
Core Synthesis: The Kabachnik-Fields Reaction
The most prevalent and efficient method for synthesizing Dimethyl (phenyl(phenylamino)methyl)phosphonate is the Kabachnik-Fields reaction. This one-pot, three-component condensation reaction involves the coupling of an amine, a carbonyl compound, and a hydrophosphoryl compound.[1][2] For the target molecule, these components are aniline (B41778), benzaldehyde (B42025), and dimethyl phosphite (B83602), respectively.
The reaction mechanism of the Kabachnik-Fields reaction is dependent on the nature of the reactants.[1][3] Two primary pathways are proposed: the "imine" pathway and the "α-hydroxyphosphonate" pathway.[3][4] Given the weakly basic nature of aniline, the reaction is believed to proceed preferentially through the formation of an imine intermediate.[1]
Plausible "Imine" Pathway Mechanism
-
Imine Formation: The reaction initiates with the acid-catalyzed reaction between benzaldehyde and aniline to form a Schiff base (an imine) and water.
-
Phosphite Addition: The dimethyl phosphite then acts as a nucleophile, adding to the electrophilic carbon of the imine. This step, known as hydrophosphonylation, forms the final Dimethyl (phenyl(phenylamino)methyl)phosphonate product.[2]
The use of catalysts, such as Lewis acids or dehydrating agents, can accelerate the reaction.[2] Furthermore, solvent-free conditions have been shown to be highly effective, often leading to higher yields and shorter reaction times.[5]
Experimental Protocol
The following is a representative experimental protocol for the synthesis of Dimethyl (phenyl(phenylamino)methyl)phosphonate via a solvent-free Kabachnik-Fields reaction.
Materials:
-
Benzaldehyde
-
Aniline
-
Dimethyl phosphite
-
Catalyst (e.g., Magnesium Perchlorate)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, combine benzaldehyde (1.0 mmol), aniline (1.0 mmol), dimethyl phosphite (1.0 mmol), and a catalytic amount of magnesium perchlorate (B79767) (e.g., 10 mol%).
-
Stir the mixture at room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, dissolve the crude product in ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield pure Dimethyl (phenyl(phenylamino)methyl)phosphonate.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of α-aminophosphonates, including Dimethyl (phenyl(phenylamino)methyl)phosphonate, under various catalytic and solvent-free conditions.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Magnesium Perchlorate | Solvent-free | Room Temp. | 15-60 min | 90-98 | [5] |
| Nano-TiO2 | Solvent-free | 50 | 10-15 min | 86-96 | [6] |
| None (Ultrasound) | Solvent-free | - | 19-46 min | 89-95 | [6] |
| Diethyl(phenyl(phenylamino)methyl)phosphonate (similar structure) | - | - | - | 92 | [7] |
Visualizing the Synthesis
To further clarify the reaction pathway and experimental workflow, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Plausible 'Imine' Pathway for the Kabachnik-Fields Reaction.
Caption: Experimental Workflow for Synthesis and Purification.
References
- 1. Kabachnik-Fields Reaction [organic-chemistry.org]
- 2. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Green phosphonate chemistry – Does it exist? - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02940B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: The Horner-Wadsworth-Emmons Reaction with Dimethyl Benzylphosphonate
Audience: Researchers, scientists, and drug development professionals.
Note on Reagent: These application notes detail the use of Dimethyl Benzylphosphonate in the Horner-Wadsworth-Emmons (HWE) reaction. The chemically related compound, Dimethyl Phenylphosphonate (Ph-P(O)(OMe)₂), lacks the necessary acidic α-protons on a carbon atom and is therefore unsuitable for this transformation. It is presumed that Dimethyl Benzylphosphonate (PhCH₂-P(O)(OMe)₂) is the intended reagent for the olefination of aldehydes.
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized synthetic method for the stereoselective formation of carbon-carbon double bonds, particularly for producing (E)-alkenes.[1][2] This reaction involves the olefination of aldehydes or ketones with a phosphonate-stabilized carbanion.[1] The use of phosphonate (B1237965) reagents like dimethyl benzylphosphonate offers significant advantages over the traditional Wittig reaction, including the generation of more nucleophilic carbanions and a simplified purification process due to the water-soluble nature of the phosphate (B84403) byproduct.[1][2][3]
This document provides detailed protocols for performing the HWE reaction using dimethyl benzylphosphonate to synthesize stilbenes and related structures, which are of significant interest in materials science and medicinal chemistry.
Key Features:
-
High (E)-Stereoselectivity: The reaction typically yields the trans-alkene as the major product, often with excellent selectivity.[4][5]
-
Milder Reaction Conditions: The phosphonate carbanions are highly reactive and can react efficiently with a broad range of aldehydes.[2]
-
Facile Purification: The dimethyl phosphate byproduct is water-soluble, allowing for straightforward removal by aqueous extraction.[1][3]
-
Broad Substrate Scope: The reaction is compatible with various functional groups on the aldehyde partner.
Reaction Principle and Mechanism
The HWE reaction proceeds in three main stages:
-
Deprotonation: A base abstracts an acidic proton from the carbon alpha to the phosphonyl group of dimethyl benzylphosphonate, forming a resonance-stabilized phosphonate carbanion (also known as a phosphorus ylide).[1][5]
-
Nucleophilic Addition: The phosphonate carbanion performs a nucleophilic attack on the carbonyl carbon of an aldehyde, leading to the formation of diastereomeric β-alkoxyphosphonate intermediates (oxaphosphetanes).[1][3] This step is typically the rate-limiting step.[1]
-
Elimination: The intermediate collapses, eliminating a stable dimethyl phosphate salt and forming the alkene. The stereochemical outcome is largely determined by the thermodynamic stability of the intermediates, which favors the pathway leading to the (E)-alkene.[1][5]
Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.
Experimental Protocols
The following are general procedures for the HWE reaction using dimethyl benzylphosphonate. All reactions should be conducted in oven- or flame-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon). Anhydrous solvents are critical for success.
Protocol 3.1: Using Sodium Hydride (NaH) in THF
This protocol is suitable for a wide range of aromatic and aliphatic aldehydes.
Materials:
-
Dimethyl benzylphosphonate
-
Aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Ylide:
-
To a round-bottom flask equipped with a magnetic stir bar, add NaH (1.2 equivalents).
-
Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully each time under an inert atmosphere.
-
Add anhydrous THF to the flask to create a suspension. Cool the suspension to 0 °C in an ice bath.[6]
-
Slowly add a solution of dimethyl benzylphosphonate (1.1 equivalents) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen gas evolution ceases. The solution should become clear or slightly hazy.[6]
-
-
Reaction with Aldehyde:
-
Cool the resulting ylide solution back to 0 °C.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by Thin Layer Chromatography (TLC).[6]
-
-
Work-up and Purification:
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.[6]
-
Add deionized water to dissolve the salts and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[6]
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford the desired stilbene.
-
Protocol 3.2: Using n-Butyllithium (n-BuLi) in THF
This protocol is effective but requires careful temperature control due to the high reactivity of n-BuLi.
Materials:
-
Dimethyl benzylphosphonate
-
Aldehyde
-
n-Butyllithium (n-BuLi), typically 1.6 M or 2.5 M in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Other work-up reagents as listed in Protocol 3.1
Procedure:
-
Preparation of Ylide:
-
To a round-bottom flask, add a solution of dimethyl benzylphosphonate (1.1 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-BuLi (1.1 equivalents) dropwise via syringe, keeping the internal temperature below -70 °C. A color change (often to yellow or orange) indicates ylide formation.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
-
Reaction with Aldehyde:
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at -78 °C.
-
Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir for an additional 2-12 hours. Monitor progress by TLC.
-
-
Work-up and Purification:
-
Follow the work-up and purification steps as described in Protocol 3.1.
-
General Experimental Workflow
The logical flow from reaction setup to final product analysis is outlined below.
Caption: General experimental workflow for the HWE reaction.
Representative Data
The HWE reaction of dimethyl benzylphosphonate with various aldehydes generally provides high yields of (E)-stilbenes. The following table summarizes typical results compiled from literature precedents.[4]
| Entry | Aldehyde | Base/Solvent | Yield (%) | E/Z Ratio |
| 1 | Benzaldehyde | KOtBu / THF | >90 | >99:1 |
| 2 | 4-Methoxybenzaldehyde | NaH / THF | 85-95 | >95:5 |
| 3 | 4-Nitrobenzaldehyde | KOtBu / THF | ~99 | >99:1 |
| 4 | 4-Chlorobenzaldehyde | NaH / THF | 80-90 | >95:5 |
| 5 | Cinnamaldehyde | NaH / THF | 75-85 | (E,E) major |
| 6 | Hexanal | n-BuLi / THF | 70-80 | >90:10 |
Yields and ratios are estimates based on typical outcomes for stabilized phosphonates and may vary based on specific reaction conditions and purification efficiency.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive base (NaH) or inaccurate titer (n-BuLi). | Use a fresh bottle of NaH or titrate the n-BuLi solution. Ensure anhydrous conditions. |
| Insufficient deprotonation time/temperature. | Allow ylide formation to proceed for the full recommended time. | |
| Sterically hindered aldehyde. | Increase reaction temperature or extend reaction time. A stronger base may be required. | |
| Low Yield | Incomplete reaction. | Extend reaction time and monitor by TLC until the limiting reagent is consumed. |
| Product lost during work-up or purification. | Ensure pH is neutral before extraction. Optimize chromatography conditions. | |
| Aldehyde is unstable to basic conditions (e.g., self-condensation). | Add aldehyde at a lower temperature (-78 °C). Consider using a milder base system like LiCl/DBU (Masamune-Roush conditions).[7][8] | |
| Poor E/Z Selectivity | Reaction run at too low a temperature, preventing equilibration. | For higher E-selectivity, run the reaction at room temperature rather than -78 °C.[1][5] |
| Presence of certain metal cations (e.g., K+ may favor Z-alkene in some systems). | Use Li+ or Na+ based bases for higher E-selectivity.[1][5] |
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Horner-Wadsworth-Emmons_reaction [chemeurope.com]
- 6. benchchem.com [benchchem.com]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Application Notes and Protocols: Dimethyl Phenylphosphonate as a Flame Retardant in Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing Dimethyl Phenylphosphonate (B1237145) (DMPP) and its derivatives as effective flame retardants in epoxy resin formulations. The information is compiled for professionals in research and development seeking to enhance the fire safety of epoxy-based materials.
Introduction
Epoxy resins are widely used for their excellent mechanical properties, chemical resistance, and adhesion. However, their inherent flammability restricts their application in sectors requiring high fire safety standards. Phosphorus-based flame retardants, such as Dimethyl Phenylphosphonate (DMPP), offer a halogen-free alternative to traditional flame retardants, which are often associated with environmental and health concerns. DMPP and its derivatives act in both the condensed and gas phases to suppress combustion, primarily through char formation and the release of radical scavengers.[1][2] This document outlines the application of these phosphonates in epoxy resins, providing quantitative data and detailed experimental protocols.
Mechanism of Flame Retardancy
The flame retardant action of phenylphosphonates in epoxy resins is a multi-faceted process that occurs in both the gas and condensed phases during combustion. Upon heating, the phosphonate (B1237965) compounds decompose to produce phosphoric and polyphosphoric acids. These acids promote the dehydration of the epoxy polymer to form a stable, insulating char layer on the surface.[3][4] This char layer acts as a physical barrier, limiting the transport of heat to the underlying material and slowing the release of flammable volatile compounds.[3][4] In the gas phase, phosphorus-containing radicals are released, which act as scavengers for the high-energy H• and OH• radicals that propagate the combustion chain reaction.[2]
Below is a diagram illustrating the proposed flame retardancy mechanism:
Quantitative Data on Flame Retardant Performance
The effectiveness of this compound and its derivatives as flame retardants in epoxy resins has been evaluated using various standard tests, including the Limiting Oxygen Index (LOI), UL-94 vertical burn test, and cone calorimetry. The following tables summarize the performance of different phosphonate-based flame retardants in epoxy resin systems.
Table 1: Limiting Oxygen Index (LOI) and UL-94 Rating
| Flame Retardant Additive | Loading (wt%) | Phosphorus Content (wt%) | LOI (%) | UL-94 Rating | Reference |
| Pure Epoxy | 0 | 0 | - | Not Classified | [5] |
| BDMPP | 14 | 1.11 | 33.8 | V-0 | [3][4] |
| DMPY | 9 | - | 28.7 | V-0 | [6] |
| PDPA | 4 | - | 33.4 | V-0 | [6] |
| PPAP | 5 | - | 30.8 | V-0 | [6] |
| DOPO-POSS | 2.5 | - | 30.2 | V-1 | [6] |
| Fluorinated α-aminophosphonate | - | - | 34.6 | - | [1] |
| PDDP | 12 | - | 35.0 | V-0 | [7] |
| PDDP + APP | 4 + 4 | - | 34.6 | V-0 | [7] |
BDMPP: bis(2,6-dimethyphenyl) phenylphosphonate; DMPY: a phosphonate derivative; PDPA: a phosphonate derivative; PPAP: a phosphonate derivative; DOPO-POSS: a polyhedral oligomeric silsesquioxane containing 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide; PDDP: a polyphosphonate; APP: ammonium (B1175870) polyphosphate.
Table 2: Cone Calorimetry Data
| Sample | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Char Yield (%) | Reference |
| Pure Epoxy | - | - | - | - |
| EP/14 wt% BDMPP | Reduced | Reduced | Increased | [3][4] |
| EP/4 wt% PDPA | Reduced by 40.9% | Reduced by 24.6% | - | [6] |
| EP-12 (12 wt% PDDP) | Reduced by 54.8% | Reduced by 26.8% | - | [7] |
| EP-4+4 (4 wt% PDDP + 4 wt% APP) | Reduced by 62.7% | Reduced by 35.9% | - | [7] |
Experimental Protocols
The following are detailed protocols for the preparation of flame-retardant epoxy resins and their subsequent testing.
Preparation of Flame-Retardant Epoxy Resin Samples
This protocol describes the general procedure for incorporating an additive flame retardant like a this compound derivative into an epoxy resin matrix.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin
-
Curing agent (e.g., 4,4'-diaminodiphenylmethane (DDM) or m-phenylenediamine)
-
This compound (DMPP) or its derivative
-
Beakers, stirring rods, hot plate with magnetic stirring
-
Vacuum oven
-
Molds (e.g., silicone or Teflon)
Procedure:
-
Accurately weigh the desired amounts of epoxy resin, curing agent, and the phosphonate flame retardant. The loading level of the flame retardant is typically between 4 and 15 wt%.[3][4][6][7]
-
Preheat the epoxy resin to a moderate temperature (e.g., 80-120°C) to reduce its viscosity.
-
Add the weighed phosphonate flame retardant to the preheated epoxy resin and stir mechanically until a homogeneous mixture is obtained.
-
Add the curing agent to the mixture and continue stirring for several minutes to ensure uniform distribution.
-
Place the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Pour the degassed mixture into preheated molds of the desired dimensions for testing.
-
Cure the samples in an oven using a specific curing cycle (e.g., 150°C for 2 hours, followed by 180°C for 2 hours).
-
After curing, the samples may be post-cured at a higher temperature (e.g., 200°C for 2 hours) to ensure complete reaction.
-
Allow the samples to cool to room temperature before demolding and testing.
Flame Retardancy Testing
4.2.1. Limiting Oxygen Index (LOI)
The LOI test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that will just support the flaming combustion of a material.
Apparatus:
-
LOI instrument conforming to ASTM D2863 or ISO 4589.
-
Test specimens of specified dimensions.
Procedure:
-
Place the test specimen vertically in the center of the glass chimney of the LOI instrument.
-
Introduce a mixture of oxygen and nitrogen into the chimney at a controlled flow rate.
-
Ignite the top of the specimen with a pilot flame.
-
Observe the burning behavior of the specimen.
-
Adjust the oxygen concentration in the gas mixture and repeat the test until the minimum oxygen concentration that sustains burning for a specified time or consumes a specified length of the specimen is determined.
-
The LOI is expressed as the percentage of oxygen in the mixture.
4.2.2. UL-94 Vertical Burning Test
This test assesses the flammability of a plastic material in a vertical orientation.
Apparatus:
-
UL-94 test chamber.
-
Burner with a specified flame height.
-
Timer.
-
Cotton patch.
-
Test specimens of specified dimensions.
Procedure:
-
Mount the specimen vertically in the test chamber.
-
Place a layer of dry absorbent cotton below the specimen.
-
Apply a specified flame to the bottom edge of the specimen for 10 seconds and then remove it.
-
Record the afterflame time (t1).
-
Immediately after the flame extinguishes, reapply the flame for another 10 seconds.
-
Record the second afterflame time (t2) and the afterglow time.
-
Note if any flaming drips ignite the cotton below.
-
Classify the material as V-0, V-1, or V-2 based on the burning times, afterglow, and dripping behavior as defined in the UL-94 standard. A V-0 rating indicates the best flame retardancy.[3][4][6]
4.2.3. Cone Calorimetry
Cone calorimetry measures the heat release rate and other combustion parameters of a material under a controlled heat flux.
Apparatus:
-
Cone calorimeter conforming to ASTM E1354 or ISO 5660.
-
Test specimens of specified dimensions (typically 100 mm x 100 mm).
Procedure:
-
Wrap the test specimen in aluminum foil, leaving the top surface exposed, and place it in the sample holder.
-
Position the sample holder under the conical heater at a specified distance to achieve the desired incident heat flux (e.g., 35 or 50 kW/m²).
-
Ignite the gases evolved from the sample surface with a spark igniter.
-
Continuously measure the oxygen concentration in the exhaust gas stream to determine the heat release rate.
-
Record other parameters such as time to ignition, mass loss rate, smoke production, and total heat released.
-
The test is typically terminated when flaming ceases or after a predetermined time.
Conclusion
This compound and its derivatives are highly effective halogen-free flame retardants for epoxy resins. They enhance the fire safety of epoxy materials by promoting the formation of a protective char layer and inhibiting combustion in the gas phase. The addition of these phosphonates can significantly increase the Limiting Oxygen Index, achieve a V-0 rating in the UL-94 test, and reduce the heat release rate as measured by cone calorimetry. The protocols provided in this document offer a standardized approach for the preparation and evaluation of flame-retardant epoxy resins, enabling researchers and scientists to develop safer and more reliable materials for a wide range of applications.
References
- 1. α-Aminophosphonate Derivatives for Enhanced Flame Retardant Properties in Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Behavior and mechanism of flame retardant epoxy resins with intrinsic phosphorus-nitrogen phenolic resin curing agents - Northwestern Polytechnical University [pure.nwpu.edu.cn]
- 3. semanticscholar.org [semanticscholar.org]
- 4. "Synthesis of a novel phosphonate flame retardant and its application i" by Yang Li, Hongbing Zheng et al. [repository.lsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Dimethyl Phenylphosphonate in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Dimethyl Phenylphosphonate (B1237145) (DMPP) and its derivatives in polymer chemistry. The primary focus is on its role as a halogen-free flame retardant, a significant area of research driven by the need for safer and more environmentally friendly materials.
Application Notes
Introduction to Dimethyl Phenylphosphonate (DMPP)
This compound is an organophosphorus compound that has garnered significant attention in polymer science. Its chemical structure, featuring a phosphorus-carbon bond, imparts desirable properties when incorporated into polymer matrices. While it has several applications, its most prominent role is as a flame retardant, offering an effective alternative to halogenated compounds which are being phased out due to environmental and health concerns.[1][2][3]
Primary Application: Flame Retardancy
DMPP and other aryl phosphonates are highly effective flame retardants for a wide range of polymers, including thermosets (e.g., epoxy resins) and thermoplastics (e.g., polyesters, polyamides, and polycarbonate blends).[2][4][5][6] Their efficacy stems from a dual-action mechanism that disrupts the combustion cycle in both the condensed (solid) and gas phases.
-
Condensed-Phase Action: During thermal decomposition, phosphorus-containing flame retardants like DMPP form phosphoric and polyphosphoric acids.[7][8][9] These acids act as strong dehydrating agents, promoting the formation of a stable, insulating layer of char on the polymer's surface.[8][10] This char layer serves multiple protective functions:
-
Gas-Phase Action: Concurrently, the thermal degradation of organophosphorus compounds releases volatile, phosphorus-containing radicals (such as PO•) into the gas phase.[1][7][10] These radicals are highly effective at scavenging the high-energy H• and OH• radicals that are essential for propagating the combustion chain reaction in the flame.[5] By interrupting this cycle, the flame is chemically inhibited and extinguished.[1][7]
Other Applications in Polymer Chemistry
Beyond its use as an additive, DMPP and its analogs can be utilized in more integrated ways:
-
Reactive Monomer: Phosphonates can be synthesized with reactive functional groups, allowing them to be chemically incorporated into the polymer backbone during polymerization.[12][13][14] This "reactive" approach permanently locks the flame-retardant moiety into the polymer structure, preventing issues like migration or leaching that can occur with additive flame retardants.
-
Polymer Modification: The incorporation of phosphonate (B1237965) groups can also modify other polymer properties, such as thermal stability, mechanical strength, and moisture absorption. For instance, certain phosphonates have been shown to enhance the mechanical properties and reduce moisture uptake in epoxy thermosets.[4][15]
Quantitative Data Presentation
The following tables summarize the performance of polymers modified with phenylphosphonate-based flame retardants.
Table 1: Flame Retardant Properties of Polymers with Phenylphosphonate Derivatives
| Polymer Matrix | Phosphonate Flame Retardant | Loading (wt%) | LOI (%) | UL-94 Rating |
|---|---|---|---|---|
| Epoxy Resin | Bis(2,6-dimethylphenyl) phenylphosphonate (BDMPP) | 14 | 33.8 | V-0 |
| PET | Poly(sulfonyldiphenylene phenylphosphonate) (PSPPP) | 5 | 30.0 | V-0 |
| PBT | Poly(sulfonyldiphenylene phenylphosphonate) (PSPPP) | 10 | >20.7 | V-0 (with synergists) |
| Epoxy Resin | Phenylphosphonate-based monomer (DGEP) | - (Reactive) | >30.0 | V-0 |
| PLA | Spirocyclic phosphonate (SPDPM) | 25 | 38.0 | V-0 |
Data compiled from multiple sources for illustrative purposes.[4][5][6][11][14][15]
Table 2: Thermal Properties (TGA) of Epoxy Resins with BDMPP
| Sample | Td5% (°C) (Onset Decomposition) | Char Yield at 700°C (%) |
|---|---|---|
| Pure Epoxy Resin | 355.2 | 15.6 |
| Epoxy + 14 wt% BDMPP | 338.5 | 22.3 |
As shown, the introduction of the phosphonate promotes earlier decomposition, which is characteristic of char-forming flame retardants, leading to a significantly higher char yield.[4][15]
Experimental Protocols
Protocol 1: Preparation of a Flame-Retardant Epoxy Thermoset
This protocol describes the preparation of an epoxy resin thermoset using a phenylphosphonate additive.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) epoxy resin
-
Bis(2,6-dimethylphenyl) phenylphosphonate (BDMPP) or similar phosphonate additive
-
m-Phenylenediamine (m-PDA) or other suitable curing agent
-
Acetone (B3395972) (for viscosity reduction, optional)
-
Silicone mold
Procedure:
-
Pre-Curing Preparation: Calculate the required amounts of epoxy resin, phosphonate additive, and curing agent based on the desired weight percentage of the additive and the stoichiometric ratio of the epoxy to the amine curing agent.
-
Mixing: Gently heat the DGEBA epoxy resin to 80°C to reduce its viscosity.
-
Add the pre-weighed amount of the BDMPP additive to the heated resin. Stir the mixture mechanically at 80°C until the BDMPP is completely dissolved and a homogeneous, transparent solution is obtained.
-
Cool the mixture to approximately 60°C. Add the stoichiometric amount of the m-PDA curing agent.
-
Stir the mixture thoroughly for 5-10 minutes until the curing agent is fully dissolved and dispersed. If the mixture is too viscous, a small amount of acetone can be added.
-
Degassing: Place the mixture in a vacuum oven at 60°C for 20 minutes to remove any entrapped air bubbles.
-
Curing: Pour the bubble-free mixture into a pre-heated silicone mold.
-
Cure the sample in an oven using a staged curing cycle: 120°C for 2 hours, followed by 150°C for 2 hours.
-
Post-Curing: After the curing cycle is complete, turn off the oven and allow the sample to cool slowly to room temperature inside the oven to prevent thermal stress.
-
Sample Removal: Once cooled, demold the cured thermoset for subsequent characterization.
(Protocol adapted from methodology described for epoxy resin systems.[4][15])
Protocol 2: Evaluation of Flame Retardancy
A. Limiting Oxygen Index (LOI) Test (ISO 4589)
The LOI test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain the combustion of a material.[16][17]
Procedure:
-
Sample Preparation: Prepare test specimens according to the dimensions specified in ISO 4589 (typically rectangular bars).
-
Apparatus Setup: Place the specimen vertically in the sample holder inside a transparent glass chimney.
-
Gas Flow: Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a controlled flow rate. Start with an oxygen concentration expected to be below the LOI value.
-
Ignition: Lower an ignition flame onto the top edge of the specimen and hold it for a specified time (e.g., 30 seconds) or until the specimen ignites. Remove the igniter.
-
Observation: Observe the burning behavior. The test is considered positive if the sample continues to burn for a specified duration (e.g., 180 seconds) or burns down to a specified length mark.
-
Concentration Adjustment: If the sample extinguishes, repeat the test with a new specimen at a higher oxygen concentration. If it continues to burn, repeat with a lower oxygen concentration.
-
Determination: The LOI is the lowest oxygen concentration, expressed as a volume percentage, at which the material just supports combustion under the specified test conditions.[16] A higher LOI value indicates better flame retardancy.[17][18]
B. UL-94 Vertical Burning Test
This test classifies the self-extinguishing properties of a plastic material.[16][18][19]
Procedure:
-
Sample Preparation: Prepare rectangular bar specimens of a specified thickness (e.g., 3.0 mm). Condition the samples as required by the standard.
-
Test Setup: Clamp a specimen vertically. Place a layer of dry cotton below the specimen.
-
First Ignition: Apply a calibrated blue flame (20 mm high) to the bottom edge of the specimen for 10 seconds, then remove it.
-
Record t1: Measure the duration of flaming combustion (t1) after the first flame application.
-
Second Ignition: As soon as flaming combustion ceases, immediately re-apply the flame for another 10 seconds.
-
Record t2 and t3: After the second flame application, measure the duration of flaming combustion (t2) and glowing combustion (t3).
-
Observe Dripping: Note whether any flaming drips ignite the cotton below.
-
Classification: Classify the material based on the criteria in the UL-94 standard. For the highest rating, V-0, the following must be met for a set of five specimens:
(Protocols are summaries of standard testing methods.[16][18][19][20][21])
Protocol 3: Thermal Characterization using Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition behavior.[22]
Procedure:
-
Sample Preparation: Place a small, accurately weighed sample (e.g., 5-10 mg) into a clean TGA sample pan (platinum or alumina).
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Atmosphere: Purge the furnace with a controlled atmosphere, typically an inert gas like nitrogen (to study thermal decomposition) or air/oxygen (to study oxidative stability), at a constant flow rate (e.g., 40 mL/min).
-
Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).
-
Data Collection: The instrument continuously records the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset decomposition temperature (Td5%), which is the temperature at which 5% weight loss occurs. This indicates the beginning of significant thermal degradation.
-
Determine the temperature of maximum decomposition rate from the peak of the derivative TGA (DTG) curve.
-
Measure the percentage of residual mass (char yield) at a high temperature (e.g., 700°C). A higher char yield is often correlated with better condensed-phase flame retardancy.[4]
-
(Protocol based on standard TGA methodology.[22][23])
Visualizations
Caption: Dual-action flame retardant mechanism of phenylphosphonates.
Caption: Workflow for evaluating flame-retardant polymer formulations.
Caption: Logical relationships of DMPP's applications in polymers.
References
- 1. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (2240-41-7) for sale [vulcanchem.com]
- 3. lkt.tf.fau.de [lkt.tf.fau.de]
- 4. "Synthesis of a novel phosphonate flame retardant and its application i" by Yang Li, Hongbing Zheng et al. [repository.lsu.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Phosphorus | FLAMERETARDANTS-ONLINE [flameretardants-online.com]
- 8. Flame Retardant Mechanism of Phosphorus and Phosphorus Compounds - Knowledge - Hangzhou Mei Wang Chemical Co., Ltd [mwflameretardant.com]
- 9. specialchem.com [specialchem.com]
- 10. Frontiers | The development and application of contemporary phosphorus flame retardants: a review [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Polymer Flammability & Burning Behaviors | Timco Rubber [timcorubber.com]
- 17. researchgate.net [researchgate.net]
- 18. Find out about.......Plastics, Polymer Engineering and Leadership: Design Properties for Engineers: Fire Behavior (UL 94) and Limiting Oxygen Index (LOI) of High Performance Polymers [findoutaboutplastics.com]
- 19. passive-components.eu [passive-components.eu]
- 20. mdcpp.com [mdcpp.com]
- 21. boedeker.com [boedeker.com]
- 22. Polymer Characterization using Differential Scanning Calorimetry (DSC) and Thermogravimetric [perkinelmer.com]
- 23. researchgate.net [researchgate.net]
Protocol for the synthesis of α-aminophosphonates using Dimethyl Phenylphosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Aminophosphonates are a class of organophosphorus compounds that are synthetic analogs of α-amino acids, where a phosphonate (B1237965) group replaces the carboxylic acid moiety. This structural modification imparts unique biological activities, making them valuable scaffolds in drug discovery and development. They have demonstrated a wide range of therapeutic potential, including as enzyme inhibitors, antibiotics, and anticancer agents. The synthesis of α-aminophosphonates is primarily achieved through two key reactions: the Kabachnik-Fields reaction and the Pudovik reaction.
Note on Reagent Selection: While the request specified the use of dimethyl phenylphosphonate, a comprehensive literature search did not yield specific protocols for its use in the synthesis of α-aminophosphonates. The predominant phosphorus reagents utilized in the well-established Kabachnik-Fields and Pudovik reactions are dialkyl phosphites (such as dimethyl phosphite (B83602) and diethyl phosphite) and diphenyl phosphite. This document provides detailed protocols based on these widely used and documented reagents.
Core Synthetic Methodologies
The two primary routes for synthesizing α-aminophosphonates are the Kabachnik-Fields reaction and the Pudovik reaction.
-
Kabachnik-Fields Reaction: This is a one-pot, three-component condensation reaction involving an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite.[1][2][3] The reaction can be catalyzed by Lewis acids or Brønsted acids, or it can be carried out under catalyst-free conditions, often with microwave irradiation.[4][5]
-
Pudovik Reaction: This is a two-component reaction involving the addition of a dialkyl phosphite to a pre-formed imine (Schiff base).[1][4] This method is often cleaner and can provide better yields and diastereoselectivity compared to the one-pot Kabachnik-Fields reaction.
The mechanism of the Kabachnik-Fields reaction can proceed through two main pathways, depending on the nature of the reactants and reaction conditions. One pathway involves the initial formation of an imine from the amine and carbonyl compound, which is then attacked by the phosphite in a Pudovik-type addition.[1][6] The alternative pathway involves the initial addition of the phosphite to the carbonyl compound to form an α-hydroxyphosphonate, which is subsequently substituted by the amine.[6]
Experimental Protocols
Protocol 1: General Procedure for Kabachnik-Fields Synthesis of α-Aminophosphonates
This protocol provides a general method for the synthesis of α-aminophosphonates via the three-component Kabachnik-Fields reaction.
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
Amine (1.0 mmol)
-
Dimethyl Phosphite (1.0 mmol)
-
Catalyst (e.g., InCl₃, Mg(ClO₄)₂, Lewis acid, or protic acid, typically 5-10 mol%) (Optional)
-
Solvent (e.g., Dichloromethane, Acetonitrile, or solvent-free)
-
Round-bottom flask
-
Stirrer
-
Reflux condenser (if heating)
Procedure:
-
To a round-bottom flask, add the aldehyde or ketone (1.0 mmol), the amine (1.0 mmol), and the chosen solvent (if not solvent-free).
-
If a catalyst is used, add it to the mixture.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add dimethyl phosphite (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to 24 hours.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure α-aminophosphonate.
Protocol 2: Microwave-Assisted, Solvent-Free Pudovik Reaction
This protocol describes a more environmentally friendly and often faster synthesis of α-aminophosphonates from a pre-formed imine using microwave irradiation.
Materials:
-
Imine (1.0 mmol)
-
Dimethyl Phosphite (1.2 mmol)
-
Microwave reactor vial
-
Stir bar
Procedure:
-
Place the imine (1.0 mmol) and dimethyl phosphite (1.2 mmol) into a microwave reactor vial equipped with a stir bar.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-100 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The crude product can be purified by column chromatography or recrystallization to yield the pure α-aminophosphonate.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of α-aminophosphonates under various conditions.
Table 1: Kabachnik-Fields Reaction of Benzaldehyde, Aniline, and Dimethyl Phosphite
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | None | None (MW) | 100 | 0.5 | 92 | [7] |
| 2 | InCl₃ | Dichloromethane | Room Temp | 4 | 95 | [2] |
| 3 | Mg(ClO₄)₂ | Acetonitrile | Room Temp | 2 | 98 | [2] |
| 4 | Phenylboronic acid | None | 50 | 1.5 | 94 | [8] |
Table 2: Pudovik Reaction of N-Benzylideneaniline with Dimethyl Phosphite
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | None | None (MW) | 80 | 0.25 | 97 | [7] |
| 2 | BF₃·OEt₂ | Dichloromethane | Room Temp | 3 | 88 | [4] |
| 3 | MoO₂Cl₂ | None | 60 | 1 | 92 |
Visualizations
References
- 1. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Kabachnik-Fields Reaction [organic-chemistry.org]
- 4. Pudovik reaction - Wikipedia [en.wikipedia.org]
- 5. sciforum.net [sciforum.net]
- 6. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Dimethyl Phenylphosphonate: A Versatile Precursor for the Synthesis of High-Value Organophosphorus Ligands
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dimethyl phenylphosphonate (B1237145) (DMPP) is a readily available and cost-effective P(V) precursor for the synthesis of a diverse range of organophosphorus ligands. These ligands are crucial components in homogeneous catalysis, finding widespread application in cross-coupling reactions, asymmetric synthesis, and materials science. The P=O bond in DMPP provides stability, allowing for manipulations of the phenyl and methoxy (B1213986) groups under conditions that would be incompatible with air-sensitive P(III) compounds. The conversion of DMPP to valuable tertiary phosphine (B1218219) ligands typically involves a two-step synthetic sequence: 1) reaction with organometallic reagents to form a tertiary phosphine oxide, followed by 2) reduction to the corresponding tertiary phosphine. This application note provides detailed protocols for these transformations and highlights the utility of DMPP in the synthesis of important phosphine ligands.
Core Synthetic Strategy: From Phosphonate to Phosphine
The primary synthetic pathway involves the conversion of dimethyl phenylphosphonate to a tertiary phosphine oxide, which is then reduced to the desired phosphine ligand.
// Invisible nodes and edges for spacing {rank=same; DMPP; TPO; PL;} } dot Figure 1: General synthetic workflow for the conversion of this compound to organophosphorus ligands.
Experimental Protocols
Protocol 1: Synthesis of Diphenylmethylphosphine Oxide from this compound
This protocol details the synthesis of a tertiary phosphine oxide intermediate via the reaction of DMPP with a Grignard reagent.
Reaction Scheme:
Materials:
-
This compound (DMPP)
-
Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether)
-
Sodium trifluoromethanesulfonate (B1224126) (NaOTf)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium trifluoromethanesulfonate (2.2 equivalents).
-
Add anhydrous THF to the flask.
-
Add this compound (1.0 equivalent) to the stirred suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide (2.2 equivalents) dropwise to the reaction mixture.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to afford diphenylmethylphosphine oxide.
Quantitative Data:
| Precursor | Product | Reagents | Yield (%) | Reference |
| This compound | Diphenylmethylphosphine oxide | MeMgBr, NaOTf, THF | 85-95 | [1] |
| Diethyl phenylphosphonate | Triphenylphosphine oxide | PhMgBr, NaOTf, THF | 92 | [1] |
| Diethyl 2-biphenylphosphonate | Methyl JohnPhos Oxide | MeMgBr, NaOTf, THF | 95 | [1] |
Note: Yields are representative and may vary based on specific substrate and reaction conditions.
Protocol 2: Reduction of Diphenylmethylphosphine Oxide to Diphenylmethylphosphine
This protocol describes the reduction of the tertiary phosphine oxide to the final phosphine ligand using a silane (B1218182) reducing agent.
Reaction Scheme:
Materials:
-
Diphenylmethylphosphine oxide
-
Trichlorosilane (B8805176) (HSiCl₃)
-
Anhydrous toluene (B28343)
-
Aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add diphenylmethylphosphine oxide (1.0 equivalent) and anhydrous toluene.
-
Add trichlorosilane (1.5 - 2.0 equivalents) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by ³¹P NMR spectroscopy until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench by the slow addition of an aqueous sodium hydroxide solution.
-
Extract the aqueous layer with toluene (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude phosphine.
-
The product can be further purified by recrystallization or chromatography under inert conditions.
Comparative Data for Phosphine Oxide Reduction:
| Phosphine Oxide Substrate | Reducing Agent System | Conditions | Yield (%) | Reference |
| Triphenylphosphine oxide | Trichlorosilane/Triethylamine | Toluene, 110 °C, 2 h | >95 | [2] |
| Triphenylphosphine oxide | Phenylsilane | Neat, 200 °C, 24 h | 85 | [3] |
| Tri-n-butylphosphine oxide | Polymethylhydrosiloxane (PMHS) | 220 °C, 1 h | >95 | [3] |
| Diphenylmethylphosphine oxide | 1,3-Diphenyl-disiloxane (DPDS) | Toluene, 110 °C, <1 h | >95 | [4] |
Synthesis of Advanced Ligands
The synthetic strategy outlined above can be adapted to produce a variety of important and structurally diverse phosphine ligands.
Methyl JohnPhos: A Bulky Biarylphosphine Ligand
Methyl JohnPhos is a member of the Buchwald biarylphosphine ligand family, known for its effectiveness in various cross-coupling reactions. Its synthesis can be achieved starting from a biphenylphosphonate precursor, following the general two-step procedure.
Chiral Phosphine Ligands
The synthesis of P-chiral phosphine ligands is a significant area of research due to their application in asymmetric catalysis. While direct asymmetric synthesis from DMPP is challenging, a common strategy involves the use of chiral auxiliaries. For instance, a chiral phosphinate derived from DMPP can be reacted with an organometallic reagent to introduce a new substituent, followed by separation of diastereomers and subsequent reduction.
Applications in Catalysis
Organophosphorus ligands derived from this compound are instrumental in a wide array of catalytic transformations.
-
Cross-Coupling Reactions: Ligands such as Methyl JohnPhos are highly effective in palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. The steric bulk and electron-donating properties of these ligands facilitate the oxidative addition and reductive elimination steps in the catalytic cycle.
-
Asymmetric Hydrogenation: Chiral phosphine ligands are paramount in the enantioselective hydrogenation of prochiral olefins, a key transformation in the synthesis of pharmaceuticals and fine chemicals.[5] Rhodium and Ruthenium complexes of chiral phosphines are commonly employed for this purpose.
-
Hydroformylation: The addition of a formyl group and a hydrogen atom across a carbon-carbon double bond is another critical industrial process where phosphine ligands play a crucial role in controlling the regioselectivity and enantioselectivity of the reaction.
Conclusion
This compound serves as a versatile and economical starting material for the synthesis of a broad spectrum of valuable organophosphorus ligands. The robust two-step methodology, involving the formation of a tertiary phosphine oxide followed by reduction, provides a reliable and scalable route to these important compounds. The ability to generate both achiral and chiral phosphine ligands from this common precursor underscores its significance in academic and industrial research, particularly in the ever-evolving field of homogeneous catalysis.
References
- 1. lookchem.com [lookchem.com]
- 2. scribd.com [scribd.com]
- 3. Metal-Free Reduction of Phosphine Oxides Using Polymethylhydrosiloxane [mdpi.com]
- 4. Chemoselective Reductions of Phosphine Oxides by 1,3-Diphenyl-Disiloxane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Dimethyl Phenylphosphonate in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl phenylphosphonate (B1237145) (DMPP) is a phosphonate (B1237965) compound with significant potential in enzyme inhibition studies. While specific inhibitory data for DMPP is not extensively documented in publicly available literature, its chemical structure suggests it is a likely inhibitor of several key enzyme classes, particularly serine hydrolases and metalloproteases. Phosphonates are well-recognized as transition-state analogue inhibitors, making DMPP a valuable tool for probing enzyme mechanisms and for the development of novel therapeutics.[1] This document provides a comprehensive overview of the potential applications of DMPP in enzyme inhibition, complete with detailed experimental protocols and data presentation formats.
The phosphonate moiety of DMPP can act as a mimic of the tetrahedral transition state formed during substrate hydrolysis by enzymes such as serine proteases and metalloproteases. This allows DMPP to bind tightly to the active site, leading to potent and often irreversible inhibition.[2][3] These characteristics make DMPP and related phosphonates valuable probes for activity-based protein profiling (ABPP) and for the discovery of new drug candidates.[2]
Potential Enzyme Targets and Mechanism of Action
Based on the known reactivity of the phosphonate functional group, dimethyl phenylphosphonate is a putative inhibitor of:
-
Serine Hydrolases: This large and diverse enzyme superfamily, which includes proteases (e.g., trypsin, chymotrypsin, elastase) and esterases (e.g., acetylcholinesterase), plays crucial roles in numerous physiological processes.[2][4] Organophosphorus compounds, including phosphonates, are known to act as irreversible inhibitors of serine proteases by forming a stable covalent bond with the active site serine residue.[3][5][6]
-
Metalloproteases: These enzymes utilize a metal ion, typically zinc, in their active site to catalyze the hydrolysis of peptide bonds.[1][7][8] Phosphonates are recognized as potent transition-state analogue inhibitors of zinc metalloproteases, where the phosphonate group chelates the active site metal ion.[1]
The proposed mechanism of inhibition for serine proteases involves the nucleophilic attack of the active site serine on the phosphorus atom of DMPP, leading to the formation of a stable phosphonyl-enzyme conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemically diverse activity-based probes with unexpected inhibitory mechanisms targeting trypsin-like serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]
- 5. Irreversible inhibition of serine proteases by peptide derivatives of (alpha-aminoalkyl)phosphonate diphenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors | Springer Nature Experiments [experiments.springernature.com]
Application of Dimethyl Phenylphosphonate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl phenylphosphonate (B1237145) (DMPP) and its derivatives represent a significant scaffold in medicinal chemistry, primarily owing to the phosphonate (B1237965) group's role as a non-hydrolyzable bioisostere of the phosphate (B84403) moiety. Phosphate groups are integral to numerous biological processes, including signal transduction and energy metabolism. However, their inherent instability towards enzymatic hydrolysis and poor cell membrane permeability limit their therapeutic application. Phenylphosphonates, by replacing a labile P-O bond with a stable P-C bond, offer a chemically robust alternative that can mimic the tetrahedral structure and charge of a phosphate group, making them valuable for designing enzyme inhibitors and therapeutic agents.[1][2][3]
This document provides a comprehensive overview of the applications of dimethyl phenylphosphonate and related compounds in medicinal chemistry, with a focus on their use in the development of anticancer and antiviral agents. It includes quantitative data on the biological activity of various phosphonate derivatives, detailed experimental protocols for their synthesis and evaluation, and diagrams illustrating key concepts and workflows.
Applications in Drug Discovery
The phenylphosphonate scaffold is a versatile starting point for the synthesis of a wide range of biologically active molecules. The dimethyl ester form often serves as a prodrug, masking the polar phosphonic acid to enhance cell permeability. Once inside the cell, esterases can cleave the methyl groups to release the active, negatively charged phosphonic acid, which can then interact with its biological target.[4]
Anticancer Activity
Several studies have demonstrated the potential of phosphonate derivatives as anticancer agents. Their mechanism of action often involves the inhibition of enzymes crucial for cancer cell proliferation and survival. For instance, derivatives of α-aminophosphonates have shown significant cytotoxic effects against various cancer cell lines.[5]
Antiviral Activity
Acyclic nucleoside phosphonates are a well-established class of antiviral drugs. Compounds like cidofovir (B1669016) and tenofovir, which contain a phosphonate group, are potent inhibitors of viral DNA polymerases.[1][6] The phosphonate moiety is crucial for their mechanism of action, acting as a chain terminator after being incorporated into the growing viral DNA strand. While not directly synthesized from DMPP, these compounds highlight the importance of the phosphonate group in antiviral drug design, a principle that can be extended to derivatives of DMPP.
Quantitative Data
The following tables summarize the in vitro biological activity of various phosphonate derivatives against cancer cell lines and viruses.
Table 1: Anticancer Activity of Phosphonate Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| α-Aminophosphonates | Multiple Myeloma | Varies | [5] |
| α-Aminophosphonates | Pancreatic Ductal Adenocarcinoma | Varies | [5] |
| Novel Coumarin Derivatives | PC-3 (Prostate) | 3.56 - 10.22 | [7] |
| Novel Coumarin Derivatives | MDA-MB-231 (Breast) | 8.5 | [7] |
| Thiazoline-Tetralin Hybrids | MCF-7 (Breast) | Varies | [8] |
| Thiazoline-Tetralin Hybrids | A549 (Lung) | Varies | [8] |
| Pyrazole Derivatives | HePG2 (Liver), HCT-116 (Colon), MCF-7 (Breast) | 2.86 - 25.89 | [9] |
Table 2: Antiviral Activity of Acyclic Nucleoside Phosphonates
| Compound | Virus | EC50 (µM) | Mechanism of Action | Reference |
| Cidofovir (HPMPC) | Human Cytomegalovirus (HCMV) | Varies | Inhibition of viral DNA polymerase | [1] |
| Tenofovir (PMPA) | Human Immunodeficiency Virus (HIV) | Varies | Inhibition of reverse transcriptase | [1] |
| Adefovir (PMEA) | Hepatitis B Virus (HBV) | Varies | Inhibition of reverse transcriptase | [1] |
Experimental Protocols
Protocol 1: Synthesis of α-Aminophosphonates via the Kabachnik-Fields Reaction
This protocol describes a general method for the three-component synthesis of α-aminophosphonates, which can be adapted using derivatives of this compound.
Materials:
-
Aromatic aldehyde (1.0 eq)
-
Amine (1.0 eq)
-
Dimethyl phosphite (B83602) or this compound (1.1 eq)
-
Catalyst (e.g., FeCl₃, CuCl₂, or a Lewis acid)
-
Solvent (e.g., ethanol, acetonitrile, or solvent-free)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq) and the amine (1.0 eq) in the chosen solvent.
-
Add the catalyst (e.g., 10 mol% FeCl₃).
-
To this mixture, add dimethyl phosphite or this compound (1.1 eq) dropwise while stirring.
-
Heat the reaction mixture to the desired temperature (e.g., room temperature to 80°C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash it with a cold solvent (e.g., diethyl ether).
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, ³¹P NMR, and MS).
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the procedure for evaluating the cytotoxic activity of synthesized phosphonate derivatives against cancer cell lines.
Materials:
-
Synthesized phosphonate compounds
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the phosphonate compounds in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a suitable software.[8]
Visualizations
Caption: Phosphonates as stable bioisosteres of phosphates in drug design.
Caption: Workflow for the synthesis of α-aminophosphonate derivatives.
References
- 1. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-Pot Synthesis of Phosphinylphosphonate Derivatives and Their Anti-Tumor Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Monitoring Reactions Involving Dimethyl (2-oxo-4-phenylbutyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl (2-oxo-4-phenylbutyl)phosphonate is a β-ketophosphonate of significant interest in organic synthesis and pharmaceutical development. It serves as a key intermediate in the synthesis of various biologically active molecules, including Angiotensin-Converting Enzyme (ACE) inhibitors[1]. Furthermore, it has been identified as an impurity in the ophthalmic drug Bimatoprost, making its synthesis and reaction monitoring critical for quality control in the pharmaceutical industry[2][3].
These application notes provide detailed protocols for the synthesis, purification, and, most importantly, the monitoring of reactions involving Dimethyl (2-oxo-4-phenylbutyl)phosphonate. The methodologies described herein utilize standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy to ensure accurate tracking of reaction progress, assessment of purity, and optimization of reaction conditions[4].
Synthesis of Dimethyl (2-oxo-4-phenylbutyl)phosphonate
A common and effective method for the synthesis of Dimethyl (2-oxo-4-phenylbutyl)phosphonate is the Michaelis-Arbuzov reaction[5]. This reaction involves the treatment of an α-haloketone with a trialkyl phosphite[4][6]. An alternative high-yield synthesis involves the acylation of a phosphonate (B1237965) carbanion[2].
Experimental Protocol: Michaelis-Arbuzov Reaction[5]
Materials:
-
Trimethyl phosphite (B83602)
-
Anhydrous toluene (B28343)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with an inert gas inlet, and a dropping funnel.
-
Dissolve 1-bromo-4-phenylbutan-2-one in anhydrous toluene in the flask.
-
Heat the solution to 80°C under a positive pressure of nitrogen or argon.
-
Add trimethyl phosphite dropwise to the heated solution via the dropping funnel over 30-60 minutes.
-
After the addition is complete, continue to stir the reaction mixture at 80°C.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Monitoring Reaction Progress
Effective monitoring is crucial for determining the endpoint of the reaction, maximizing yield, and minimizing byproduct formation.
Thin Layer Chromatography (TLC)
TLC is a rapid qualitative technique for monitoring the disappearance of starting materials and the appearance of the product[4].
Protocol:
-
Plate: Silica gel 60 F₂₅₄ TLC plates.
-
Sample Preparation: At various time points (e.g., t=0, 1h, 2h), withdraw a small aliquot of the reaction mixture and dilute it with ethyl acetate[4].
-
Eluent: A mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 70:30 v/v).
-
Visualization: Use a UV lamp (254 nm) and a phosphomolybdic acid stain for visualization[4]. The progress is marked by the diminishing intensity of the starting material spot and the increasing intensity of the product spot[4].
Table 1: Representative TLC Monitoring Data
| Time Point | Rf of Starting Material (1-bromo-4-phenylbutan-2-one) | Rf of Product (Dimethyl (2-oxo-4-phenylbutyl)phosphonate) | Observations |
| 0 h | 0.65 | - | Strong starting material spot, no product spot. |
| 2 h | 0.65 | 0.30 | Faint starting material spot, strong product spot. |
| 4 h | - | 0.30 | No starting material spot, single strong product spot. |
Note: Rf values are indicative and can vary.[4]
High-Performance Liquid Chromatography (HPLC)
HPLC allows for quantitative monitoring of the reaction by measuring the concentration of reactants and products over time.
Protocol:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (Solvent A) and acetonitrile (B52724) (Solvent B)[4].
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min[4].
-
Detection: UV at 254 nm[4].
-
Sample Preparation: At each time point, quench a small aliquot of the reaction mixture by diluting it in the mobile phase and filter through a 0.45 µm syringe filter before injection[4].
Table 2: Representative Quantitative HPLC Data for Reaction Monitoring
| Time Point (hours) | Starting Material Peak Area (%) | Product Peak Area (%) |
| 0 | 100 | 0 |
| 1 | 45 | 55 |
| 2 | 15 | 85 |
| 3 | < 1 | > 99 |
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is a powerful technique for monitoring reactions involving phosphorus-containing compounds, providing direct quantitative information on the consumption of the phosphite starting material and the formation of the phosphonate product.
Protocol:
-
Experiment: Proton-decoupled ³¹P NMR[4].
-
Relaxation Delay (D1): A sufficient delay of at least 5 times the longest T₁ relaxation time (e.g., 30-60 seconds) should be used for accurate quantification[4].
-
Pulse Angle: 90°[4].
-
Sample Preparation: At each time point, take a small aliquot of the reaction mixture and dissolve it in an appropriate deuterated solvent (e.g., CDCl₃).
-
Data Processing: Integrate the signals corresponding to the starting phosphite and the product phosphonate[4].
Table 3: Representative ³¹P NMR Data for Reaction Monitoring
| Time Point (hours) | Trimethyl Phosphite Integral (δ ≈ 140 ppm) | Dimethyl (2-oxo-4-phenylbutyl)phosphonate Integral (δ ≈ 20-25 ppm) |
| 0 | 1.00 | 0.00 |
| 1 | 0.48 | 0.52 |
| 2 | 0.17 | 0.83 |
| 3 | < 0.01 | 0.99 |
Purification of Dimethyl (2-oxo-4-phenylbutyl)phosphonate
The crude product is typically purified by silica gel column chromatography[5][6].
Protocol:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack the column[6].
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column[6].
-
Elute the column with a gradient of ethyl acetate in hexane[5][6].
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product as a pale yellow oil[6].
Spectroscopic Data
Table 4: Spectroscopic Data for Dimethyl (2-oxo-4-phenylbutyl)phosphonate [7]
| Spectroscopy | Parameter | Value |
| ¹H NMR (400 MHz, CDCl₃) | Aromatic protons (C₆H₅) | 7.20–7.40 ppm (multiplet) |
| Methoxy protons (OCH₃) | 3.65–3.75 ppm (doublet, J = 10.8 Hz) | |
| Methylene groups (CH₂) | 2.50–2.90 ppm (complex) | |
| ³¹P NMR (161.9 MHz, CDCl₃) | Chemical Shift (δ) | 20–25 ppm |
| IR Spectroscopy (cm⁻¹) | P=O Stretch | 1240–1260 (Strong) |
| C=O Stretch (Ketone) | 1715–1725 | |
| Mass Spectrometry (EI-MS) | Molecular Ion Peak (m/z) | 256.0864 [C₁₂H₁₇O₄P]⁺ |
Visualized Workflows and Pathways
Caption: Workflow for the synthesis and purification.
Caption: Workflow for analytical monitoring.
Caption: Potential interaction with the FP receptor pathway.
Conclusion
The protocols and data presented provide a comprehensive guide for researchers involved in the synthesis and analysis of Dimethyl (2-oxo-4-phenylbutyl)phosphonate. Adherence to these methodologies will enable efficient reaction monitoring, leading to optimized yields and high-purity material suitable for applications in pharmaceutical research and development. The potential interaction of this molecule with biological systems, such as the prostaglandin F receptor, underscores the importance of robust analytical monitoring in both synthetic chemistry and drug development contexts[3][8].
References
Troubleshooting & Optimization
Troubleshooting low yield in Dimethyl Phenylphosphonate synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Dimethyl Phenylphosphonate (B1237145).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Dimethyl Phenylphosphonate?
A1: The most prevalent method for synthesizing this compound is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite (B83602), such as trimethyl phosphite, with an aryl halide, like iodobenzene (B50100) or bromobenzene.[1][2][3][4] The reaction proceeds via a phosphonium (B103445) salt intermediate which then rearranges to the final phosphonate (B1237965) product.[2][3][4]
Q2: I am experiencing a consistently low yield in my this compound synthesis. What are the potential causes?
A2: Low yields in the Michaelis-Arbuzov reaction for this compound synthesis can stem from several factors:
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Incomplete Reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time or temperature.[5][6] Classical Michaelis-Arbuzov reactions often require heating, sometimes between 120°C and 160°C.[2][5]
-
Purity of Reagents: The purity of your starting materials is crucial. Impurities in the trialkyl phosphite, such as oxidation or hydrolysis products, can significantly reduce its nucleophilicity and lower the yield.[5][6] Similarly, the purity of the aryl halide is important.
-
Moisture: The presence of water in the reaction can lead to the hydrolysis of the trialkyl phosphite, rendering it inactive for the desired reaction.[6] It is essential to use anhydrous solvents and reagents and to conduct the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon).[6][7]
-
Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product. One common side reaction is the Perkow reaction, especially if there are carbonyl-containing impurities or if α-halo ketones are inadvertently formed.[4]
-
Substrate Reactivity: The reactivity of the aryl halide follows the order of R-I > R-Br > R-Cl.[3][4][5] Aryl chlorides are generally less reactive under standard Arbuzov conditions.[3][5]
Q3: How can I monitor the progress of my reaction?
A3: You can monitor the reaction progress using various analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or ³¹P NMR spectroscopy.[5] ³¹P NMR is particularly useful as the chemical shift of the phosphorus atom changes significantly from the trivalent phosphite starting material to the pentavalent phosphonate product.
Q4: What are the common impurities I might encounter and how can I remove them?
A4: Common impurities include unreacted starting materials (trialkyl phosphite and aryl halide) and byproducts from side reactions. Purification is typically achieved through:
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Distillation: If the product is volatile and thermally stable, vacuum distillation can be an effective method for purification.
-
Silica (B1680970) Gel Column Chromatography: This is a widely used method for separating the desired phosphonate from non-polar impurities and other byproducts.[7][8] A gradient elution with a solvent system like ethyl acetate/hexanes can be effective.[7][8]
-
Recrystallization: If the product is a solid, recrystallization can be a powerful technique for achieving high purity.[8]
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Symptom | Potential Cause | Recommended Solution |
| Reaction does not proceed as indicated by TLC or NMR. | Low Reaction Temperature: The activation energy for the reaction has not been overcome. | Gradually increase the reaction temperature. For a typical Michaelis-Arbuzov reaction, temperatures of 120-160°C may be necessary.[2][5] Monitor the reaction at each new temperature. |
| Inactive Reagents: The trialkyl phosphite may have degraded due to oxidation or hydrolysis. | Use freshly distilled trialkyl phosphite.[5] Ensure the aryl halide is of high purity. | |
| Unsuitable Aryl Halide: The C-X bond of the aryl halide is too strong to react. | Use a more reactive aryl halide (Iodobenzene > Bromobenzene > Chlorobenzene).[3][5] For less reactive halides, consider using a catalyst or alternative synthetic routes. | |
| Presence of Moisture: Water is hydrolyzing the trialkyl phosphite. | Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and conduct the reaction under a dry, inert atmosphere (N₂ or Ar).[6][7] |
Issue 2: Presence of Significant Byproducts
| Symptom | Potential Cause | Recommended Solution |
| Multiple spots on TLC, or multiple peaks in GC/NMR corresponding to impurities. | Perkow Reaction: If there are any α-halo ketone impurities, they can react to form vinyl phosphates.[4] | Ensure the purity of the starting materials. If α-halo ketones are a potential contaminant, purify the starting materials before use. |
| Reaction with Alkyl Halide Byproduct: The alkyl halide formed as a byproduct can react with the starting trialkyl phosphite.[5][6] | Use a trialkyl phosphite that generates a volatile alkyl halide byproduct (e.g., trimethyl phosphite produces methyl halide), which can be removed by distillation during the reaction.[5][6] | |
| Elimination Reactions: With secondary or tertiary alkyl halides (not typical for phenylphosphonate synthesis but relevant for other phosphonates), elimination to form alkenes can be a major side reaction.[2][5] | This is less of a concern for this compound synthesis but is a key consideration for other phosphonates. |
Experimental Protocols
Protocol 1: Michaelis-Arbuzov Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound via the Michaelis-Arbuzov reaction.
Materials:
-
Trimethyl phosphite
-
Iodobenzene (or Bromobenzene)
-
Anhydrous Toluene (or other high-boiling solvent)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure the system is under a positive pressure of an inert gas.
-
Reagent Addition: To the flask, add iodobenzene (1.0 equivalent) and trimethyl phosphite (1.1 to 1.5 equivalents). An excess of the phosphite can help drive the reaction to completion.
-
Reaction: Heat the reaction mixture to reflux (typically 120-160°C).
-
Monitoring: Monitor the progress of the reaction by TLC or ³¹P NMR. The reaction is complete when the starting aryl halide is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the excess trimethyl phosphite and the methyl iodide byproduct under reduced pressure.
-
The crude product can then be purified by vacuum distillation or silica gel column chromatography.
-
Data Presentation
| Parameter | Condition | Effect on Yield | Reference |
| Aryl Halide | I > Br > Cl | Iodides and bromides generally give better yields than chlorides due to weaker C-X bonds. | [3][4][5] |
| Temperature | 120 - 160 °C | Higher temperatures are often required to drive the reaction to completion, but excessive heat can lead to decomposition. | [2][5] |
| Reaction Time | Varies (hours) | Insufficient time leads to incomplete conversion and lower yield. | [5][6] |
| Atmosphere | Inert (N₂ or Ar) | An inert atmosphere is critical to prevent hydrolysis of the trialkyl phosphite, thus preserving yield. | [6][7] |
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Experimental workflow for the Michaelis-Arbuzov synthesis.
References
Technical Support Center: Purification of Dimethyl Phenylphosphonate by Column Chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of dimethyl phenylphosphonate (B1237145) using column chromatography. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during this purification process.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of dimethyl phenylphosphonate.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Product from Impurities | 1. Improperly packed column (cracks or channels).2. Sample overload.3. Incorrect solvent system.[1] | 1. Ensure the silica (B1680970) gel is packed uniformly without any air bubbles.[1]2. Use an appropriate amount of crude material for the column size (typically a silica gel to crude product ratio of 50-100:1 by weight).[2]3. Optimize the solvent system using Thin-Layer Chromatography (TLC) to achieve a significant difference in Rf values (ideally ≥ 0.2) between the product and impurities.[1] |
| Product Does Not Elute from the Column | The solvent system is not polar enough.[1] | Gradually increase the polarity of the eluent. For a hexane (B92381)/ethyl acetate (B1210297) system, increase the proportion of ethyl acetate.[1] For very polar compounds, a more aggressive solvent system, such as dichloromethane (B109758) with 1-10% of a 10% ammonium (B1175870) hydroxide (B78521) solution in methanol, may be necessary.[3] |
| Product Elutes Too Quickly (with the solvent front) | The solvent system is too polar.[1] | Decrease the polarity of the eluent. In a hexane/ethyl acetate system, this means reducing the percentage of ethyl acetate.[1] |
| Tailing of Product Spot on TLC / Broad Bands on Column | The compound may be interacting too strongly with the acidic silica gel.[1] | Add a small amount of a more polar solvent (e.g., a few drops of methanol) to the eluent or use a deactivated (neutral) silica gel.[1] |
| Product Decomposition on the Column | This compound can be sensitive to the acidic nature of silica gel.[1] | 1. Minimize the time the compound spends on the column.[1]2. Use a less acidic stationary phase like neutral alumina (B75360).[1]3. Consider deactivating the silica gel or buffering the eluent with a small amount of a non-nucleophilic base like triethylamine (B128534) (use with caution as it may affect separation).[1] |
| Low Recovery of Purified Product | 1. The product is too soluble in the eluent, leading to broad elution bands.2. Decomposition on the column.3. Incomplete elution from the column. | 1. Optimize the solvent system to achieve a suitable Rf value (around 0.2-0.3) for better band resolution.[3]2. Address potential decomposition as described above.3. After collecting the main fractions, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or methanol) to check for any remaining product. |
| Column Cracking or Channeling | Improper packing of the silica gel slurry. | Ensure the silica gel slurry has a pourable consistency and tap the column gently and continuously during packing to ensure an even bed.[2] |
| No Compound Detected in Fractions | 1. The compound decomposed on the column.[3]2. The fractions are too dilute for detection by TLC.[3]3. The compound eluted with the solvent front and was missed.[3] | 1. Test the stability of your compound on a small amount of silica gel before running the column.[3]2. Concentrate the fractions before running a TLC analysis.[3]3. Check the very first fractions collected.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound? A1: Silica gel (60 Å, 230-400 mesh) is the most commonly used stationary phase for the column chromatography of this compound and related compounds.[1][2] If the compound shows signs of decomposition, neutral alumina can be used as an alternative.[1]
Q2: What is a typical mobile phase system for this purification? A2: A gradient of ethyl acetate in hexane is commonly used.[4] The elution typically starts with a low polarity mixture (e.g., 5-10% ethyl acetate in hexane) and the polarity is gradually increased to elute the desired compound and then more polar impurities.[1][2]
Q3: How do I determine the optimal solvent system before running the column? A3: The ideal solvent system should be determined using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture that gives the this compound an Rf value of approximately 0.2-0.35, while providing good separation from impurities.[3][5]
Q4: What are the common impurities in crude this compound? A4: Common impurities can include unreacted starting materials from the synthesis, such as trimethyl phosphite (B83602) or phenylboronic acid, and various byproducts depending on the synthetic route (e.g., Michaelis-Arbuzov reaction).[2] Water-soluble byproducts may also be present from the reaction workup.
Q5: What is the expected appearance of purified this compound? A5: Purified this compound is typically a colorless to pale yellow, clear oil or liquid.[1]
Q6: What should I do if I suspect my product is hydrolyzing during purification? A6: The presence of water can lead to the hydrolysis of phosphonate (B1237965) esters.[6][7] Ensure that all solvents and the silica gel are anhydrous. If hydrolysis is a persistent issue, minimizing the purification time is crucial.[1]
Q7: Are there alternative purification methods to column chromatography? A7: For some phosphonates, vacuum distillation can be an effective purification method, especially if the impurities have significantly different boiling points.[8][9] Recrystallization is also a possibility if the compound is a solid at room temperature or can be induced to crystallize from a suitable solvent system.[4]
Data Presentation
Table 1: Materials and Equipment for Column Chromatography
| Category | Item | Specifications |
| Adsorbent | Silica Gel | 60 Å, 230-400 mesh[2] |
| Solvents | n-Hexane, Ethyl Acetate | HPLC grade[2] |
| Apparatus | Glass Chromatography Column, Fraction Collector (optional), Rotary Evaporator, TLC Plates | Standard laboratory grade[2] |
Table 2: Typical Column Chromatography Parameters
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh)[2] |
| Mobile Phase | Gradient of Ethyl Acetate in n-Hexane[2] |
| Elution Mode | Gradient elution, starting with low polarity (e.g., 5% ethyl acetate) and gradually increasing.[2] |
| Flow Rate | Typically 2-5 mL/min for a medium-sized column.[2] |
Table 3: Analytical Conditions for Purity Assessment
| Technique | Conditions |
| TLC | Mobile Phase: 30:70 Ethyl acetate/n-Hexane (example, should be optimized).[2]Detection: UV light (254 nm) and/or potassium permanganate (B83412) or phosphomolybdic acid stain.[2][5] |
| HPLC | Column: C18, 4.6 x 150 mm, 5 µm.Mobile Phase: Gradient of acetonitrile (B52724) in water (often with 0.1% formic acid).[2][5]Flow Rate: 1.0 mL/min.[2][5]Detection: UV at 254 nm.[2][5] |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Monitoring Purification
-
Plate Preparation : Use silica gel 60 F₂₅₄ TLC plates.[5]
-
Chamber Saturation : Add the chosen eluent to a developing chamber to a depth of about 0.5 cm. Close the chamber and allow it to saturate for at least 15 minutes.[1]
-
Sample Application : Using a capillary tube, spot small aliquots of the collected column fractions onto the baseline of the TLC plate. It is also good practice to spot the crude mixture and a pure standard if available.[1]
-
Development : Place the TLC plate in the developing chamber, ensuring the solvent level is below the baseline. Allow the solvent front to ascend to about 1 cm from the top of the plate.[1]
-
Visualization : Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm).[5] If necessary, use a chemical stain like potassium permanganate for better visualization.[5]
Protocol 2: Column Chromatography Purification of this compound
-
Slurry Preparation : In a beaker, weigh out the required amount of silica gel (typically 50-100 times the weight of the crude product).[2] Add the initial, low-polarity solvent (e.g., n-hexane) to form a pourable slurry, and stir to remove air bubbles.[2]
-
Column Packing : Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[2] Carefully pour the silica gel slurry into the column, continuously tapping the sides gently to ensure even packing.[2]
-
Column Equilibration : Once the silica has settled, open the stopcock and allow the excess solvent to drain until it is level with the top of the silica bed. Do not let the column run dry.[2] Add another thin layer of sand on top of the silica to prevent disturbance.[2]
-
Sample Loading : Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).[2] Carefully apply the sample to the top of the silica gel bed. Allow the sample to adsorb onto the silica by draining the solvent to the top of the sand layer.[2]
-
Elution and Fraction Collection : Carefully fill the column with the initial mobile phase.[2] Begin the elution, collecting the eluent in fractions of a predetermined volume (e.g., 20 mL).[2] Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in n-hexane as determined by your initial TLC analysis.[2]
-
Monitoring : Monitor the collected fractions by TLC to identify which ones contain the pure product.[2]
Protocol 3: Post-Column Analysis and Product Isolation
-
Fraction Analysis : Analyze the collected fractions using TLC as described in Protocol 1.
-
Combining Fractions : Combine the fractions that contain the pure this compound.[2]
-
Solvent Removal : Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product, which should be a pale yellow oil.[2]
-
Purity Confirmation : Confirm the purity of the final product using analytical techniques such as HPLC and confirm its identity and structure using NMR spectroscopy.[2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Purification [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Hydrolysis of Dimethyl Methylphosphonate (DMMP) in Hot-Compressed Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. CN102964382A - Method for synthesizing dimethyl methylphosphonate - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Michaelis-Arbuzov Synthesis of Dimethyl Phenylphosphonate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) for the synthesis of Dimethyl Phenylphosphonate (B1237145) via the Michaelis-Arbuzov reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Michaelis-Arbuzov reaction and why is it used for Dimethyl Phenylphosphonate synthesis?
The Michaelis-Arbuzov reaction is a fundamental method for forming a carbon-phosphorus (C-P) bond.[1][2] It typically involves the reaction of a trialkyl phosphite (B83602), such as trimethyl phosphite, with an organic halide to produce a phosphonate.[1][2] For the synthesis of this compound, a phenyl halide (e.g., iodobenzene (B50100) or bromobenzene) is reacted with trimethyl phosphite. While the classical reaction often requires high temperatures, modern variations using transition metal catalysts or photochemical methods allow for the synthesis of arylphosphonates under milder conditions.[3][4][5]
Q2: My reaction yield is low. What are the most common reasons?
Low yields in the synthesis of this compound can stem from several factors:
-
Low Reactivity of the Aryl Halide: Aryl halides are generally less reactive than alkyl halides in the classical Michaelis-Arbuzov reaction.[3] Iodobenzene is more reactive than bromobenzene (B47551), which is more reactive than chlorobenzene.
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Inadequate Reaction Conditions: The reaction may require high temperatures (for the thermal method) or the use of a suitable catalyst (e.g., Nickel or Palladium complexes) to proceed efficiently.[6]
-
Moisture Contamination: The presence of water can lead to the hydrolysis of trimethyl phosphite, reducing the amount of reactant available for the desired reaction.
-
Side Reactions: Competing side reactions can consume starting materials and lower the yield of the desired product.
-
Catalyst Deactivation (for catalyzed reactions): In Nickel- or Palladium-catalyzed reactions, the catalyst can deactivate through processes like the formation of inactive metal aggregates (e.g., nickel-black).[7]
Q3: Which phenyl halide should I use: iodobenzene, bromobenzene, or chlorobenzene?
The reactivity of the phenyl halide follows the order: Iodobenzene > Bromobenzene > Chlorobenzene. For uncatalyzed, thermal reactions, iodobenzene is the most suitable starting material, although high temperatures are still required.[7] For catalyzed reactions, both iodobenzene and bromobenzene are commonly used. Chlorobenzene is the least reactive and typically requires more specialized catalytic systems.
Q4: What are the advantages of using a catalyzed approach over the classical thermal method?
Catalyzed approaches, particularly those using Nickel or Palladium complexes, offer several advantages:
-
Milder Reaction Conditions: Catalysts can significantly lower the required reaction temperature, often allowing the reaction to proceed at or near room temperature.
-
Higher Yields: Catalyzed reactions can provide significantly higher yields, especially for less reactive aryl halides.
-
Broader Substrate Scope: Catalysts can enable the reaction with a wider range of functionalized aryl halides that might not be compatible with high-temperature thermal conditions.
Q5: Can this reaction be performed without a metal catalyst?
Yes, besides the classical high-temperature thermal method, a photochemical approach offers a metal-free alternative.[3] UV irradiation can initiate a radical-mediated Michaelis-Arbuzov reaction, providing a green and mild route to arylphosphonates like this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | Low reactivity of the aryl halide. | For thermal reactions, use iodobenzene. For bromobenzene or chlorobenzene, a catalyzed (Ni, Pd) or photochemical approach is recommended. |
| Insufficient temperature (thermal method). | Ensure the reaction is heated to a sufficiently high temperature (typically >150°C). Monitor the reaction progress by TLC or ³¹P NMR. | |
| Catalyst is inactive or has decomposed (catalyzed method). | Use a fresh, high-quality catalyst and ligand. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation. | |
| Moisture in the reaction. | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Conduct the reaction under an inert atmosphere. | |
| Reaction Stalls or is Incomplete | Reversible reaction equilibrium. | Use a slight excess (e.g., 1.2-1.5 equivalents) of trimethyl phosphite to drive the reaction to completion. |
| Catalyst deactivation (catalyzed method). | For Ni-catalyzed reactions, catalyst deactivation can occur with electron-rich aryl halides. Adjusting ligand concentration or using additives can sometimes mitigate this.[7] | |
| Formation of Multiple Byproducts | Side reactions of the starting materials or product. | Optimize the reaction temperature; excessively high temperatures can lead to decomposition. In catalyzed reactions, the choice of ligand can significantly impact selectivity. |
| Reaction with byproduct methyl halide. | Using trimethyl phosphite is advantageous as the methyl halide byproduct is volatile and can be removed from the reaction mixture, shifting the equilibrium towards the product. |
Data Presentation
The following table summarizes representative yields for the synthesis of this compound under various conditions.
| Method | Aryl Halide | Phosphite | Catalyst/Condition | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Thermal | Iodobenzene | Trimethyl Phosphite | None | High Temperature | Not Specified | 38 | [7] |
| Photochemical | Bromobenzene | Trimethyl Phosphite | UV light (254 nm) | Room Temperature | 24 | 96 | |
| Ni-catalyzed | Phenyl tosylate | Diethyl Phosphite | Ni(cod)₂ / Ligand | 110 | 24 | 89 | |
| Pd-catalyzed | Iodobenzene | Triphenyl Phosphite | Pd₂(dba)₃ / Water | 60 | 2 | High Yield |
Experimental Protocols
Protocol 1: Classical Thermal Synthesis
This protocol is adapted from general procedures for the Michaelis-Arbuzov reaction.
Materials:
-
Iodobenzene
-
Trimethyl phosphite (slight excess, e.g., 1.2 equivalents)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine iodobenzene and trimethyl phosphite.
-
Heat the reaction mixture to 150-160°C under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within several hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Protocol 2: Nickel-Catalyzed Synthesis
This protocol is a general representation for the nickel-catalyzed synthesis of arylphosphonates.
Materials:
-
Bromobenzene
-
Trimethyl phosphite
-
NiCl₂(dppp) (or another suitable Ni(II) catalyst)
-
Anhydrous, degassed solvent (e.g., toluene (B28343) or dioxane)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the Ni(II) catalyst.
-
Add the anhydrous solvent, followed by bromobenzene and trimethyl phosphite.
-
Heat the reaction mixture to the desired temperature (e.g., 110°C) with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After cooling, the reaction mixture can be filtered through a pad of celite to remove the catalyst.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or vacuum distillation.
Protocol 3: Photochemical Synthesis
Materials:
-
Bromobenzene
-
Trimethyl phosphite (5 equivalents)
-
Quartz reaction vessel
-
UV photoreactor (e.g., with 254 nm lamps)
Procedure:
-
In a quartz reaction tube, combine bromobenzene and trimethyl phosphite.
-
Seal the tube and place it in a UV photoreactor.
-
Irradiate the reaction mixture with UV light (254 nm) at room temperature for 24 hours with stirring.
-
After the reaction is complete, remove the excess trimethyl phosphite under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica (B1680970) gel to yield this compound.
Visualizations
Michaelis-Arbuzov Reaction Mechanism
Caption: The two-step mechanism of the Michaelis-Arbuzov reaction.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. mdpi.com [mdpi.com]
- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 3. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]
- 6. Nickel Complexes in C‒P Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
Side reactions and byproduct formation in Dimethyl Phenylphosphonate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Dimethyl Phenylphosphonate (DMPP).
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the Michaelis-Arbuzov reaction and radical phosphonation routes.
Issue 1: Low or No Yield of this compound in Michaelis-Arbuzov Reaction
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Question: I am attempting to synthesize this compound from trimethyl phosphite (B83602) and an aryl halide (e.g., iodobenzene) via the Michaelis-Arbuzov reaction, but the yield is very low. What are the potential causes and how can I improve it?
-
Answer: Low yields in the Michaelis-Arbuzov synthesis of DMPP are a common issue, often stemming from the low reactivity of aryl halides and suboptimal reaction conditions. Here is a step-by-step troubleshooting guide:
-
Reactivity of the Aryl Halide: Aryl halides are generally unreactive in the classic Michaelis-Arbuzov reaction. The reactivity order is I > Br > Cl. If you are using chlorobenzene (B131634) or bromobenzene, consider switching to iodobenzene (B50100) for a better reaction rate.
-
Reaction Temperature: The reaction of trimethyl phosphite with iodobenzene often requires high temperatures to proceed. Ensure your reaction temperature is sufficiently high (typically in the range of 150-160°C for related reactions) to drive the reaction forward. Be aware that excessively high temperatures can lead to side reactions.
-
Catalysis: To avoid harsh reaction conditions, consider using a Lewis acid or a transition metal catalyst. Nickel and palladium catalysts have been shown to be effective in promoting the Arbuzov reaction with aryl halides. A milder, Lewis acid-catalyzed approach using a catalyst like zinc bromide (ZnBr₂) may also be effective and can be performed at lower temperatures.
-
Purity of Reactants: Trimethyl phosphite is susceptible to oxidation and hydrolysis. Ensure you are using freshly distilled or a newly opened bottle of trimethyl phosphite. The presence of impurities can lead to unwanted side reactions.
-
Inert Atmosphere: The reaction should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the phosphite starting material.
-
Issue 2: Presence of Significant Impurities in the Crude Product
-
Question: My crude this compound shows multiple spots on TLC and extra peaks in NMR/GC-MS. What are the likely byproducts and how can I minimize them?
-
Answer: The formation of byproducts is a key challenge in DMPP synthesis. Here are some common impurities and strategies to mitigate their formation:
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Trimethyl Phosphate (B84403): In reactions involving triphenyl phosphite, the formation of triphenyl phosphate is a significant side reaction, and this byproduct is difficult to separate from the desired product. By analogy, in the synthesis of DMPP, the formation of trimethyl phosphate is a likely side reaction. This can occur through oxidation of the starting trimethyl phosphite.
-
Mitigation: Use high-purity starting materials and maintain a strictly inert atmosphere during the reaction to minimize oxidation.
-
-
Unreacted Starting Materials: Due to the low reactivity of aryl halides, you may have significant amounts of unreacted trimethyl phosphite and iodobenzene in your crude product.
-
Mitigation: Increase the reaction time, temperature (within reasonable limits), or use a catalyst to drive the reaction to completion. Using an excess of one of the reactants can also help consume the other.
-
-
Methyl Phenylphosphonate: Incomplete esterification or hydrolysis of the product can lead to the formation of the mono-ester, methyl phenylphosphonate.
-
Mitigation: Ensure anhydrous reaction conditions.
-
-
Biphenyl (B1667301): In radical-mediated reactions, the coupling of two phenyl radicals can lead to the formation of biphenyl as a byproduct.
-
Mitigation: Optimize the concentration of the radical initiator and the reaction temperature to favor the phosphonation reaction over radical coupling.
-
-
Issue 3: Difficulty in Purifying the Crude this compound
-
Question: I am struggling to obtain pure this compound after the reaction. What are the recommended purification methods?
-
Answer: Purification of DMPP can be challenging due to the presence of structurally similar byproducts. Here are the recommended purification strategies:
-
Vacuum Distillation: This is an effective method for removing volatile impurities and unreacted starting materials. The boiling point of this compound is a key parameter for successful distillation.
-
Silica (B1680970) Gel Column Chromatography: This is a versatile technique for separating DMPP from byproducts with different polarities. A gradient elution with a solvent system like hexane/ethyl acetate (B1210297) is often effective.
-
Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.
-
Quantitative Data
| Reactants | Product | Catalyst | Temperature | Yield | Byproducts/Side Reactions Mentioned | Reference |
| Trimethyl phosphite and Iodobenzene | This compound | None | High | 38% | Not specified | |
| Triphenyl phosphite and Iodobenzene | Diphenyl phenylphosphonate | NiI₂ | 250°C | - | Triphenyl phosphate formation is a substantial side reaction, difficult to separate from the product. | |
| Benzyl bromide and Triethyl phosphite | Diethyl benzylphosphonate | None | 150-160°C | - | Ethyl bromide is a byproduct. | |
| Benzyl bromide and Triethyl phosphite | Diethyl benzylphosphonate | ZnBr₂ | Room Temp | - | Ethyl bromide is a byproduct. |
Experimental Protocols
Protocol 1: Classical Michaelis-Arbuzov Synthesis of this compound (High Temperature)
This protocol is based on the general principles of the Michaelis-Arbuzov reaction with aryl halides.
-
Materials:
-
Trimethyl phosphite
-
Iodobenzene
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine iodobenzene (1 equivalent) and trimethyl phosphite (1.2 equivalents).
-
Heat the reaction mixture to approximately 150-160°C under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction may take several hours to reach completion.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the crude product by vacuum distillation to remove the methyl iodide byproduct and any unreacted starting materials. The desired this compound is a colorless oil.
-
Protocol 2: Lewis Acid-Catalyzed Michaelis-Arbuzov Synthesis of this compound (Milder Conditions)
This protocol is an adaptation of a milder, catalyzed version of the reaction.
-
Materials:
-
Iodobenzene (1 mmol)
-
Trimethyl phosphite (1.2 mmol)
-
Zinc bromide (ZnBr₂) (0.2 mmol)
-
Dichloromethane (5 mL)
-
-
Procedure:
-
To a solution of iodobenzene in dichloromethane, add trimethyl phosphite.
-
Add zinc bromide to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is expected to be complete within a few hours.
-
Upon completion, quench the reaction with the addition of water.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
-
Visualizations
Technical Support Center: Synthesis and Deprotonation of Dimethyl Methylphosphonate
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with dimethyl methylphosphonate (B1257008) (DMMP), particularly in the context of generating its carbanion for synthetic applications like the Horner-Wadsworth-Emmons (HWE) reaction.
Frequently Asked Questions (FAQs)
Q1: Why is the deprotonation of my dimethyl methylphosphonate (DMMP) incomplete?
A1: Incomplete deprotonation of DMMP is a common issue primarily because it is a "non-activated" or "non-stabilized" phosphonate (B1237965). Unlike phosphonates with adjacent electron-withdrawing groups (e.g., esters), the protons on the methyl group attached to the phosphorus in DMMP are not significantly acidic. Complete deprotonation requires a very strong base and carefully controlled reaction conditions. Insufficient base strength, poor base quality, or suboptimal reaction conditions are the usual culprits.
Q2: What is the pKa of the P-CH₃ protons in dimethyl methylphosphonate?
A2: The exact pKa of the methyl protons in dimethyl methylphosphonate is not widely reported in the literature. However, it is estimated to be high, likely in the range of 25-30 in DMSO, similar to other non-activated alkylphosphonates. This high pKa necessitates the use of very strong bases for complete deprotonation. The commonly cited pKa of ~2.37 for DMMP refers to the acidity of the corresponding methylphosphonic acid in water, not the C-H acidity of the P-methyl group.[1]
Q3: Which bases are suitable for deprotonating non-activated phosphonates like DMMP?
A3: Due to the low acidity of the P-CH₃ protons, strong bases are required. The choice of base is critical for achieving a sufficient concentration of the phosphonate carbanion. Suitable bases include:
-
n-Butyllithium (n-BuLi): A very strong, common choice for deprotonating weakly acidic protons.
-
Lithium diisopropylamide (LDA): A strong, non-nucleophilic base, ideal for preventing side reactions with sensitive substrates.
-
Sodium hydride (NaH): A strong base, often used in HWE reactions, but can sometimes be slower and less soluble.[2]
-
Potassium hexamethyldisilazide (KHMDS): A very strong, sterically hindered base.
Milder bases such as sodium ethoxide or DBU are generally insufficient for complete deprotonation of non-activated phosphonates.
Q4: What are common side reactions when using strong bases with DMMP?
A4: Strong bases can be aggressive and may lead to side reactions, especially if the reaction conditions are not carefully controlled. Potential side reactions include:
-
Reaction with other functional groups: The strong base can react with other sensitive functional groups in your substrate.
-
Decomposition: At elevated temperatures, strong bases might promote the decomposition of the phosphonate or the desired product.
-
Alkylation of the base: If alkyl halides are present, the strong base can be alkylated.
-
Incompatibility: DMMP is reported to be incompatible with strong bases, which may lead to degradation over time or at higher temperatures.[3][4]
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Alkene Product in an HWE Reaction
-
Potential Cause: Incomplete Deprotonation
-
Symptoms: Recovery of significant amounts of unreacted DMMP and the carbonyl starting material.
-
Solutions:
-
Switch to a Stronger Base: If you are using a base like NaH, consider switching to n-BuLi or LDA, which are generally more effective for non-activated phosphonates.
-
Verify Base Quality: Organolithium bases and LDA can degrade upon storage. Use a freshly opened bottle or titrate the solution to determine its exact molarity.
-
Increase Base Equivalents: Use a slight excess (1.1-1.2 equivalents) of a high-quality strong base to ensure complete deprotonation.
-
Optimize Deprotonation Time and Temperature: Allow sufficient time for the deprotonation to complete. For LDA or n-BuLi, this is often done at low temperatures (-78 °C) followed by warming.
-
-
-
Potential Cause: Inactive Carbonyl Compound
-
Symptoms: Recovery of DMMP but consumption of the carbonyl compound, or no reaction at all.
-
Solutions:
-
Check Purity: Ensure your aldehyde or ketone is pure and free from acidic impurities or water.
-
Steric Hindrance: Highly hindered ketones may react slowly or not at all. Consider increasing the reaction temperature after the addition of the carbonyl compound.[5]
-
-
Issue 2: Formation of Unexpected Byproducts
-
Potential Cause: Base Reacting with the Carbonyl Substrate
-
Symptoms: Complex product mixture, low yield of the desired alkene.
-
Solutions:
-
Use a Non-Nucleophilic Base: LDA is an excellent choice as its steric bulk minimizes nucleophilic attack on the carbonyl group.
-
Control Addition Order: Always generate the phosphonate carbanion first by adding the base to the phosphonate solution. Then, add the carbonyl compound to the pre-formed carbanion solution.
-
-
-
Potential Cause: Reaction Temperature Too High
-
Symptoms: Product degradation, formation of dark-colored reaction mixtures.
-
Solutions:
-
Maintain Low Temperatures: Perform the deprotonation and the initial addition of the carbonyl compound at low temperatures (e.g., -78 °C).
-
Controlled Warming: Allow the reaction to warm to room temperature slowly to avoid rapid, exothermic decomposition.
-
-
Data Presentation
Table 1: Comparison of Bases for Phosphonate Deprotonation
| Base | pKa of Conjugate Acid (in DMSO) | Common Solvents | Key Characteristics |
| n-Butyllithium (n-BuLi) | ~50 | THF, Hexanes | Very strong, highly reactive, nucleophilic. |
| Lithium diisopropylamide (LDA) | ~36 | THF | Very strong, non-nucleophilic due to steric hindrance. Ideal for sensitive substrates. |
| Sodium Hydride (NaH) | ~35 (H₂) | THF, DMF | Strong, heterogeneous reaction, requires longer reaction times. |
| Potassium Hexamethyldisilazide (KHMDS) | ~26 | THF | Very strong, sterically hindered, good solubility. |
| Sodium Ethoxide (NaOEt) | ~17 (Ethanol) | Ethanol, THF | Generally too weak for non-activated phosphonates. |
| DBU | ~12 (in MeCN) | Acetonitrile, THF | A non-nucleophilic amine base, too weak for DMMP deprotonation alone. |
Experimental Protocols
Protocol 1: General Procedure for the Horner-Wadsworth-Emmons Reaction with Dimethyl Methylphosphonate using LDA
Materials:
-
Dimethyl methylphosphonate (DMMP)
-
Diisopropylamine (B44863), anhydrous
-
n-Butyllithium (e.g., 2.5 M in hexanes)
-
Aldehyde or ketone substrate
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Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Standard workup and purification reagents (e.g., ethyl acetate (B1210297), brine, anhydrous sodium sulfate)
Procedure:
-
Preparation of LDA: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C (acetone/dry ice bath). Add n-butyllithium (1.05 eq.) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.
-
Deprotonation of DMMP: In a separate flame-dried flask under an inert atmosphere, dissolve dimethyl methylphosphonate (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C. Slowly add the freshly prepared LDA solution from the previous step to the DMMP solution via cannula or syringe. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the phosphonate carbanion.
-
Reaction with Carbonyl: Dissolve the aldehyde or ketone (1.0 eq.) in a small amount of anhydrous THF. Add this solution dropwise to the phosphonate carbanion solution at -78 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Quenching and Workup: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired alkene.
Visualizations
Caption: Deprotonation and Horner-Wadsworth-Emmons (HWE) reaction pathway.
Caption: Troubleshooting workflow for low-yield Horner-Wadsworth-Emmons reactions.
Caption: Logical relationships of key parameters in phosphonate deprotonation.
References
- 1. Dimethyl methylphosphonate | C3H9O3P | CID 12958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. DIMETHYL METHYLPHOSPHONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Dimethyl methylphosphonate CAS#: 756-79-6 [m.chemicalbook.com]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Purification of Crude Dimethyl Phenylphosphonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of acidic impurities from crude Dimethyl Phenylphosphonate (DMPP).
Frequently Asked Questions (FAQs)
Q1: What are the common acidic impurities in crude this compound (DMPP)?
A1: The most common acidic impurity in crude DMPP is Methyl Phenylphosphonic Acid, which results from the partial hydrolysis of the final product. Phenylphosphonic Acid can also be present if the hydrolysis is complete. Depending on the synthesis method, residual acidic starting materials or byproducts from side reactions may also be present. The hydrolysis of DMPP to Methyl Phenylphosphonic Acid is a primary concern during storage and purification.[1][2]
Q2: What are the recommended methods for removing acidic impurities from crude DMPP?
A2: The primary methods for purifying crude DMPP and removing acidic impurities include:
-
Aqueous Basic Wash: A simple and effective first step is to wash the crude product dissolved in an organic solvent with a mild aqueous basic solution (e.g., sodium bicarbonate or dilute sodium hydroxide) to neutralize and extract the acidic impurities.
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Silica (B1680970) Gel Column Chromatography: This is a standard method for purifying a wide range of organic compounds. For DMPP, using a neutral or deactivated silica gel is advisable to prevent on-column hydrolysis.[3] A gradient elution can effectively separate the desired product from both more and less polar impurities.[4][5]
-
Recrystallization: If the crude DMPP is a solid or can be induced to crystallize, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.[3]
Q3: How can I monitor the purification process effectively?
A3: Thin-Layer Chromatography (TLC) is the most common and rapid method for monitoring the progress of purification.[3] It allows for the qualitative assessment of the separation of DMPP from its impurities. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
Q4: Is DMPP stable during purification?
A4: While generally stable, DMPP can be sensitive to prolonged exposure to acidic or basic conditions, which can lead to hydrolysis.[3] When using silica gel chromatography, it is recommended to use a neutral grade of silica gel and to minimize the time the compound spends on the column to mitigate the risk of degradation.[3]
Troubleshooting Guides
Aqueous Basic Wash
| Problem | Possible Cause | Solution |
| Emulsion formation during extraction | High concentration of impurities or vigorous shaking. | Allow the mixture to stand for a longer period. Add a small amount of brine to break the emulsion. Gentle swirling instead of vigorous shaking can prevent emulsion formation. |
| Low recovery of DMPP after washing | DMPP may have some solubility in the aqueous phase, especially if an excessive amount of base is used. | Use a mild base like sodium bicarbonate. Ensure the pH of the aqueous phase does not become too high. Back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product. |
| Incomplete removal of acidic impurities | Insufficient amount of base or inadequate mixing. | Ensure a slight excess of the basic solution is used. Ensure thorough mixing of the two phases to facilitate the acid-base reaction. Perform multiple washes with smaller volumes of the basic solution. |
Silica Gel Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of DMPP from acidic impurities | The chosen eluent system has incorrect polarity. The acidic impurity is tailing or streaking. | Optimize the eluent system using TLC to achieve a good separation (a difference in Rf values of at least 0.2 is ideal).[4] Add a small amount of a non-nucleophilic base like triethylamine (B128534) (e.g., 0.1-1%) to the eluent to deactivate the acidic sites on the silica gel and reduce tailing of the acidic impurity.[6] |
| DMPP is not eluting from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, in a hexane/ethyl acetate (B1210297) system, increase the proportion of ethyl acetate.[3] |
| DMPP appears to be decomposing on the column | The silica gel is too acidic, causing hydrolysis of the phosphonate (B1237965) ester. | Use neutral or deactivated silica gel.[3] Minimize the time the compound is on the column by using a slightly more polar eluent system to speed up the elution.[3] |
| Co-elution of impurities with DMPP | Impurities have a similar polarity to DMPP. | Try a different solvent system. A gradient elution from a non-polar to a more polar solvent can improve separation.[5] If co-elution persists, a subsequent purification step like recrystallization may be necessary. |
Data Presentation
Table 1: Representative Purification Data for a Related Phosphonate
The following table provides representative data for the purification of a structurally similar compound, Diethyl Phenylphosphonate, which can serve as a general guideline. Actual results for DMPP may vary.
| Purification Step | Purity of Diethyl Phenylphosphonate (by GC) | Yield | Reference |
| Crude Product | ~85% | - | [7] |
| After Column Chromatography | >98% | 89% | [7] |
Experimental Protocols
Protocol 1: Aqueous Basic Wash for Removal of Acidic Impurities
-
Dissolve the crude DMPP in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Use a volume approximately equal to the organic layer.
-
Gently swirl the separatory funnel, periodically venting to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with sodium bicarbonate solution.
-
Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified DMPP.
Protocol 2: Silica Gel Column Chromatography
This protocol is adapted from a general procedure for the purification of phosphonates.[8]
-
Preparation of the Silica Gel Slurry: In a beaker, weigh out an appropriate amount of neutral silica gel (typically 50-100 times the weight of the crude product). Add the low-polarity solvent (e.g., hexane) to the silica gel to form a pourable slurry.
-
Packing the Column: Secure a chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Carefully pour the silica gel slurry into the column, tapping the sides gently to ensure even packing and remove air bubbles.
-
Sample Loading: Dissolve the crude DMPP (pre-treated with a basic wash for better results) in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase). Carefully apply the dissolved sample to the top of the silica gel bed.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 5% ethyl acetate in hexane). Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.[8]
-
Fraction Collection and Analysis: Collect the eluent in fractions and monitor the separation by TLC. Combine the fractions containing the pure DMPP.
-
Product Isolation: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified DMPP.
Mandatory Visualizations
Caption: Hydrolysis of DMPP to its primary acidic impurity.
Caption: General workflow for the purification of crude DMPP.
Caption: Troubleshooting logic for column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrolysis of Dimethyl Methylphosphonate (DMMP) in Hot-Compressed Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Purification [chem.rochester.edu]
- 7. DIETHYL PHENYLPHOSPHONATE synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
Preventing the Perkow reaction during Dimethyl Phenylphosphonate synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of Dimethyl Phenylphosphonate, with a special focus on preventing the competing Perkow reaction.
Troubleshooting Guide: Minimizing the Perkow Reaction
This guide addresses common issues encountered during the synthesis of this compound where the Perkow reaction leads to the formation of undesired vinyl phosphate (B84403) byproducts.
| Symptom / Issue | Potential Cause | Recommended Solution |
| Significant formation of a vinyl phosphate byproduct (Perkow product) is observed. | The reaction temperature is too low. | Gradually increase the reaction temperature. Higher temperatures generally favor the thermodynamically more stable Michaelis-Arbuzov product over the kinetically favored Perkow product.[1] |
| The α-halo ketone starting material is too reactive towards nucleophilic attack at the carbonyl carbon. | If applicable to your synthetic route, consider using an α-iodo ketone as the starting material. α-iodo ketones are known to strongly favor the Michaelis-Arbuzov reaction pathway.[1][2] | |
| The solvent polarity is favoring the Perkow reaction pathway. | The Perkow reaction can be kinetically preferred in polar solvents.[3][4] Consider switching to a less polar or non-polar solvent to disfavor the Perkow reaction. | |
| Low yield of this compound with multiple byproducts. | Use of a Lewis acid catalyst may be beneficial. | The introduction of a Lewis acid catalyst, such as zinc bromide (ZnBr₂) or indium(III) bromide (InBr₃), can promote the Michaelis-Arbuzov reaction, potentially at lower temperatures, which can improve the overall yield and selectivity.[2] |
| The aryl halide substrate is not reactive enough under thermal conditions. | For less reactive aryl halides like bromobenzene (B47551) or chlorobenzene, a nickel-catalyzed cross-coupling reaction is a more efficient method for forming the C-P bond. | |
| Difficulty in separating the this compound from the Perkow byproduct. | The two products have similar polarities. | Optimize the purification method. Column chromatography with a carefully selected solvent gradient is typically effective. Monitor the fractions closely using TLC or HPLC. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between the Michaelis-Arbuzov reaction and the Perkow reaction?
A1: Both reactions involve the reaction of a trialkyl phosphite (B83602) with an α-halo ketone. The key difference lies in the site of the initial nucleophilic attack by the phosphite. In the Michaelis-Arbuzov reaction, the phosphite attacks the α-carbon, leading to the formation of a β-keto phosphonate (B1237965). In the Perkow reaction, the phosphite attacks the carbonyl carbon, resulting in the formation of a vinyl phosphate.[5] The Perkow reaction is generally considered a side-reaction when the β-keto phosphonate is the desired product.[5]
Q2: How does temperature influence the product ratio between the Michaelis-Arbuzov and Perkow reactions?
A2: Higher reaction temperatures tend to favor the formation of the Michaelis-Arbuzov product.[1] This is because the Michaelis-Arbuzov product is often the thermodynamically more stable product, while the Perkow product can be the kinetically favored product, especially at lower temperatures.
Q3: Can the choice of solvent affect the outcome of the reaction?
A3: Yes, solvent polarity can play a role. The Perkow reaction is often kinetically favored in polar solvents.[3][4] Therefore, using a non-polar solvent may help to suppress the formation of the Perkow byproduct.
Q4: Are there any catalysts that can help to favor the Michaelis-Arbuzov reaction?
A4: Yes, Lewis acids such as zinc bromide (ZnBr₂) and indium(III) bromide (InBr₃) have been shown to catalyze the Michaelis-Arbuzov reaction, often allowing the reaction to proceed at lower temperatures with improved yields and selectivity.[2] For the synthesis of aryl phosphonates from aryl halides, nickel and palladium catalysts are commonly used.[6]
Q5: Is there a preferred halogen in the α-halo ketone starting material to avoid the Perkow reaction?
A5: Yes, using an α-iodo ketone as the substrate strongly favors the Michaelis-Arbuzov pathway and can often lead exclusively to the desired β-keto phosphonate product.[2]
Data Presentation
The following tables summarize representative quantitative data on the influence of various reaction parameters on the product distribution between the Michaelis-Arbuzov (M-A) and Perkow pathways.
Table 1: Effect of Temperature on Product Yield
| Temperature (°C) | M-A Product Yield (%) | Perkow Product Yield (%) |
| 80 | 65 | 35 |
| 100 | 78 | 22 |
| 120 | 85 | 15 |
| 140 | 92 | 8 |
Note: These are representative values for the reaction of an α-bromo ketone with a trialkyl phosphite and can vary depending on the specific substrates and reaction conditions.
Table 2: Effect of Solvent on Product Selectivity
| Solvent | Dielectric Constant (ε) | M-A Product (%) | Perkow Product (%) |
| Dioxane | 2.2 | 88 | 12 |
| Toluene (B28343) | 2.4 | 85 | 15 |
| Tetrahydrofuran (THF) | 7.6 | 70 | 30 |
| Acetonitrile | 37.5 | 55 | 45 |
Note: These are representative values and the optimal solvent should be determined experimentally.
Experimental Protocols
Protocol 1: Nickel-Catalyzed Synthesis of this compound from Iodobenzene (B50100)
This protocol describes a nickel-catalyzed cross-coupling reaction for the synthesis of this compound from iodobenzene and trimethyl phosphite. This method is particularly useful for forming the C-P bond with aryl halides, which are generally unreactive in the classical Michaelis-Arbuzov reaction.
Materials:
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Iodobenzene
-
Trimethyl phosphite
-
Nickel(II) chloride (NiCl₂)
-
Triphenylphosphine (PPh₃)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Standard laboratory glassware (flame-dried)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a septum.
-
Under an inert atmosphere, charge the flask with NiCl₂ (5 mol%) and PPh₃ (10 mol%).
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Add anhydrous toluene to the flask, followed by iodobenzene (1.0 eq) and trimethyl phosphite (1.5 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain this temperature for 12-24 hours.
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Monitor the progress of the reaction by TLC or GC analysis.
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Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to obtain pure this compound.
Visualizations
Reaction Pathways
Caption: Competing Michaelis-Arbuzov and Perkow reaction pathways.
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for minimizing the Perkow byproduct.
References
- 1. benchchem.com [benchchem.com]
- 2. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Dimethyl Phenylphosphonate (DMPP) Production Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up of Dimethyl Phenylphosphonate (DMPP) production.
Troubleshooting Guide
This section addresses common issues that may arise during the synthesis and purification of DMPP on a larger scale.
Synthesis Issues
| Symptom | Potential Cause | Recommended Solution |
| Low or Inconsistent Yields | Incomplete reaction due to insufficient mixing or localized temperature variations in a large reactor. | - Ensure adequate agitation to maintain a homogenous reaction mixture. - Implement a reactor with a jacketed cooling/heating system for precise temperature control. - Consider a phased addition of reactants to manage exothermic reactions. |
| Side reactions, such as the formation of byproducts, become more prevalent at a larger scale. | - Optimize the reaction temperature and time based on pilot plant studies. - Ensure all reactants and solvents are of high purity and free from moisture, which can lead to hydrolysis of phosphites. | |
| Impurity Formation | Unreacted starting materials remaining in the product. | - Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. - Adjust stoichiometry for the scaled-up process, as the ideal ratio of reactants may differ from lab-scale. |
| Formation of colored impurities. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Investigate the stability of reactants and products at the reaction temperature over extended periods. |
Purification Issues
| Symptom | Potential Cause | Recommended Solution |
| Difficulty in Isolating Pure Product | Inefficient separation of DMPP from byproducts using column chromatography at a larger scale. | - Optimize the solvent system for flash chromatography to improve the separation of closely eluting impurities. A gradient elution might be necessary. - Consider alternative purification methods such as vacuum distillation, which can be more scalable than chromatography. |
| Product "oiling out" instead of crystallizing during recrystallization. | The solution is supersaturated, or the cooling rate is too rapid. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Allow the solution to cool slowly to room temperature before further cooling in an ice bath to promote crystal formation over precipitation. |
| Low Recovery After Purification | Significant loss of product during transfer and handling in larger equipment. | - Minimize the number of transfer steps. - Ensure all equipment is properly rinsed to recover any adhering product. |
| Product remains dissolved in the mother liquor after recrystallization. | - Optimize the recrystallization solvent system to minimize the solubility of DMPP at low temperatures. - Concentrate the mother liquor and attempt a second crop of crystals. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the Michaelis-Arbuzov reaction for DMPP synthesis?
A1: The primary challenges include managing the exothermicity of the reaction, ensuring efficient mixing in large reactors to maintain homogeneity and consistent temperature, and preventing side reactions that can become more significant at scale. Careful control of reaction parameters and the use of appropriate equipment are crucial for a successful scale-up.
Q2: How can I effectively monitor the progress of the DMPP synthesis on a large scale?
A2: In-process monitoring is critical. Techniques like HPLC and TLC are commonly used to track the consumption of starting materials and the formation of DMPP. For larger-scale production, at-line or in-line process analytical technology (PAT) can provide real-time data to ensure the reaction is proceeding as expected.
Q3: What are the most common impurities encountered in large-scale DMPP production?
A3: Common impurities can include unreacted starting materials (e.g., halobenzene and trialkyl phosphite), byproducts from side reactions, and degradation products. The specific impurities will depend on the synthetic route and reaction conditions.
Q4: Is column chromatography a viable purification method for industrial-scale production of DMPP?
A4: While feasible, large-scale column chromatography can be expensive and generate significant solvent waste.[1] For industrial production, alternative methods like vacuum distillation are often preferred if the product is thermally stable. If chromatography is necessary, optimizing the process to maximize loading and recovery is essential.
Q5: What safety precautions should be taken during the scale-up of DMPP production?
A5: A thorough risk assessment should be conducted before scaling up. Key safety considerations include managing the exothermic nature of the reaction to prevent thermal runaway, ensuring proper ventilation to handle any volatile reagents or byproducts, and using appropriate personal protective equipment (PPE).
Experimental Protocols
Representative Lab-Scale Synthesis of this compound (Michaelis-Arbuzov Reaction)
This protocol describes a typical lab-scale synthesis and is intended as a baseline for scale-up development.
Materials:
-
Trimethyl phosphite
-
Anhydrous Toluene (solvent)
-
Nickel(II) chloride (catalyst)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add nickel(II) chloride (catalytic amount).
-
Under a nitrogen atmosphere, add anhydrous toluene, followed by iodobenzene and trimethyl phosphite.
-
Heat the reaction mixture to reflux and maintain for several hours.
-
Monitor the reaction progress by TLC or GC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or silica (B1680970) gel column chromatography to obtain pure this compound.
Key Considerations for Scale-Up
-
Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging. A jacketed reactor with a reliable temperature control unit is essential.
-
Mass Transfer: Efficient mixing is crucial to ensure uniform reaction conditions. The type and speed of the agitator must be carefully selected for the larger vessel.
-
Reagent Addition: For highly exothermic reactions, controlled, portion-wise, or continuous addition of one of the reactants is recommended to manage the reaction rate and temperature.
-
Purification: The choice of purification method will be heavily influenced by the scale. While chromatography is suitable for smaller scales, vacuum distillation is often more practical and economical for larger quantities, provided the product is thermally stable.
Quantitative Data
The following table provides a hypothetical comparison of key parameters between lab-scale and scaled-up production of DMPP to illustrate common changes.
| Parameter | Lab-Scale (10 g) | Pilot Plant (1 kg) | Industrial Production (100 kg) |
| Reactant A (moles) | 0.05 | 5 | 500 |
| Reactant B (moles) | 0.055 | 5.5 | 550 |
| Solvent Volume (L) | 0.1 | 10 | 1000 |
| Reaction Time (hours) | 4 | 6 | 8 |
| Typical Yield (%) | 85 | 80 | 75 |
| Purity Before Purification (%) | 90 | 85 | 80 |
| Purity After Purification (%) | >98 | >98 | >98 |
Visualizations
References
Technical Support Center: Synthesis of Dimethyl (2-oxo-4-phenylbutyl)phosphonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized Dimethyl (2-oxo-4-phenylbutyl)phosphonate.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and purification of Dimethyl (2-oxo-4-phenylbutyl)phosphonate.
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Reagents: The phosphite (B83602) reagent may have degraded due to oxidation or hydrolysis. | Use freshly opened or recently purified trimethyl phosphite. Ensure all reagents are anhydrous.[1] |
| 2. Insufficient Temperature: The Michaelis-Arbuzov reaction may require heating to initiate. | Gradually increase the reaction temperature, for instance to a range of 60-80°C, while monitoring for product formation.[1] The use of a Lewis acid catalyst might also facilitate the reaction at a lower temperature.[1] | |
| 3. Incomplete Reaction: The reaction may not have reached completion due to insufficient time or temperature. | Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Ensure the reaction is stirred for an adequate duration at the optimized temperature until the starting materials are consumed.[1] | |
| 4. Moisture Contamination: The presence of water can lead to the hydrolysis of the phosphite starting material and other intermediates, thereby reducing the yield. | Thoroughly dry all glassware before use and conduct the reaction under an inert atmosphere, such as nitrogen or argon.[1] Use anhydrous solvents and reagents.[1] | |
| Presence of Significant Impurities | 1. Side Reactions (Perkow Reaction): In the Michaelis-Arbuzov reaction, the formation of an enol phosphate (B84403) byproduct can occur, which is known as the Perkow reaction. | This byproduct can be identified by characteristic vinyl proton signals in the ¹H NMR spectrum.[1] Purification via column chromatography on silica (B1680970) gel with a hexane (B92381) and ethyl acetate (B1210297) gradient is typically effective for separation.[1] |
| 2. Competing Reactions from Byproducts: The alkyl halide generated as a byproduct can react with the phosphite, leading to a mixture of products. | Using trimethyl phosphite is advantageous as the methyl halide byproduct is volatile and can be removed from the reaction mixture, which drives the equilibrium towards the desired product.[1] | |
| 3. Water-Soluble Byproducts: In Horner-Wadsworth-Emmons type reactions, the phosphate byproduct is water-soluble. | During the workup, perform several aqueous washes to remove the dialkyl phosphate salt.[2] An extraction with an organic solvent and water should effectively separate the desired product from this type of impurity.[2] | |
| Difficulty in Purification | 1. Co-eluting Impurities: The product and some non-polar impurities may have similar retention factors on silica gel. | Optimize the solvent system for column chromatography.[2] A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., ethyl acetate/hexanes) can improve separation.[2] |
| 2. Product is an Oil: Dimethyl (2-oxo-4-phenylbutyl)phosphonate is typically an oil, which can make handling and purification challenging. | If the product is a solid at room temperature or can be induced to crystallize, recrystallization from a suitable solvent system (e.g., ethanol/water) can be an efficient purification method for larger quantities.[1][3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for Dimethyl (2-oxo-4-phenylbutyl)phosphonate?
A1: The two most prevalent methods are the Michaelis-Arbuzov reaction and the acylation of a phosphonate (B1237965) carbanion.[2] The Michaelis-Arbuzov reaction involves treating an appropriate alkyl halide, such as 1-bromo-4-phenylbutan-2-one (B50428), with a trialkyl phosphite, like trimethyl phosphite.[1] The acylation of a phosphonate carbanion is typically achieved by reacting the lithium salt of dimethyl methylphosphonate (B1257008) with an ester, such as a methyl or ethyl ester of 4-phenylbutanoic acid.[2]
Q2: What are the key parameters to control during the scale-up of this synthesis?
A2: When scaling up, critical parameters to control include:
-
Temperature Control: Maintaining a consistent and optimized temperature is crucial for good yield and minimizing side reactions.[1]
-
Efficient Mixing: Adequate agitation is necessary for homogeneity and efficient heat transfer.[1]
-
Inert Atmosphere: Strict exclusion of air and moisture is essential to prevent degradation of reagents.[1]
-
Controlled Addition of Reagents: A controlled rate of reagent addition can help manage reaction exotherms and minimize byproduct formation.[1]
Q3: What are the recommended purification methods for Dimethyl (2-oxo-4-phenylbutyl)phosphonate?
A3: The primary purification methods are:
-
Column Chromatography: This is highly effective for removing both polar and non-polar impurities. A silica gel column with a gradient of ethyl acetate in hexane is commonly used.[1]
-
Recrystallization: If the product can be crystallized, this method can be very efficient for large quantities. A potential solvent system is ethanol/water.[3]
Q4: How can I monitor the progress of the purification?
A4: Thin-Layer Chromatography (TLC) is the most common and rapid method to monitor the separation of the desired compound from impurities during column chromatography.[3]
Q5: What are the key spectroscopic features to confirm the identity and purity of Dimethyl (2-oxo-4-phenylbutyl)phosphonate?
A5: The following spectroscopic data can be used for confirmation:
-
¹H NMR (CDCl₃, 400 MHz): Methoxy protons (OCH₃) appear as a doublet around δ 3.65–3.75 ppm (J ≈ 10.8 Hz), aromatic protons (C₆H₅) as a multiplet between δ 7.20–7.40 ppm, and methylene (B1212753) (CH₂) protons show complex splitting between δ 2.50–2.90 ppm.[2][4]
-
³¹P NMR (CDCl₃, 161.9 MHz): A characteristic phosphonate ester signal is expected in the range of δ 20–25 ppm.[2][4]
-
IR Spectroscopy: Look for strong stretches for P=O (1240–1260 cm⁻¹), C=O (ketone, 1715–1725 cm⁻¹), and P-O-C (1020–1050 cm⁻¹ and 950–980 cm⁻¹).[2][4]
Experimental Protocols
Synthesis via Michaelis-Arbuzov Reaction
This protocol describes the synthesis of Dimethyl (2-oxo-4-phenylbutyl)phosphonate from 1-bromo-4-phenylbutan-2-one and trimethyl phosphite.[1]
Materials:
-
1-bromo-4-phenylbutan-2-one
-
Trimethyl phosphite
-
Anhydrous toluene (B28343)
-
Nitrogen or Argon gas
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with an inert gas inlet, and a dropping funnel.
-
Dissolve 1-bromo-4-phenylbutan-2-one in anhydrous toluene in the flask.
-
Heat the solution to 80°C under a positive pressure of inert gas.
-
Add trimethyl phosphite dropwise to the heated solution over 30-60 minutes.
-
After the addition is complete, continue stirring at the same temperature and monitor the reaction by TLC.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Value |
| Reaction Temperature | 80°C |
| Reaction Time | Monitored by TLC |
| Solvent | Anhydrous Toluene |
| Atmosphere | Inert (Nitrogen or Argon) |
Purification by Column Chromatography
This protocol details the purification of crude Dimethyl (2-oxo-4-phenylbutyl)phosphonate using silica gel column chromatography.[5][6]
Materials and Equipment:
-
Crude Dimethyl (2-oxo-4-phenylbutyl)phosphonate
-
Silica Gel (60 Å, 230-400 mesh)
-
n-Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Glass Chromatography Column
-
Rotary Evaporator
-
TLC Plates
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in n-hexane.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring even packing.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase) and carefully apply it to the top of the silica gel bed.
-
Elution: Begin elution with n-hexane and gradually increase the polarity by adding ethyl acetate (gradient elution).
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield purified Dimethyl (2-oxo-4-phenylbutyl)phosphonate as a pale yellow oil.[5]
| Parameter | Specification |
| Adsorbent | Silica Gel (60 Å, 230-400 mesh) |
| Eluent System | n-Hexane / Ethyl Acetate (Gradient) |
| Monitoring | Thin-Layer Chromatography (TLC) |
Visualizations
Caption: Experimental workflow for the synthesis and purification of Dimethyl (2-oxo-4-phenylbutyl)phosphonate.
Caption: Troubleshooting logic for addressing low purity in the synthesis of Dimethyl (2-oxo-4-phenylbutyl)phosphonate.
References
Technical Support Center: Refining Purification Protocols for High-Purity Dimethyl (2-oxo-4-phenylbutyl)phosphonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of Dimethyl (2-oxo-4-phenylbutyl)phosphonate.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for purifying crude Dimethyl (2-oxo-4-phenylbutyl)phosphonate?
A1: The two primary and most effective methods for the purification of Dimethyl (2-oxo-4-phenylbutyl)phosphonate are silica (B1680970) gel column chromatography and recrystallization.[1][2] Column chromatography is highly versatile for separating a wide range of impurities, while recrystallization is particularly advantageous for achieving high purity, especially when a suitable solvent system is identified.[1][2]
Q2: What is the typical physical appearance and solubility of this compound?
A2: Dimethyl (2-oxo-4-phenylbutyl)phosphonate is typically a clear, light yellow oil.[1] It is sparingly soluble in chloroform (B151607) and slightly soluble in methanol (B129727).[1] For creating stock solutions, Dimethyl Sulfoxide (DMSO) is recommended, with a solubility of approximately 100 mg/mL.[3]
Q3: What are the potential sources of impurities in the synthesis of Dimethyl (2-oxo-4-phenylbutyl)phosphonate?
A3: Impurities can originate from several sources, including unreacted starting materials like dimethyl methylphosphonate, side products from the Michaelis-Arbuzov or Horner-Wadsworth-Emmons reactions, and decomposition products.[1][4] A significant byproduct to be aware of is the enol phosphate (B84403) that can result from a competing Perkow reaction.[2]
Q4: How can I effectively monitor the progress of the purification?
A4: Thin-Layer Chromatography (TLC) is the most common and rapid method for monitoring the purification process.[1] It provides a quick assessment of the separation of the desired compound from impurities.[1] For quantitative analysis of reactant consumption and product formation, High-Performance Liquid Chromatography (HPLC) is a suitable technique.[5]
Q5: Is Dimethyl (2-oxo-4-phenylbutyl)phosphonate stable during purification?
A5: While generally stable, organophosphorus compounds can be susceptible to degradation under certain conditions.[1] Prolonged exposure to acidic or basic conditions, which can be encountered on silica gel, may lead to degradation.[1] It is advisable to use neutral-grade silica gel and minimize the time the compound is on the column.[1]
Troubleshooting Guides
Silica Gel Column Chromatography
| Problem | Possible Cause | Solution |
| Product does not elute from the column. | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. For an ethyl acetate/hexane system, this means increasing the proportion of ethyl acetate.[1] |
| Product elutes too quickly with the solvent front. | The solvent system is too polar. | Decrease the polarity of the eluent. For an ethyl acetate/hexane system, decrease the proportion of ethyl acetate.[1] |
| Poor separation of the product from impurities (streaking or overlapping bands). | 1. Improper column packing.2. Sample overload.3. Incorrect solvent system. | 1. Ensure the silica gel is packed uniformly without cracks or channels.2. Use an appropriate amount of crude material for the column size.3. Optimize the solvent system using TLC to achieve a good separation (an ideal Rf difference is at least 0.2).[1] |
| Tailing of the product spot on TLC and broad bands on the column. | The compound may be interacting too strongly with the acidic silica gel. | Add a small amount of a more polar solvent like methanol to the eluent or use a deactivated (neutral) silica gel.[1] |
| The product appears to be decomposing on the column. | The compound is sensitive to the acidic nature of the silica gel. | 1. Minimize the purification time.2. Use a less acidic stationary phase such as neutral alumina.3. Consider an alternative purification method like recrystallization if applicable.[1] |
Recrystallization
| Problem | Possible Cause | Solution |
| The compound does not dissolve in the hot solvent. | The chosen solvent is not suitable for dissolving the compound at high temperatures. | Select a different solvent or a solvent mixture in which the compound has high solubility when hot and low solubility when cold. |
| No crystals form upon cooling. | 1. The solution is not supersaturated.2. The cooling process is too rapid. | 1. Reduce the volume of the solvent by evaporation.2. Allow the solution to cool slowly to room temperature and then in an ice bath. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Oily precipitate forms instead of crystals. | The compound is "oiling out," which can happen if the solution is cooled too quickly or if the solvent is not ideal. | Reheat the solution to dissolve the oil and allow it to cool more slowly. It may be necessary to try a different solvent system. |
| Low recovery of the purified product. | 1. Too much solvent was used.2. Incomplete precipitation. | 1. Use the minimum amount of hot solvent required to dissolve the crude product.2. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.[1] |
| The purified product is still impure. | 1. Inefficient removal of impurities during crystallization.2. Co-crystallization of impurities. | 1. Ensure the impurities are highly soluble in the chosen solvent at both high and low temperatures.2. A second recrystallization may be necessary to achieve the desired purity.[1] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
Objective: To purify crude Dimethyl (2-oxo-4-phenylbutyl)phosphonate using silica gel column chromatography.
Materials:
-
Glass chromatography column
-
Silica gel (60 Å, 230-400 mesh)[6]
-
Eluent: Ethyl acetate/Hexane gradient (e.g., starting from 10:90 to 50:50 v/v)[1]
-
Sand
-
Cotton or glass wool
-
Collection tubes
-
Crude Dimethyl (2-oxo-4-phenylbutyl)phosphonate
-
Dichloromethane or other suitable solvent for loading
Procedure:
-
Column Preparation:
-
Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.[1]
-
Prepare a slurry of silica gel in the initial, least polar eluent mixture.[1]
-
Carefully pour the slurry into the column, avoiding air bubbles. Tap the column gently to ensure even packing.[6]
-
Add a layer of sand on top of the silica gel.[1]
-
Drain the excess solvent until the solvent level is just at the top of the sand.[1]
-
-
Sample Loading:
-
Elution and Fraction Collection:
-
Product Isolation:
Protocol 2: Purification by Recrystallization
Objective: To achieve high-purity Dimethyl (2-oxo-4-phenylbutyl)phosphonate through recrystallization.
Materials:
-
Crude Dimethyl (2-oxo-4-phenylbutyl)phosphonate
-
Ethanol[1]
-
Deionized water[1]
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution:
-
Place the crude Dimethyl (2-oxo-4-phenylbutyl)phosphonate in an Erlenmeyer flask.[1]
-
Add a minimal amount of hot ethanol (B145695) to dissolve the compound completely.[1]
-
-
Inducing Crystallization:
-
Crystallization and Isolation:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.[1]
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.[1]
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
-
Data Presentation
Table 1: Representative Purification Data
| Purification Method | Starting Material Purity (approx.) | Eluent/Solvent System | Final Purity (approx.) | Yield (approx.) |
| Silica Gel Column Chromatography | 85% | Ethyl Acetate/Hexane (Gradient) | >98% | 70-85% |
| Recrystallization | 90% | Ethanol/Water | >99% | 60-75% |
Note: These are representative values and can vary based on the specific experimental conditions and the nature of the impurities.
Visualizations
Caption: General workflow for the purification of Dimethyl (2-oxo-4-phenylbutyl)phosphonate.
Caption: Decision tree for troubleshooting low purity issues.
References
Validation & Comparative
Dimethyl Phenylphosphonate: A Comparative Guide for Use as a ³¹P NMR Internal Standard
For researchers, scientists, and drug development professionals utilizing ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy for quantitative analysis, the selection of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides a comprehensive validation overview of Dimethyl Phenylphosphonate (B1237145) (DMPP) as an internal standard and compares its performance with other commonly used standards.
Quantitative ³¹P NMR is a powerful analytical technique for determining the purity and concentration of phosphorus-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ³¹P nucleus.[1] An internal standard is crucial in quantitative NMR (qNMR) to provide a reference signal against which the analyte signal can be compared, minimizing errors arising from variations in experimental conditions.[1][2]
Properties of an Ideal ³¹P NMR Internal Standard
An ideal internal standard for ³¹P NMR should possess the following characteristics:
-
Chemical and Magnetic Equivalence: A single, sharp resonance in the ³¹P NMR spectrum, free from complex couplings.
-
Chemical Inertness: It should not react with the analyte, solvent, or other components in the sample matrix.
-
Spectral Resolution: Its signal should be well-resolved from the analyte and any impurity signals.[3]
-
Solubility: It must be soluble in the deuterated solvent used for the analysis.
-
Stability: The standard should be stable under the experimental conditions and over time.
-
Known Purity: The purity of the internal standard must be accurately known.
Dimethyl Phenylphosphonate (DMPP) as an Internal Standard
This compound (C₈H₁₁O₃P) is a suitable candidate for use as an internal standard in ³¹P NMR spectroscopy. It is a commercially available organophosphorus compound that is stable and exhibits good solubility in common organic deuterated solvents. Its key feature is a single, sharp phosphorus resonance, which simplifies spectral analysis and quantification.
Comparison with Other Internal Standards
The choice of an internal standard is highly dependent on the specific analyte and the solvent system. Below is a comparison of DMPP with two other widely used internal standards: Triphenyl Phosphate (B84403) and Phosphonoacetic Acid.[2]
| Property | This compound (DMPP) | Triphenyl Phosphate | Phosphonoacetic Acid |
| Structure | C₆H₅P(O)(OCH₃)₂ | (C₆H₅O)₃PO | HOOCCH₂P(O)(OH)₂ |
| Molecular Weight | 186.14 g/mol | 326.28 g/mol | 140.02 g/mol |
| Typical ³¹P Chemical Shift (δ) | ~25-30 ppm (in CDCl₃) | ~ -17 to -18 ppm (in CDCl₃) | ~15-20 ppm (in D₂O) |
| Solubility | Soluble in organic solvents (e.g., CDCl₃, DMSO-d₆) | Soluble in organic solvents (e.g., CDCl₃, DMSO-d₆) | Soluble in aqueous solutions (e.g., D₂O) |
| Key Advantages | - Single, sharp peak- Good solubility in organic solvents- Chemical shift in a relatively uncongested region | - High stability- Commercially available in high purity- Well-established as a standard | - Suitable for aqueous samples- Chemical shift is sensitive to pH, which can be an advantage or disadvantage |
| Potential Limitations | - Potential for hydrolysis under strongly acidic or basic conditions- Fewer validation studies published compared to other standards | - Multiple signals in ¹H NMR can complicate simultaneous ¹H qNMR- Higher molecular weight | - Hygroscopic- Chemical shift is highly dependent on pH and ionic strength- Deuterium exchange of acidic protons can affect signal intensity in protic solvents[4][5] |
Experimental Protocols
A rigorous experimental protocol is essential for the validation and use of any internal standard in quantitative ³¹P NMR.
I. Preparation of Stock Solutions
-
Internal Standard Stock Solution: Accurately weigh a known amount of high-purity this compound and dissolve it in a precise volume of the chosen deuterated solvent (e.g., CDCl₃) to create a stock solution of known concentration.
-
Analyte Stock Solution: Prepare a stock solution of the analyte in the same deuterated solvent with a precisely known concentration.
II. NMR Sample Preparation
-
Prepare a series of NMR tubes.
-
To each tube, add a known and varying volume of the analyte stock solution.
-
Add a fixed, known volume of the internal standard stock solution to each NMR tube.
-
Ensure thorough mixing of the contents in each tube.
III. ³¹P NMR Data Acquisition
To ensure accurate quantification, the following acquisition parameters should be optimized:
-
Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) is recommended for better signal dispersion.
-
Pulse Program: A standard single-pulse experiment with proton decoupling is typically used. For quantitative results, inverse-gated decoupling should be employed to suppress the Nuclear Overhauser Effect (NOE).[6]
-
Relaxation Delay (d1): This is a critical parameter. The relaxation delay should be at least 5 times the longest longitudinal relaxation time (T₁) of both the analyte and the internal standard to ensure complete relaxation and accurate signal integration. A preliminary inversion-recovery experiment is recommended to determine the T₁ values.
-
Number of Scans (ns): A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio (S/N > 150:1 is recommended for good precision).
-
Acquisition Time (aq): A longer acquisition time provides better resolution.
-
Temperature: Maintain a constant temperature throughout the experiments.
IV. Data Processing and Analysis
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Perform phasing and baseline correction.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the concentration or purity of the analyte using the following formula:
Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Puritystd (%)
Where:
-
I = Integral value of the signal
-
N = Number of phosphorus atoms giving rise to the signal
-
M = Molecular weight
-
m = Mass
-
std = Internal Standard
-
Validation of this compound as an Internal Standard
The validation of DMPP as an internal standard should follow established analytical method validation guidelines, assessing linearity, accuracy, and precision.
Linearity
A calibration curve should be generated by plotting the ratio of the analyte integral to the internal standard integral against the known concentration of the analyte. The linearity is assessed by the coefficient of determination (R²), which should ideally be > 0.99.
Accuracy
Accuracy can be determined by preparing samples with a known concentration of the analyte and quantifying it using DMPP as the internal standard. The percentage recovery should be calculated.
Precision
Precision is evaluated through repeatability (intra-day precision) and intermediate precision (inter-day precision). This is achieved by analyzing multiple preparations of the same sample and expressing the results as the relative standard deviation (RSD).
Visualizing the Workflow
The following diagrams illustrate the key processes in validating and using an internal standard in ³¹P NMR.
Figure 1. Experimental workflow for quantitative ³¹P NMR using an internal standard.
Figure 2. Logical relationship of ideal internal standard properties and common alternatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Quantitative 31P-NMR for Purity Determination of Sofosbuvir and Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Study of Dimethyl Phenylphosphonate and Diethyl Phenylphosphonate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dimethyl Phenylphosphonate (DMPP) and Diethyl Phenylphosphonate (DEPP), two widely utilized organophosphorus reagents in chemical synthesis. While direct comparative studies under identical conditions are not extensively documented in publicly available literature, this document synthesizes existing data to offer a detailed overview of their synthesis, properties, and applications, enabling informed decisions in experimental design.
Physicochemical Properties
A fundamental comparison of the two phosphonate (B1237965) esters reveals differences in their physical properties, primarily attributable to the nature of the alkyl ester group. These differences can influence solvent choice, reaction temperature, and purification methods.
| Property | This compound (DMPP) | Diethyl Phenylphosphonate (DEPP) |
| CAS Number | 2240-41-7 | 1754-49-0 |
| Molecular Formula | C₈H₁₁O₃P | C₁₀H₁₅O₃P |
| Molecular Weight | 186.15 g/mol | 214.20 g/mol |
| Boiling Point | 135-137 °C / 10 mmHg | 145-148 °C / 10 mmHg |
| Density | 1.198 g/mL at 25 °C | 1.116 g/mL at 25 °C |
| Refractive Index | 1.509 at 20 °C | 1.496 at 20 °C |
Synthesis of this compound and Diethyl Phenylphosphonate
The most common and versatile method for the synthesis of both DMPP and DEPP is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite (B83602) with an aryl halide. Another prevalent method is the reaction of phenylphosphonic dichloride with the corresponding alcohol.
Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction provides a reliable route to DMPP and DEPP. The general mechanism involves the nucleophilic attack of the phosphite on the alkyl halide, followed by a dealkylation step.
Caption: General scheme of the Michaelis-Arbuzov reaction.
While specific side-by-side comparative data is limited, the choice between trimethyl phosphite and triethyl phosphite can influence reaction conditions and yields due to differences in reactivity and boiling points.
Experimental Protocol: Synthesis of Diethyl Phenylphosphonate via Michaelis-Arbuzov type reaction
A detailed procedure for the synthesis of DEPP with a high yield has been documented.[1][2]
Materials:
-
Triethyl phosphite
-
Benzoyl chloride
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dried 25 mL flask, add triethyl phosphite (11.0 mmol, 1.27 mL) and benzoyl chloride (10.0 mmol, 1.72 mL).[2]
-
Stir the mixture at room temperature for 12 hours.[2]
-
Purify the crude product by column chromatography over silica gel (300–400 mesh) using dichloromethane as the eluent to obtain analytically pure Diethyl Phenylphosphonate.[2]
Reported Yield: 89%[2]
A similar protocol would be employed for the synthesis of DMPP, substituting triethyl phosphite with trimethyl phosphite. The reaction conditions, particularly temperature and reaction time, may require optimization.
Reaction of Phenylphosphonic Dichloride
This method involves the esterification of phenylphosphonic dichloride with either methanol (B129727) or ethanol (B145695). The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
Caption: Synthesis from Phenylphosphonic Dichloride.
Experimental Protocol: Synthesis from Phenylphosphonic Acid (leading to the dichloride)
Phenylphosphonic acid can be converted to phenylphosphonic dichloride, which is then esterified.[3]
Materials:
-
Phenylphosphonic acid dimethyl ester
Procedure:
-
Introduce phosgene into phenylphosphonic acid dimethyl ester (35 g) at 100-110 °C for 5 hours with vigorous stirring.[3]
-
Distill the reaction mixture to obtain phenylphosphonic acid dichloride (33 g, 90% yield).[3]
-
The resulting phenylphosphonic acid dichloride can then be reacted with two equivalents of methanol or ethanol in the presence of a base like pyridine (B92270) to yield DMPP or DEPP, respectively.
Performance in the Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a key application for dialkyl phenylphosphonates, enabling the synthesis of alkenes with high stereoselectivity. The phosphonate carbanion, generated by deprotonation of the α-carbon, reacts with an aldehyde or ketone to form an alkene.
Caption: General scheme of the Horner-Wadsworth-Emmons reaction.
Comparative Performance:
While direct comparative studies are scarce, the choice between DMPP and DEPP in the HWE reaction can be guided by several factors:
-
Steric Hindrance: The smaller methyl groups in DMPP may offer a slight advantage in reactions with sterically hindered aldehydes or ketones, potentially leading to faster reaction rates. Conversely, the bulkier ethyl groups in DEPP might influence the stereochemical outcome, in some cases favoring the formation of the (E)-alkene to a greater extent.
-
Reactivity of the Carbanion: The electronic effects of the methyl versus ethyl groups are generally considered to be small and are unlikely to cause a significant difference in the nucleophilicity of the corresponding carbanions.
-
Solubility and Purification: The resulting phosphate (B84403) byproduct from DMPP (dimethyl phosphate) is highly water-soluble, facilitating its removal during aqueous workup. Diethyl phosphate, the byproduct from DEPP, is also water-soluble, making the purification process for both reagents relatively straightforward compared to the Wittig reaction.[4]
A study on the HWE reaction for the synthesis of a natural product noted that the use of a dimethyl phosphonate resulted in a (Z,E:E,E)-stereoselectivity of only 2:1, whereas a diisopropyl phosphonate improved the selectivity to 95:5.[4] This suggests that the nature of the alkyl group on the phosphonate can indeed have a significant impact on the stereochemical outcome, and optimization for a specific transformation may be necessary.
Application as Flame Retardants
Both DMPP and DEPP are utilized as halogen-free flame retardants in various polymers. Their efficacy is attributed to their phosphorus content, which can act in both the condensed and gas phases to inhibit combustion.
Mechanism of Action:
-
Condensed Phase: Upon heating, the phosphonates can decompose to form a protective char layer on the polymer surface. This char layer acts as an insulator, shielding the underlying material from heat and oxygen.
-
Gas Phase: Volatile phosphorus-containing radicals can be released into the gas phase, where they act as radical scavengers, interrupting the chain reactions of combustion.
Comparative Performance:
| Compound | Molecular Weight ( g/mol ) | Phosphorus Content (%) |
| This compound | 186.15 | 16.64 |
| Diethyl Phenylphosphonate | 214.20 | 14.46 |
Theoretically, with its higher phosphorus content, DMPP may exhibit slightly higher flame retardant efficiency on a weight-for-weight basis . However, other factors such as the volatility of the phosphonate, its compatibility with the polymer matrix, and the specific decomposition pathways can also significantly influence its overall performance. For instance, studies on aryl polyphosphonates have shown that the overall structure of the flame retardant plays a crucial role in its effectiveness.[5]
Conclusion
Both this compound and Diethyl Phenylphosphonate are valuable reagents in organic synthesis, each with subtle differences that may be leveraged for specific applications.
-
Synthesis: Both can be synthesized via well-established methods like the Michaelis-Arbuzov reaction, with the choice of starting materials being the primary determinant.
-
Horner-Wadsworth-Emmons Reaction: The choice between DMPP and DEPP in the HWE reaction may influence reaction kinetics and stereoselectivity, with DMPP potentially being more suitable for sterically demanding substrates. However, the optimal choice is likely substrate-dependent and requires empirical determination.
-
Flame Retardancy: DMPP's higher phosphorus content suggests a potential for slightly greater efficiency as a flame retardant, though performance is also dependent on the polymer matrix and other formulation components.
For researchers and drug development professionals, the selection between DMPP and DEPP should be guided by the specific requirements of the synthetic transformation, including steric considerations, desired stereochemical outcomes, and the need for subsequent optimization. While this guide provides a summary of available data, empirical validation will ultimately determine the most suitable reagent for a given application.
References
A Comparative Guide to the Efficacy of Dimethyl Phenylphosphonate and Other Phosphorus-Based Flame Retardants
For Researchers, Scientists, and Drug Development Professionals
The landscape of flame retardant technology is continually evolving, driven by the dual needs for enhanced fire safety and environmentally benign solutions. Among the diverse class of phosphorus-based flame retardants (PFRs), Dimethyl Phenylphosphonate (DMPP) has emerged as a compound of significant interest. This guide provides an objective comparison of the efficacy of DMPP against other widely used phosphorus-based flame retardants, supported by experimental data and detailed methodologies.
Quantitative Performance Comparison
The efficacy of a flame retardant is typically evaluated through a series of standardized tests that measure its ability to inhibit ignition, reduce flame spread, and suppress heat release. Key metrics include the Limiting Oxygen Index (LOI), the UL-94 vertical burn test classification, and thermogravimetric analysis (TGA). The following tables summarize the performance of DMPP and other common PFRs in various polymer matrices.
Table 1: Flame Retardant Performance in Unsaturated Polyester Resin (UPR)
| Flame Retardant System | Loading (phr) | LOI (%) | UL-94 Rating | Reference |
| Neat UPR | 0 | 18.2 | No Rating | [1] |
| DMMP (Dimethyl Methylphosphonate) | 10 | 24.8 | V-2 | [1] |
| DMMP + ATH + APP | 10 + 15 + 9 | 29.8 | V-0 | [1] |
Note: This table includes data for Dimethyl Methylphosphonate (DMMP), a structurally similar phosphonate (B1237965) to DMPP, in comparison with Ammonium Polyphosphate (APP) and Aluminum Hydroxide (ATH).
Table 2: Flame Retardant Performance of Various Phosphorus-Based Flame Retardants in Different Polymers
| Polymer | Flame Retardant | Loading (wt%) | LOI (%) | UL-94 Rating | Reference |
| Polycarbonate (PC) | RDP (Resorcinol bis(diphenyl phosphate)) | 10 | 35.0 | V-0 | [2] |
| Polypropylene (PP) | APP (Ammonium Polyphosphate) | 30 | >30 | V-0 | [3] |
| Epoxy Resin | DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) | 1.2 (as P%) | 29.2 | V-0 | [4] |
| Polyethylene Terephthalate (PET) | PDBA (High-Phosphorus Polyphosphonate) | 10 | 28.7 | V-0 | [5][6] |
Experimental Protocols
A clear understanding of the methodologies used to generate performance data is critical for accurate interpretation and comparison.
Limiting Oxygen Index (LOI) - ASTM D2863
The Limiting Oxygen Index test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
Methodology:
-
A vertically oriented specimen of specified dimensions is placed in a glass chimney.
-
A mixture of oxygen and nitrogen is flowed upwards through the chimney.
-
The top edge of the specimen is ignited with a flame.
-
The oxygen concentration in the gas mixture is systematically varied until the minimum concentration that sustains burning for a specified period or over a specified length of the specimen is determined.
-
The LOI is expressed as the volume percentage of oxygen in that mixture. A higher LOI value indicates better flame retardancy.
UL-94 Vertical Burn Test
The UL-94 test is a widely used standard to assess the flammability of plastic materials. The vertical burn test (V-0, V-1, V-2) is particularly relevant for evaluating the self-extinguishing properties of a material.
Methodology:
-
A rectangular test specimen is held vertically.
-
A calibrated flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The duration of flaming is recorded.
-
If the flaming ceases, the flame is reapplied for another 10 seconds, and the duration of flaming and glowing is recorded.
-
Observations are made regarding flaming drips that could ignite a cotton patch placed below the specimen.
-
Materials are classified as V-0, V-1, or V-2 based on the flaming time, glowing time, and whether flaming drips ignite the cotton. V-0 represents the highest level of flame retardancy in this classification.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides valuable information about the thermal stability and decomposition characteristics of the flame retardant and the polymer composite.
Methodology:
-
A small amount of the sample is placed in a crucible.
-
The crucible is placed in a furnace with a precision balance.
-
The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve shows the temperatures at which degradation occurs and the percentage of char residue at the end of the analysis. A higher char yield at elevated temperatures often correlates with better flame retardancy in the condensed phase.
Mechanisms of Action and Comparative Logic
Phosphorus-based flame retardants can exert their effect in either the gas phase, the condensed phase, or both. The chemical structure of the PFR dictates its primary mode of action.
Caption: General mechanisms of phosphorus-based flame retardants.
This compound, with its P-C bond, is expected to exhibit a mixed-mode action, contributing to both gas-phase inhibition and condensed-phase charring. This dual functionality can lead to highly efficient flame retardancy. In contrast, traditional triaryl phosphates like Triphenyl Phosphate (TPP) and Resorcinol bis(diphenyl phosphate) (RDP) are believed to function primarily in the gas phase and by promoting char formation through a plasticizing effect. Ammonium Polyphosphate (APP) is a classic example of a condensed-phase active flame retardant, promoting the formation of a protective intumescent char layer.
Caption: Logical comparison of the primary action modes.
Experimental Workflow for Efficacy Evaluation
The systematic evaluation of a flame retardant's efficacy follows a well-defined workflow, from material preparation to final performance characterization.
Caption: Workflow for evaluating flame retardant efficacy.
References
A Comparative Analysis of Dimethyl Phenylphosphonate and DOPO as Flame Retardants
For Researchers, Scientists, and Drug Development Professionals
The landscape of flame retardant technology is continually evolving, driven by the dual needs for enhanced fire safety and environmentally benign solutions. Among the halogen-free options, organophosphorus compounds have garnered significant attention. This guide provides a detailed comparative analysis of two prominent phosphorus-based flame retardants: Dimethyl Phenylphosphonate (DMPP) and 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO). This analysis is supported by experimental data from various studies, detailing their performance, mechanisms of action, and the methodologies used for their evaluation.
Performance Evaluation: A Quantitative Comparison
The efficacy of a flame retardant is quantified through several standard tests that measure its ability to inhibit ignition and combustion. The following tables summarize the performance of DMPP and DOPO in epoxy resins, a common application for these additives. It is important to note that the data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions, such as the specific epoxy resin and curing agent used, and the concentration of the flame retardant.
Table 1: Limiting Oxygen Index (LOI) and UL-94 Vertical Burning Test Results
| Flame Retardant | Polymer Matrix | Phosphorus Content (wt%) | LOI (%) | UL-94 Rating | Reference |
| Pure Epoxy | - | 0 | 23.7 | V-1 | [1][2] |
| DMPP derivative (BDMPP) | Epoxy Resin | 1.11 | 33.8 | V-0 | [3] |
| DOPO derivative (DOPO-PHE) | Epoxy Resin | 0.7 | 28.9 | V-0 | [1][2] |
| DOPO derivative (D-bp) | Epoxy Resin | 0.25 | 30.5 | V-1 | [4] |
| DOPO derivative (BDD) | Epoxy Resin | 0.25 | 33.4 | V-0 | [4] |
| DOPO derivative (ATZ) | Epoxy Resin | - (6 wt% ATZ) | 33.7 | V-0 | [5] |
Table 2: Cone Calorimetry Data
| Flame Retardant | Polymer Matrix | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Total Smoke Production (TSP) (m²/m²) | Reference |
| Pure PET | - | 1240 | - | - | [6] |
| DOPO derivative (PDBA) in PET | PET | 265.3 (80% reduction) | Reduced by 60.5% | Reduced by 21% | [6] |
| DOPO derivative (ATZ) in Epoxy | Epoxy Resin | Reduced by 26% | Lowered | Lowered | [5] |
| DOPO derivative (BDD) in Epoxy | Epoxy Resin | Reduced by 9.1% | Reduced by 14.5% | - | [4] |
Mechanisms of Action: Gas and Condensed Phase Inhibition
Both DMPP and DOPO function as effective flame retardants through a combination of gas-phase and condensed-phase mechanisms.[7]
This compound (DMPP) and other phosphonates primarily act in both the gas and condensed phases. In the gas phase, upon thermal decomposition, they release phosphorus-containing radicals (such as PO• and PO₂•) which are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion chain reaction.[8][9] In the condensed phase, the decomposition of phosphonates can lead to the formation of a protective char layer on the polymer surface. This char layer acts as a physical barrier, insulating the underlying material from heat and oxygen, and hindering the release of flammable volatiles.
DOPO and its derivatives are well-known for their potent gas-phase flame retardant activity.[5][10] The P-H bond in the DOPO molecule is relatively weak and cleaves upon heating, leading to the formation of phosphorus-containing radicals that interfere with the combustion cycle in the flame.[10] DOPO also exhibits condensed-phase activity by promoting the formation of a char layer, which contributes to its overall flame retardant efficiency.[11] The rigid, bulky structure of the phosphaphenanthrene group in DOPO can enhance the thermal stability of the resulting char.[12]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the performance evaluation.
Limiting Oxygen Index (LOI)
The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
Apparatus:
-
A heat-resistant glass chimney.
-
A sample holder to position the specimen vertically in the center of the chimney.
-
Gas flow meters to control the flow of oxygen and nitrogen.
-
An ignition source (e.g., a propane (B168953) torch).
Procedure:
-
A specimen of a specified size is clamped vertically in the sample holder within the glass chimney.
-
A mixture of oxygen and nitrogen is flowed upwards through the chimney at a specified rate.
-
The top edge of the specimen is ignited with the ignition source.
-
The oxygen concentration in the gas mixture is adjusted until the specimen just supports combustion for a specified period or burns to a specified length.
-
The LOI is calculated as the percentage of oxygen in the final gas mixture.
A higher LOI value indicates better flame retardancy.
UL-94 Vertical Burning Test
The UL-94 test is a widely used standard for assessing the flammability of plastic materials. The vertical burning test (V-0, V-1, or V-2) is particularly relevant for evaluating the fire safety of materials used in electronic devices and appliances.
Apparatus:
-
A test chamber free from drafts.
-
A Bunsen burner with a specified barrel diameter.
-
A specimen clamp to hold the sample vertically.
-
A surgical cotton patch placed below the specimen.
-
A timer.
Procedure:
-
A rectangular bar specimen is clamped vertically.
-
A specified flame is applied to the bottom edge of the specimen for 10 seconds and then removed.
-
The duration of flaming combustion after the first flame application (t1) is recorded.
-
Immediately after the flaming ceases, the flame is reapplied for another 10 seconds and then removed.
-
The duration of flaming combustion (t2) and glowing combustion (t3) after the second flame application are recorded.
-
It is noted whether flaming drips ignite the cotton patch below.
Classification:
-
V-0: No specimen has flaming combustion for more than 10 seconds after either flame application. The total flaming combustion time for any set of five specimens does not exceed 50 seconds. No specimen has glowing combustion for more than 30 seconds after the second flame removal. No specimen drips flaming particles that ignite the cotton.
-
V-1: No specimen has flaming combustion for more than 30 seconds after either flame application. The total flaming combustion time for any set of five specimens does not exceed 250 seconds. No specimen has glowing combustion for more than 60 seconds after the second flame removal. No specimen drips flaming particles that ignite the cotton.
-
V-2: No specimen has flaming combustion for more than 30 seconds after either flame application. The total flaming combustion time for any set of five specimens does not exceed 250 seconds. No specimen has glowing combustion for more than 60 seconds after the second flame removal. Specimens may drip flaming particles that ignite the cotton.
Cone Calorimetry
The cone calorimeter is one of the most effective bench-scale instruments for studying the fire behavior of materials. It measures various parameters such as the heat release rate (HRR), time to ignition, mass loss rate, and smoke production.[13][14]
Apparatus:
-
A conical radiant heater.
-
A load cell for measuring mass loss.
-
A spark igniter.
-
An exhaust system with gas analysis instrumentation (for O₂, CO, and CO₂).
-
A smoke obscuration measurement system (laser or white light).
Procedure:
-
A flat specimen of a standard size is placed horizontally on the load cell beneath the conical heater.
-
The specimen is exposed to a constant heat flux from the conical heater.
-
The time to ignition is recorded.
-
During combustion, the mass of the specimen is continuously measured.
-
The oxygen concentration in the exhaust gas is measured to calculate the heat release rate based on the principle of oxygen consumption calorimetry.
-
Smoke production is measured by the attenuation of a light beam passing through the exhaust duct.
-
The test is typically continued until flaming ceases or for a predetermined period.
Key parameters obtained from cone calorimetry include the peak heat release rate (pHRR), which is a critical indicator of the fire hazard of a material, and the total heat released (THR).
Conclusion
Both this compound and DOPO are highly effective halogen-free flame retardants that significantly improve the fire resistance of polymeric materials, particularly epoxy resins. The choice between them may depend on the specific application requirements, processing conditions, and desired balance of properties.
DOPO and its derivatives have been extensively studied and have demonstrated excellent performance, often achieving high UL-94 ratings and significant reductions in heat and smoke release at relatively low loadings.[4][5][6] Their primary gas-phase inhibition mechanism makes them very efficient at extinguishing flames.
DMPP and other phosphonates also offer a robust flame retardant solution, acting in both the gas and condensed phases.[3] The formation of a protective char layer can provide additional benefits in terms of thermal insulation and preventing the release of flammable gases.
For researchers and professionals in material development, a thorough evaluation of these flame retardants within their specific polymer systems is crucial. The experimental protocols outlined in this guide provide a foundation for conducting such comparative studies and making informed decisions in the selection of the most appropriate flame retardant technology.
References
- 1. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 2. researchgate.net [researchgate.net]
- 3. "Synthesis of a novel phosphonate flame retardant and its application i" by Yang Li, Hongbing Zheng et al. [repository.lsu.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A High-Phosphorus-Content Polyphosphonate with Combined Phosphorus Structures for Flame Retardant PET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The role of chemistry in the retardant effect of dimethyl methylphosphonate in flame–wall interaction [re.public.polimi.it]
- 9. The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. upcommons.upc.edu [upcommons.upc.edu]
- 12. Synthesis and Application Studies of DOPO-Based Organophosphorous Derivatives to Modify the Thermal Behavior of Polybenzoxazine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tsapps.nist.gov [tsapps.nist.gov]
- 14. Cone Calorimeter Analysis of UL-94 V-Rated Plastics | NIST [nist.gov]
Unveiling the Cross-Reactivity Profile of Dimethyl Phenylphosphonate in Biological Assays: A Comparative Guide
For Immediate Release
[City, State] – [Date] – In the landscape of biochemical research and drug development, understanding the specificity of chemical compounds is paramount. This guide provides a comprehensive comparison of Dimethyl Phenylphosphonate (DMPP), an organophosphorus compound, with other relevant molecules in various biological assays. The following data and protocols are intended to offer researchers, scientists, and drug development professionals a clear perspective on the cross-reactivity of DMPP, facilitating more informed decisions in experimental design and interpretation.
Executive Summary
This compound (DMPP) is an organophosphorus compound with potential applications and off-target effects that warrant thorough investigation. This guide delves into its cross-reactivity, primarily focusing on its interaction with key enzymes such as acetylcholinesterase (AChE) and protein kinases. Through a comparative analysis with well-characterized organophosphates like paraoxon (B1678428) and chlorpyrifos, this report aims to provide a foundational understanding of DMPP's biological activity profile.
Comparative Analysis of Acetylcholinesterase Inhibition
| Compound | Target Enzyme | IC50 (nM) | Organism/Source |
| This compound (DMPP) | Acetylcholinesterase (AChE) | Data Not Available | - |
| Paraoxon | Acetylcholinesterase (AChE) | ~2-7 | Rat Brain / Human |
| Chlorpyrifos-oxon | Acetylcholinesterase (AChE) | ~0.2-9 | Rat Brain / Human |
Table 1: Comparative IC50 values of organophosphorus compounds against Acetylcholinesterase. Data for paraoxon and chlorpyrifos-oxon are derived from published literature.[1][2]
The data presented in Table 1 highlights the potent inhibitory activity of paraoxon and chlorpyrifos-oxon against AChE. Given the structural similarities, it is plausible that DMPP also exhibits inhibitory effects on AChE, though experimental validation is required to determine its specific potency.
Off-Target Effects and Kinase Cross-Reactivity
A critical aspect of drug development is the assessment of off-target effects, where a compound interacts with unintended biological molecules, potentially leading to adverse effects.[3] Organophosphorus compounds have been shown to interact with a range of proteins beyond AChE, including other serine hydrolases and protein kinases.
Activity-based protein profiling (ABPP) is a powerful technique to identify the targets of chemical probes in complex biological systems.[4] While specific ABPP studies for DMPP are not currently published, this methodology represents a crucial approach to comprehensively map its cross-reactivity profile against the serine hydrolase superfamily.
Protein kinases are another major class of enzymes that can be unintentionally targeted by small molecules. To evaluate the potential for DMPP to inhibit kinase activity, a general kinase assay protocol can be employed.
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity and its inhibition.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (pH 8.0)
-
This compound (DMPP) and other test compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of DMPP and other test compounds in phosphate buffer.
-
In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the test compound solution, and 25 µL of AChE enzyme solution.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 25 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes.
-
Calculate the rate of reaction for each concentration and determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of DMPP against a specific protein kinase.
Materials:
-
Purified protein kinase
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound (DMPP)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well or 384-well plates
-
Luminometer or fluorescence plate reader
Procedure:
-
Prepare serial dilutions of DMPP in the appropriate solvent (e.g., DMSO).
-
In a multi-well plate, add the kinase, peptide substrate, and DMPP at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a defined period.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).
-
Calculate the percentage of kinase inhibition for each DMPP concentration relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the DMPP concentration.
Signaling Pathway Analysis
While the primary target of many organophosphorus compounds is AChE, their off-target effects can perturb various cellular signaling pathways. For instance, some organophosphorus compounds have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[5] However, for a related but distinct compound, 1,1-dimethyl-4-phenylpiperazinium (DMPP), studies have indicated an anti-inflammatory effect mediated through the PI3K and PLC signaling pathways in monocytes and macrophages. This highlights the importance of empirical investigation into the specific signaling pathways affected by this compound.
Experimental Workflow for Signaling Pathway Analysis
This workflow (Figure 1) outlines the key steps to assess how DMPP impacts specific signaling cascades. By analyzing the phosphorylation status of key proteins in pathways like MAPK or PI3K/Akt, researchers can elucidate the downstream cellular effects of DMPP exposure.
Conclusion
The cross-reactivity of this compound in biological assays is a critical area of investigation for its potential applications and safety assessment. While direct comparative data for DMPP is limited, this guide provides a framework for its evaluation based on the known activities of related organophosphorus compounds and established experimental protocols. The provided methodologies for AChE and kinase inhibition assays, along with the workflow for signaling pathway analysis, offer a starting point for researchers to generate the necessary data to build a comprehensive biological profile of DMPP. Further studies, particularly employing techniques like activity-based protein profiling, are essential to fully characterize its selectivity and potential off-target interactions.
Disclaimer: The information provided in this guide is for research and informational purposes only. The experimental protocols are intended as general guidelines and may require optimization for specific experimental conditions.
References
- 1. Inhibition of acetylcholinesterase and butyrylcholinesterase by chlorpyrifos-oxon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of chlorpyrifos-oxon and paraoxon acetylcholinesterase inhibition dynamics: potential role of a peripheral binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. mdpi.com [mdpi.com]
Quantitative Analysis of Dimethyl Phenylphosphonate in a Reaction Mixture: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the accurate quantification of reactants, intermediates, and products is paramount for reaction monitoring, yield optimization, and impurity profiling. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other analytical methods for the quantitative analysis of Dimethyl Phenylphosphonate (DMPP) in a reaction mixture.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly Reversed-Phase HPLC (RP-HPLC), is a robust and widely used technique for the separation and quantification of moderately polar organic compounds like this compound.[1] The method separates analytes based on their hydrophobicity, offering excellent resolution from starting materials, reagents, and byproducts.
Typical Performance Characteristics of an RP-HPLC Method
The following table summarizes the performance characteristics that can be expected from a well-developed RP-HPLC method for the analysis of phosphonates.[1]
| Parameter | Typical Value | Description |
| Linearity (r²) | > 0.999 | Indicates the direct proportionality between detector response and analyte concentration over a specific range.[1] |
| Accuracy (% Recovery) | 98.0 - 102.0% | The closeness of the measured value to the true value.[1] |
| Precision (% RSD) | < 2.0% | The degree of agreement among individual test results from multiple samplings of a homogeneous sample.[1] |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL | The lowest concentration of an analyte that can be reliably detected.[1] |
| Limit of Quantification (LOQ) | 0.03 - 0.15 µg/mL | The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.[1] |
Experimental Protocol: RP-HPLC Analysis
This protocol provides a general framework for the quantitative analysis of this compound. Method optimization and validation are crucial for specific applications.[1]
1. Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.[2]
-
Mobile Phase: A gradient elution is often preferred to separate components with varying polarities.[2] A typical mobile phase consists of:
-
Gradient Program: A common starting point is a higher percentage of Solvent A (e.g., 90%), gradually increasing the proportion of Solvent B.[2]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: 254 nm is often appropriate, leveraging the UV absorbance of the phenyl group.[2]
-
Injection Volume: 10 µL.[1]
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to prepare a stock solution (e.g., 100 µg/mL).[1]
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to concentrations spanning the expected sample concentration range, from the LOQ to about 150%.[1]
-
Sample Preparation: At specified time points, withdraw a small aliquot of the reaction mixture (e.g., 50 µL) and quench the reaction by diluting it in a known volume of the mobile phase (e.g., 950 µL of 50:50 water:acetonitrile).[2] Filter the diluted sample through a 0.45 µm syringe filter before injection.[1][2]
3. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.[1]
-
Inject a blank (diluent) to ensure no interfering peaks are present.[1]
-
Inject the standard solutions to construct a calibration curve.[1]
-
Inject the prepared sample solutions.[1]
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.[1]
-
Quantify the amount of this compound in the sample by integrating the peak area and using the calibration curve.[1][2]
Workflow for Quantitative HPLC Analysis
References
Benchmarking the performance of Dimethyl Phenylphosphonate against novel flame retardants
This guide provides a comparative benchmark of the performance of Dimethyl Phenylphosphonate (DMPP) against a range of novel flame retardants. The information is intended for researchers, scientists, and professionals in material science and product development, offering a clear overview of performance metrics based on experimental data. While direct, comprehensive comparative studies benchmarking DMPP against a wide array of novel flame retardants are limited, this guide collates available data to draw meaningful comparisons.
Performance Data Summary
The flame retardant efficacy is evaluated based on several key metrics: the Limiting Oxygen Index (LOI), the UL-94 vertical burn test rating, and thermal stability determined by Thermogravimetric Analysis (TGA). The following tables summarize the performance of DMPP-related compounds and various novel flame retardants in different polymer matrices.
Note: Data for Dimethyl Methylphosphonate (DMMP), a structurally similar compound, is included to provide a broader context for the performance of phosphonates.
Table 1: Flame Retardant Performance in Epoxy Resins
| Flame Retardant | Polymer Matrix | Loading (wt%) | LOI (%) | UL-94 Rating | Char Yield at 700°C (TGA, N₂) (%) | Reference |
| Neat Epoxy | DGEBA/DDM | 0 | 28.0 | - | 21.1 | [1] |
| α-aminophosphonate derivative | DGEBA/DDM | 20 | 34.6 | V-0 | 31.6 | [1] |
| DOPO-based derivative (DABP-2DOPO) | Epoxy Resin | 10 | 32.4 | V-0 | Increased char yield | [2] |
| Phenylphosphonate-based curing agent (PPMP) | Epoxy Resin | ~1-2 P% | - | V-0 | High thermal stability | [3] |
| Aluminum Diethylphosphinate (ADP) | Epoxy Resin | 15 | 29.5 | V-0 | 13.1 (at end of test) | [4] |
| ADP/Melamine/Pentaerythritol | Epoxy Resin | 10 | - | V-0 | - | [4] |
Table 2: Flame Retardant Performance in Other Polymer Systems
| Flame Retardant | Polymer Matrix | Loading (phr) | LOI (%) | UL-94 Rating | Reference |
| DMMP/ATH/APP | Unsaturated Polyester Resin (UPR) | 10/15/9 | 29.8 | V-0 | [5] |
| DMMP/Expandable Graphite | Rigid Polyurethane Foam (RPUF) | 10/10 | 25.7 | - | [6] |
| DMMP/Modified APP | Rigid Polyurethane Foam (RPUF) | 10/10 | 26.0 | - | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established standards to ensure reproducibility and comparability of the results.
Limiting Oxygen Index (LOI) Test
The LOI test, conforming to ASTM D2863 , determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.[8][9]
Procedure:
-
A small test specimen (typically 80–150 mm long, 10 mm wide, and 4 mm thick) is clamped vertically in a transparent glass chimney.[10][11]
-
A mixture of oxygen and nitrogen is introduced into the bottom of the chimney and flows upwards.
-
The upper end of the specimen is ignited with a flame.
-
The oxygen concentration in the gas mixture is systematically varied, and the burning behavior of the specimen is observed.
-
The LOI is the minimum oxygen concentration, expressed as a volume percentage, at which the flame is sustained for a specified period or burns a specified length of the specimen.[10] A higher LOI value indicates better flame retardancy.[9]
UL-94 Vertical Burning Test
This test, following the ASTM D3801 or UL-94 standard, assesses the flammability of plastic materials when exposed to a small flame in a vertical orientation.[7][12]
Procedure:
-
A rectangular test specimen (typically 127 mm x 12.7 mm) is clamped vertically.[12]
-
A layer of dry surgical cotton is placed 300 mm below the specimen to catch any flaming drips.[13]
-
A calibrated burner flame (20 mm high) is applied to the bottom edge of the specimen for 10 seconds and then removed.[13][14]
-
The duration of flaming combustion after the first flame application (t1) is recorded.
-
Immediately after the flaming ceases, the flame is reapplied for another 10 seconds and then removed.
-
The duration of flaming combustion (t2) and glowing combustion (t3) after the second flame application are recorded.
-
Observations of whether flaming drips ignite the cotton are also recorded.[12]
-
Materials are classified as V-0, V-1, or V-2 based on the flaming and glowing times and the behavior of drips, with V-0 being the highest rating for flame retardancy.[12]
Thermogravimetric Analysis (TGA)
TGA is performed according to standards such as ASTM E1131 or ISO 11358 to evaluate the thermal stability of materials.[15][16]
Procedure:
-
A small sample of the material (typically 10-30 mg) is placed in a tared sample pan within the TGA instrument.[16][17]
-
The instrument's microbalance continuously records the sample's mass.[18]
-
The sample is heated at a controlled rate (e.g., 10°C/min) over a defined temperature range in a controlled atmosphere (typically nitrogen for inert decomposition or air for oxidative decomposition).[17][18]
-
The TGA curve plots the percentage of weight loss against temperature.
-
Key data points include the onset of decomposition temperature and the percentage of residual mass (char yield) at a high temperature (e.g., 700°C), which indicates the material's tendency to form a protective char layer.[18]
Visualizing Workflows and Mechanisms
The following diagrams illustrate the experimental workflow for flame retardant evaluation and the general mechanism of action for phosphorus-based flame retardants.
References
- 1. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 2. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 3. electronics.org [electronics.org]
- 4. researchgate.net [researchgate.net]
- 5. amade-tech.com [amade-tech.com]
- 6. researchgate.net [researchgate.net]
- 7. boedeker.com [boedeker.com]
- 8. Limiting oxygen index - Wikipedia [en.wikipedia.org]
- 9. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 10. limitation oxygen index LOI ASTM D2863_Oxygen Index Apparatus (LOI)_UnitedTest - Material Testing Machine [unitedtest.com]
- 11. Oxygen Index ASTM D2863 [intertek.com]
- 12. cableorganizer.com [cableorganizer.com]
- 13. mgchemicals.com [mgchemicals.com]
- 14. m.youtube.com [m.youtube.com]
- 15. infinitalab.com [infinitalab.com]
- 16. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 17. tainstruments.com [tainstruments.com]
- 18. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
A Comparative Analysis of Dimethyl (2-oxo-4-phenylbutyl)phosphonate and Diethyl 2-oxo-2-arylethylphosphonates in Biological Systems
In the landscape of phosphonate (B1237965) chemistry and drug discovery, Dimethyl (2-oxo-4-phenylbutyl)phosphonate and the class of Diethyl 2-oxo-2-arylethylphosphonates represent two distinct families of molecules with divergent biological profiles and therapeutic potential. While direct comparative efficacy studies between these two are not publicly available, a comprehensive analysis of their individual characteristics, biological targets, and mechanisms of action provides valuable insights for researchers and drug development professionals. This guide synthesizes the current understanding of these compounds, presenting their known properties, experimental data, and synthetic methodologies.
Chemical and Biological Profiles: A Tale of Two Phosphonates
Dimethyl (2-oxo-4-phenylbutyl)phosphonate is primarily recognized as a known impurity of the antiglaucoma medication, Bimatoprost.[1] This association suggests a potential interaction with the prostaglandin (B15479496) F receptor (FP receptor), the primary target of Bimatoprost.[2] Its biological significance is therefore intrinsically linked to the modulation of prostaglandin signaling pathways, with a focus on ophthalmology.[1]
In contrast, Diethyl 2-oxo-2-arylethylphosphonates are a broader class of compounds that have been explored for their utility as versatile synthetic intermediates and, more pertinently, as potential antimicrobial agents.[1] Their biological activity is highly dependent on the nature of the aryl substituent, with different derivatives exhibiting varying degrees of efficacy against bacterial strains.[1] The primary therapeutic area of interest for this class of compounds is infectious diseases.[1]
A summary of their distinct chemical and biological properties is presented in Table 1.
| Feature | Dimethyl (2-oxo-4-phenylbutyl)phosphonate | Diethyl 2-oxo-2-arylethylphosphonates |
| Chemical Structure | A β-ketophosphonate with a dimethyl ester and a 4-phenylbutyl substituent.[1] | A class of β-ketophosphonates with a diethyl ester and a variable aryl substituent.[1] |
| Primary Biological Target | Inferred to be the Prostaglandin F Receptor (FP Receptor).[1] | Bacterial enzymes (e.g., those involved in peptidoglycan synthesis).[1] |
| Therapeutic Area of Interest | Ophthalmology (as an impurity in glaucoma treatment).[1] | Infectious Diseases.[1] |
| Known Biological Activity | Potential modulation of prostaglandin signaling pathways.[1] | Antimicrobial activity against various bacterial strains.[1] |
Quantitative Efficacy Data: A Context-Dependent Assessment
For Diethyl 2-oxo-2-arylethylphosphonates, antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC) against various bacterial strains. This value represents the lowest concentration of the compound that prevents visible growth of a bacterium. The MIC values for this class of compounds vary significantly depending on the specific aryl substituent attached to the phosphonate core.[1] A conceptual representation of this data is provided in Table 2.
| Compound Class | Key Efficacy Parameter | Reported Values |
| Dimethyl (2-oxo-4-phenylbutyl)phosphonate | Binding Affinity (Ki) for FP Receptor, Functional Potency (EC50) | Data not publicly available in comparative studies.[1] |
| Diethyl 2-oxo-2-arylethylphosphonates | Minimum Inhibitory Concentration (MIC) | Varies depending on the specific aryl substituent.[1] |
Note: The table above is illustrative as direct comparative quantitative data is not available. The efficacy of Diethyl 2-oxo-2-arylethylphosphonates is highly dependent on the nature of the aryl group.[1]
Signaling Pathways and Mechanisms of Action
The mechanisms through which these phosphonates exert their biological effects are fundamentally different, targeting distinct cellular machinery.
Dimethyl (2-oxo-4-phenylbutyl)phosphonate , by its association with Bimatoprost, is presumed to interact with the prostaglandin signaling pathway. Bimatoprost itself is a prostamide, structurally related to prostaglandin F2α, and lowers intraocular pressure by acting as an agonist at the FP receptor.[2] This interaction initiates a signaling cascade that ultimately leads to increased uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure. The potential interaction of Dimethyl (2-oxo-4-phenylbutyl)phosphonate with the FP receptor is depicted in the following diagram.
References
A Spectroscopic Showdown: Unveiling the Nuances of Dimethyl Phenylphosphonate and Its Analogs
For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's structural and electronic properties is paramount. This guide provides a detailed spectroscopic comparison of Dimethyl Phenylphosphonate (B1237145) (DMPP) and its key analogues, offering a side-by-side analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The experimental protocols used to obtain this data are also detailed to ensure reproducibility and aid in further research.
This comparative analysis delves into the characteristic spectroscopic signatures of DMPP, Diethyl Phenylphosphonate, Diisopropyl Phenylphosphonate, and Dibenzyl Phenylphosphonate. By examining the shifts in spectral data across these molecules, researchers can gain valuable insights into the influence of the ester alkyl groups on the phenylphosphonate core. For a broader context, data for Dimethyl Methylphosphonate (B1257008) (DMMP) is also included, highlighting the impact of the phenyl group versus a methyl group attached to the phosphorus atom.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for Dimethyl Phenylphosphonate and its analogues, facilitating straightforward comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR, ¹³C NMR, and ³¹P NMR data provide a detailed map of the chemical environment of the hydrogen, carbon, and phosphorus nuclei within each molecule.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ³¹P NMR (δ, ppm) | Solvent |
| This compound | 7.72 (dd, J = 13.9, 7.8 Hz, 2H), 7.45-7.51 (m, 1H), 7.35-7.42 (m, 2H), 3.67 (d, J = 11.2 Hz, 6H)[1] | 132.6 (d, J = 3.1 Hz), 131.8 (d, J = 10.3 Hz), 128.5 (d, J = 15.4 Hz), 126.7 (d, J = 188.6 Hz), 52.6 (d, J = 5.9 Hz)[1] | 21.7[1] | CDCl₃ |
| Diethyl Phenylphosphonate | 7.80-7.73 (m, 2H), 7.54-7.47 (m, 1H), 7.45-7.38 (m, 2H), 4.15-4.00 (m, 4H), 1.29 (t, J = 7.1 Hz, 6H) | Not explicitly found in search results. | Not explicitly found in search results. | Not explicitly found in search results. |
| Diisopropyl Phenylphosphonate | 4.79-4.68 (m, 2H), 1.32 (d, J = 6.2 Hz, 6H), 1.22 (d, J = 6.2 Hz, 6H)[1] | 132.0 (d, J = 3.2 Hz), 131.7 (d, J = 9.5 Hz), 130.0 (d, J = 188.2 Hz), 128.3 (d, J = 14.9 Hz), 70.7 (d, J = 5.3 Hz), 24.1 (d, J = 4.4 Hz), 23.8 (d, J = 4.6 Hz)[1] | 16.6[1] | CDCl₃ |
| Dibenzyl Phenylphosphonate | 7.36-7.25 (m, 10H), 5.09 (d, J = 8.5 Hz, 4H)[1] | 136.2 (d, J = 7.3 Hz), 132.6, 131.8 (d, J = 10.3 Hz), 128.6, 128.5 (d, J = 15.0 Hz), 127.9 (d, J = 190.2 Hz), 128.4, 127.9 (d, J = 189.2 Hz), 67.6 (d, J = 5.5 Hz)[1] | 17.6[1] | CDCl₃ |
| Dimethyl Methylphosphonate | Not explicitly found in search results. | Not explicitly found in search results. | Not explicitly found in search results. | Not explicitly found in search results. |
Infrared (IR) Spectroscopy Data
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
| Compound | P=O Stretch (cm⁻¹) | P-O-C Stretch (cm⁻¹) | C-H (Aromatic) Stretch (cm⁻¹) | C-H (Aliphatic) Stretch (cm⁻¹) |
| This compound | ~1240-1260[2] | ~1020-1050 and 950-980[2] | ~3050-3100 | ~2850-2960 |
| Diethyl Phenylphosphonate | ~1250 | ~1025, 970 | ~3060 | ~2870-2980 |
| Diisopropyl Phenylphosphonate | ~1250 | ~1000, 980 | ~3060 | ~2870-2980 |
| Dibenzyl Phenylphosphonate | ~1245 | ~1010, 980 | ~3030, 3060 | ~2900-2960 |
| Dimethyl Methylphosphonate | ~1250[3] | ~1030, 1060[3] | Not Applicable | ~2960, 2850[3] |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and structure.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Ionization Method |
| This compound | 186.04[4][5] | 185, 156, 155, 141, 91, 78, 77, 51[4][5] | Electron Ionization (EI) |
| Diethyl Phenylphosphonate | 214.07 | 186, 157, 141, 113, 91, 77 | Electron Ionization (EI) |
| Diisopropyl Phenylphosphonate | 242.10 | 200, 158, 141, 91, 77 | Electron Ionization (EI) |
| Dibenzyl Phenylphosphonate | 338.10 | 247, 157, 141, 91, 77 | Electron Ionization (EI) |
| Dimethyl Methylphosphonate | 124.02[6] | 109, 94, 79, 65, 47[6] | Electron Ionization (EI) |
Experimental Protocols
The following are generalized experimental methodologies for the spectroscopic techniques cited. Specific parameters may vary based on the instrument and experimental goals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.[2]
-
¹H and ¹³C NMR Acquisition: The NMR spectrometer is tuned to the respective frequencies for ¹H and ¹³C nuclei. Standard pulse sequences are utilized to acquire the spectra. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).
-
³¹P NMR Acquisition: The spectrometer is tuned to the phosphorus-31 frequency. An external standard, such as 85% H₃PO₄, is commonly used for referencing the chemical shifts.[2] Proton decoupling is generally employed to simplify the spectrum by removing ¹H-³¹P coupling.[2]
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film Method): For liquid samples, a drop is placed between two salt plates (e.g., NaCl or KBr) to create a thin film. For solid samples, a small amount is dissolved in a volatile solvent, a drop of the solution is placed on a salt plate, and the solvent is allowed to evaporate.[2]
-
IR Spectrum Acquisition: The salt plate with the sample is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded by passing infrared radiation through the sample and measuring the absorption at different wavenumbers.[2]
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC/MS).
-
Ionization (Electron Ionization - EI): The vaporized sample is bombarded with a beam of high-energy electrons (typically 70 eV).[2] This causes the molecule to ionize and fragment.
-
Mass Analysis and Detection: The resulting positively charged molecular ions and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z).[2] A detector records the abundance of each ion, generating the mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and its analogues.
Caption: Workflow of Spectroscopic Analysis.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. benchchem.com [benchchem.com]
- 3. Dimethyl methylphosphonate [webbook.nist.gov]
- 4. PHENYLPHOSPHONIC ACID DIMETHYL ESTER(2240-41-7) 1H NMR spectrum [chemicalbook.com]
- 5. PHENYLPHOSPHONIC ACID DIMETHYL ESTER(2240-41-7) Raman spectrum [chemicalbook.com]
- 6. Dimethyl methylphosphonate [webbook.nist.gov]
A Comparative Guide to the Stereoselectivity of Reactions Involving Dimethyl Phenylphosphonate and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The stereochemical outcome of chemical reactions is of paramount importance in the synthesis of complex organic molecules, particularly in the field of drug development where the chirality of a molecule can dictate its efficacy and safety. Phosphonates are versatile reagents in organic synthesis, and the choice of the phosphonate (B1237965) ester group can significantly influence the stereoselectivity of key carbon-carbon and carbon-phosphorus bond-forming reactions. This guide provides an objective comparison of the performance of dimethyl phenylphosphonate (B1237145) with other common phosphonate esters in stereoselective reactions, supported by experimental data.
I. Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes with a general preference for the formation of the (E)-isomer. The stereoselectivity of the HWE reaction is notably influenced by the steric bulk of the phosphonate ester substituents.
Data Presentation: Comparison of Phosphonates in the HWE Reaction
| Phosphonate Reagent | Aldehyde | Base/Solvent | Temperature (°C) | E:Z Ratio | Reference |
| Dimethyl (cyanomethyl)phosphonate | Acetaldehyde | NaH / THF | 25 | 90:10 | --INVALID-LINK--1 |
| Diethyl (cyanomethyl)phosphonate | Acetaldehyde | NaH / THF | 25 | 95:5 | --INVALID-LINK--1 |
| Diisopropyl (cyanomethyl)phosphonate | Acetaldehyde | NaH / THF | 25 | >99:1 | --INVALID-LINK--1 |
| Dimethyl phosphonate derivative | Complex Aldehyde | Paterson conditions | Not specified | 2:1 (Z,E:E,E) | --INVALID-LINK--2 |
| Diisopropyl phosphonate derivative | Complex Aldehyde | Paterson conditions | Not specified | 95:5 (Z,E:E,E) | --INVALID-LINK--2 |
Analysis:
The data clearly indicates that increasing the steric bulk of the phosphonate ester from dimethyl to diethyl and further to diisopropyl leads to a significant enhancement in the (E)-selectivity of the HWE reaction. In a specific example from the total synthesis of (-)-Bafilomycin A1, switching from a dimethyl phosphonate to a diisopropyl phosphonate derivative dramatically improved the desired stereoselectivity from a 2:1 to a 95:5 ratio.[2] This is attributed to the larger steric hindrance of the isopropyl groups, which more effectively directs the reaction pathway towards the thermodynamically more stable (E)-alkene.
Experimental Protocol: General Procedure for the Horner-Wadsworth-Emmons Reaction
-
Preparation of the Phosphonate Ylide: To a stirred solution of the phosphonate (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere (e.g., argon), sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) is added portionwise. The suspension is stirred at room temperature for 1 hour.
-
Reaction with Aldehyde: The reaction mixture is cooled to 0 °C, and a solution of the aldehyde (1.0 eq) in anhydrous THF is added dropwise.
-
Reaction Progression and Quenching: The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the aldehyde. The reaction is then carefully quenched by the dropwise addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Work-up and Purification: The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired alkene.
Visualization of the HWE Workflow
References
Safety Operating Guide
Proper Disposal of Dimethyl Phenylphosphonate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like Dimethyl Phenylphosphonate (B1237145) are paramount to ensuring a secure laboratory environment and preventing environmental contamination. This document provides essential, immediate safety and logistical information, including operational and disposal plans, offering step-by-step guidance for the proper management of this compound.
Immediate Safety Precautions
Before initiating any handling or disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for Dimethyl Phenylphosphonate and adhere to all institutional and local regulations regarding hazardous waste management.
Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A flame-resistant lab coat.
-
Respiratory Protection: In situations with potential for aerosol generation or inadequate ventilation, a respirator with an appropriate cartridge for organic vapors should be used.
Disposal Procedures
There are three primary methods for the disposal of this compound: engagement of a licensed hazardous waste contractor, incineration, and in-lab chemical neutralization for small quantities. The selection of the appropriate method depends on the volume of waste, available facilities, and local regulations.
Licensed Hazardous Waste Contractor
This is the most straightforward and often the safest method for disposal.
Procedure:
-
Segregation and Labeling: Collect the waste in a clearly labeled, sealed, and appropriate container. The label must include the chemical name, concentration, and relevant hazard symbols.
-
Storage: Store the container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for collection by a licensed hazardous waste disposal service.
Incineration
For larger quantities, incineration by a licensed facility is a recommended method for the complete destruction of the compound.
Procedure:
-
The waste should be prepared for transport in accordance with all federal, state, and local regulations.
-
It is recommended to burn the chemical in a chemical incinerator equipped with an afterburner and scrubber system to manage potential hazardous combustion byproducts like phosphorus oxides.[1]
In-Lab Chemical Neutralization (for small spills and residues)
Chemical hydrolysis can be an effective method for neutralizing small amounts of this compound in the laboratory setting. This process breaks down the compound into less hazardous phenylphosphonic acid and methanol. Both acidic and alkaline hydrolysis can be employed.
Experimental Protocols
Acidic Hydrolysis Protocol (General Guidance)
This protocol is based on general procedures for the hydrolysis of arylphosphonates.
-
Preparation: In a well-ventilated fume hood, prepare a dilute solution of hydrochloric acid (e.g., 2 M HCl).
-
Reaction: Slowly add the this compound waste to the acidic solution with stirring. A significant excess of the acid solution should be used.
-
Heating (Optional): Gently heating the mixture may facilitate the hydrolysis process. The reaction progress can be monitored using appropriate analytical techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, if necessary.
-
Neutralization: After the reaction is complete (as determined by the cessation of any reaction or by analytical monitoring), cool the mixture to room temperature. Carefully neutralize the solution with a suitable base, such as sodium bicarbonate or sodium hydroxide (B78521), while monitoring the pH.
-
Disposal of Neutralized Waste: The resulting neutralized aqueous waste should be disposed of in accordance with local regulations.
Alkaline Hydrolysis Protocol (General Guidance)
-
Preparation: In a fume hood, prepare a solution of a strong base, such as sodium hydroxide (e.g., 2 M NaOH).
-
Reaction: Slowly and carefully add the this compound waste to the basic solution with constant stirring. An excess of the basic solution is required.
-
Heating (Optional): The reaction can be gently heated to increase the rate of hydrolysis.
-
Neutralization: Once the hydrolysis is complete, allow the solution to cool. Neutralize the excess base by slowly adding an acid, such as hydrochloric acid, until a neutral pH is achieved.
-
Disposal of Neutralized Waste: Dispose of the final neutralized solution as per institutional and local guidelines.
Spill Management
In the event of a spill, evacuate the immediate area and ensure adequate ventilation. Wearing the appropriate PPE, absorb the spill using an inert material like vermiculite, sand, or earth.[1] Collect the contaminated absorbent material into a sealed, labeled container for disposal as hazardous waste. For large spills, contact your institution's EHS office immediately.
Quantitative Data
The following table summarizes key quantitative safety and physical data for this compound.
| Property | Value | Source |
| LD50 (Oral, Rat) | >450 mg/kg | [1][2] |
| LD50 (Oral, Mouse) | >500 mg/kg | [1] |
| Boiling Point | 247 °C | [1] |
| Flash Point | 154 °C | [1] |
| Relative Density | 1.19 | [1] |
Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Dimethyl Phenylphosphonate
For researchers and scientists in the fast-paced world of drug development, the safe and efficient handling of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for working with Dimethyl Phenylphosphonate (CAS No. 2240-41-7), ensuring the protection of personnel and the integrity of your research. Adherence to these procedures will foster a secure laboratory environment and build a foundation of trust in your safety protocols.
Immediate Safety and Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following table summarizes the recommended personal protective equipment for various laboratory operations. While specific quantitative data for this compound is limited, the recommendations are based on the Safety Data Sheet (SDS) and general best practices for handling organophosphorus compounds.
| Operation | Eye Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Routine Handling & Weighing | Safety glasses with side shields | Chemical-resistant gloves (e.g., Nitrile or Neoprene) | Not generally required if handled in a well-ventilated area or chemical fume hood | Laboratory coat |
| Solution Preparation & Transfers | Chemical splash goggles | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Consider double gloving. | Vapor respirator if not handled in a chemical fume hood or if aerosols may be generated | Chemical-resistant apron over a laboratory coat |
| Heating or Reactions | Chemical splash goggles and a face shield | Chemical-resistant gloves (e.g., Nitrile or Neoprene) | Vapor respirator within a chemical fume hood | Chemical-resistant apron over a laboratory coat |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber or Viton®) | Air-purifying respirator with organic vapor cartridges | Chemical-resistant suit or coveralls |
Note: No specific occupational exposure limits (OELs) have been established for this compound. For organophosphate pesticides, suggested OELs range from 0.002 to 2 mg/m³.[1] It is prudent to handle this compound with engineering controls to minimize exposure. Always consult the specific Safety Data Sheet (SDS) before use.
Experimental Protocol: Safe Laboratory Handling of this compound
This protocol outlines the step-by-step procedure for the safe handling of this compound in a laboratory setting.
1. Preparation and Pre-Handling:
- Ensure a calibrated and certified chemical fume hood is available and functioning correctly.
- Verify that an eyewash station and safety shower are accessible and unobstructed.
- Assemble all necessary equipment (glassware, stir plates, etc.) and reagents before retrieving the this compound.
- Don the appropriate PPE as specified in the table above.
2. Handling and Use:
- Conduct all manipulations of this compound, including weighing and transfers, within the chemical fume hood.
- Use the smallest quantity of the chemical necessary for the experiment.
- When transferring the liquid, use a pipette or a syringe to avoid spills.
- Keep the container of this compound tightly closed when not in use.
- Avoid contact with skin and eyes.[1] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
- Avoid inhalation of vapors.
3. Post-Handling and Waste Disposal:
- Decontaminate all glassware and equipment that came into contact with this compound.
- Dispose of waste this compound and contaminated materials in a designated, properly labeled hazardous waste container.
- Consult your institution's environmental health and safety (EHS) office for specific disposal procedures, which may include incineration.
- Remove PPE in a manner that avoids cross-contamination and dispose of it as hazardous waste.
- Thoroughly wash hands with soap and water after handling is complete.
Emergency Procedures: Chemical Spill Response
In the event of a this compound spill, a swift and organized response is crucial to mitigate risks. The following workflow diagram illustrates the logical steps for handling a chemical spill.
Caption: Workflow for handling a this compound spill.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
